molecular formula C13H24O B1595605 Dihydro-beta-ionol CAS No. 3293-47-8

Dihydro-beta-ionol

カタログ番号: B1595605
CAS番号: 3293-47-8
分子量: 196.33 g/mol
InChIキー: VSYLEWGIVLSDIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Dihydro-beta-ionol (CAS 3293-47-8), with the molecular formula C13H24O, is a compound of significant interest in fragrance and flavor research due to its complex sensory profile . It is characterized by a woody, floral, and amber odor, often described as a high-class, powdery aroma reminiscent of violet and cassis . Its stereochemistry plays a crucial role in its olfactory properties; the (S)-(+)-enantiomer is associated with a fine floral-amber scent, while the (R)-(-)-enantiomer presents a distinct musky and leathery fragrance . This makes this compound an invaluable reference standard and ingredient for studying structure-odor relationships and developing sophisticated perfume compositions .Beyond its organoleptic applications, this compound serves as a key intermediate in biochemical pathways. Recent research has demonstrated its role as a precursor in the enzymatic synthesis of other valuable compounds, such as Dihydro-β-ionone, via novel one-pot enzymatic cascades . It is also a naturally occurring volatile found in the floral scents of plants like the mangrove Nypa fruticans , suggesting ecological roles in pollinator attraction . In the food industry, it is used as a flavoring agent under FEMA 3627, with applications in baked goods, soft candies, and chewing gum, though users must adhere to approved usage levels . This product is intended for research purposes only, including analytical testing, biochemical studies, and as a standard for quantification. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet for proper handling protocols.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-ol
Source PubChem
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InChI

InChI=1S/C13H24O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h11,14H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VSYLEWGIVLSDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863146
Record name Dihydro-beta-ionol
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Molecular Weight

196.33 g/mol
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Physical Description

white solid with a woody odour
Record name Dihydro-beta-ionol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/333/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

234.00 °C. @ 760.00 mm Hg
Record name 4-(2,6,6-Trimethyl-1-cyclohexenyl)-2-butanol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in common organic solvents
Record name Dihydro-beta-ionol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

3293-47-8
Record name Dihydro-β-ionol
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Record name Dihydro-beta-ionol
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Record name 1-Cyclohexene-1-propanol, .alpha.,2,6,6-tetramethyl-
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Record name Dihydro-beta-ionol
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Record name α,2,6,6-tetramethylcyclohexene-1-propan-1-ol
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Record name DIHYDRO-.BETA.-IONOL
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Record name 4-(2,6,6-Trimethyl-1-cyclohexenyl)-2-butanol
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Melting Point

38.00 to 40.00 °C. @ 760.00 mm Hg
Record name 4-(2,6,6-Trimethyl-1-cyclohexenyl)-2-butanol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Dihydro-beta-ionol: A Comprehensive Technical Guide to its Natural Occurrence in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-beta-ionol, a C13-norisoprenoid, is a naturally occurring volatile organic compound found in a variety of plants. It contributes to the characteristic aroma of many flowers, fruits, and essential oils. As a derivative of the widely distributed β-carotene, this compound and its precursors are of significant interest to researchers in the fields of phytochemistry, flavor and fragrance chemistry, and drug development due to their potential biological activities. This technical guide provides an in-depth overview of the natural occurrence of this compound in the plant kingdom, detailing its presence in various species, quantitative data, biosynthetic pathways, and the experimental protocols used for its analysis.

Natural Occurrence and Quantitative Data

This compound has been identified in a diverse range of plant species, often as a minor but olfactorily significant component of their volatile profile. Its concentration can vary depending on the plant species, cultivar, developmental stage, and environmental conditions. The following tables summarize the quantitative data available for this compound and its immediate precursor, dihydro-beta-ionone (B48094), in several well-documented plant sources.

Table 1: Quantitative Occurrence of this compound in Plants

Plant SpeciesPlant PartCompoundConcentrationReference(s)
Michelia champacaFlower AbsoluteThis compound1.10%[1]
Michelia champacaFlower ConcreteThis compound0.40%[1]

Table 2: Quantitative Occurrence of Dihydro-beta-ionone (precursor to this compound) in Plants

Plant SpeciesPlant Part/ExtractCompoundConcentration (mg/100g DW)Reference(s)
Nicotiana tabacum (Flue-cured Virginia)Essential OilDihydro-beta-ionone0.96[2]
Nicotiana tabacum (Burley)Essential OilDihydro-beta-ionone1.19[2]
Nicotiana tabacum (Oriental - Krumovgrad)Essential OilDihydro-beta-ionone1.34[2]
Nicotiana tabacum (Oriental - Plovdiv 7)Essential OilDihydro-beta-ionone1.73[2]
Acacia farnesianaFlower Essential OilDihydro-beta-ionone0.2% - 1.1%[3]

This compound has also been reported in Plectonema and Phormidium.[4] Furthermore, glycosidically bound forms of this compound derivatives serve as aroma precursors in plants. For instance, 3,4-dihydroxy-7,8-dihydro-β-ionol β-D-glucopyranoside is a known precursor to vitispiranes in gooseberry (Ribes uva-crispa) and white beam (Sorbus aria) leaves. In tea leaves (Camellia sinensis), (3R,9R)-3-hydroxy-7,8-dihydro-β-ionol disaccharide glycoside acts as an important aroma precursor.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is intrinsically linked to the carotenoid degradation pathway. The primary precursor is β-carotene, a ubiquitous pigment in photosynthetic organisms. The pathway involves a series of enzymatic reactions, with carotenoid cleavage dioxygenases (CCDs) and various reductases playing pivotal roles.

The key steps in the biosynthesis are as follows:

  • Cleavage of β-carotene: Carotenoid cleavage dioxygenases (CCDs), specifically members of the CCD1 and CCD4 families, catalyze the oxidative cleavage of the 9-10 and 9'-10' double bonds of β-carotene. This reaction yields two molecules of the C13-norisoprenoid, β-ionone.[5]

  • Reduction of β-ionone: The resulting β-ionone undergoes a reduction of its C7=C8 double bond to form dihydro-beta-ionone. This step is catalyzed by enzymes known as enoate reductases or double-bond reductases (DBRs).[1][2] For example, in Cymbidium sinense, four distinct double-bond reductase genes (CsDBR1–CsDBR4) have been identified as being involved in this conversion.[1]

  • Reduction of Dihydro-beta-ionone: The final step is the reduction of the keto group at C-9 of dihydro-beta-ionone to a hydroxyl group, yielding this compound. This conversion is likely carried out by a reductase enzyme, though the specific enzyme responsible for this final reduction step in plants is an area of ongoing research.

Biosynthesis_of_Dihydro_beta_ionol beta_carotene β-Carotene beta_ionone β-Ionone beta_carotene->beta_ionone Carotenoid Cleavage Dioxygenase (CCD1/CCD4) dihydro_beta_ionone Dihydro-beta-ionone beta_ionone->dihydro_beta_ionone Enoate Reductase (Double-Bond Reductase) dihydro_beta_ionol This compound dihydro_beta_ionone->dihydro_beta_ionol Reductase

Biosynthetic pathway of this compound from β-carotene.

Experimental Protocols

The isolation and quantification of this compound from plant matrices typically involve extraction followed by chromatographic analysis. The choice of method depends on the volatility and concentration of the compound in the plant material.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in Acacia farnesiana Essential Oil

This protocol is adapted from the analysis of volatile components in Acacia farnesiana flowers.[6]

1. Sample Preparation: Hydrodistillation

  • Fresh flowers of Acacia farnesiana are subjected to hydrodistillation for 3 hours using a Clevenger-type apparatus.

  • n-Pentane is used as the collecting solvent.

  • The collected essential oil is dried over anhydrous sodium sulfate.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890N or similar, coupled to a Mass Selective Detector.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C.

    • Ramp: Increase at a rate of 3 °C/min to 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Identification and Quantification

  • Identification: Compounds are identified by comparing their mass spectra with those in the NIST and Wiley libraries, and by comparing their calculated Kovats retention indices (RI) with literature values.

  • Quantification: The relative percentage of this compound is calculated from the peak area in the total ion chromatogram (TIC). For absolute quantification, a calibration curve is prepared using a certified reference standard of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material Acacia farnesiana Flowers hydrodistillation Hydrodistillation (3h) plant_material->hydrodistillation essential_oil Essential Oil in n-Pentane hydrodistillation->essential_oil injection Inject into GC-MS essential_oil->injection separation Chromatographic Separation (HP-5MS column) injection->separation detection Mass Spectrometry Detection separation->detection identification Compound Identification (Mass Spectra & RI) detection->identification quantification Quantification (Peak Area) identification->quantification

Experimental workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Terpenoid Analysis

While a specific validated HPLC method for this compound was not found in the reviewed literature, a general approach for the analysis of terpenoids can be adapted.

1. Sample Preparation: Solvent Extraction

  • Dried and powdered plant material is extracted with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of hexane (B92381) and ethyl acetate).

  • The extraction can be performed using methods such as maceration, soxhlet extraction, or ultrasonic-assisted extraction.

  • The crude extract is filtered and concentrated under reduced pressure.

  • The concentrate may be subjected to further cleanup steps, such as solid-phase extraction (SPE), to remove interfering compounds.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Diode Array Detector - DAD or Mass Spectrometer - MS).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or methanol.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Column Temperature: 25 - 40 °C.

  • Detection:

    • DAD: Monitoring at multiple wavelengths, as this compound lacks a strong chromophore, detection at lower wavelengths (e.g., 200-220 nm) may be necessary.

    • MS: Electrospray ionization (ESI) in positive ion mode is often suitable for terpenoids.

3. Validation

A validated HPLC method should be specific, linear, accurate, precise, and robust, according to ICH guidelines.[7] This involves determining the limit of detection (LOD) and limit of quantification (LOQ), and assessing the recovery and repeatability of the method.

Conclusion

This compound is a naturally occurring C13-norisoprenoid with a widespread but generally low-level presence in the plant kingdom. Its contribution to the aroma profiles of various plants makes it a compound of interest for the flavor and fragrance industry. The biosynthetic pathway, originating from β-carotene, highlights the intricate network of enzymatic reactions that lead to the formation of such volatile compounds. The analytical methods outlined in this guide, particularly GC-MS, provide a robust framework for the identification and quantification of this compound in plant-derived materials. Further research is warranted to fully elucidate the enzymatic steps in its biosynthesis and to explore its potential biological activities for applications in drug development and other fields.

References

The Biosynthesis of Dihydro-β-ionol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dihydro-β-ionol, a C13-apocarotenoid, is a significant contributor to the floral and fruity aroma of many plants and is a valuable compound in the flavor and fragrance industry. Its biosynthesis is a multi-step enzymatic process that begins with the central isoprenoid pathway and proceeds through the carotenoid biosynthetic pathway to produce the precursor, β-carotene. Subsequently, two key enzymatic reactions, catalyzed by carotenoid cleavage dioxygenases (CCDs) and double-bond reductases (DBRs), lead to the formation of dihydro-β-ionol. This technical guide provides an in-depth overview of the complete biosynthesis pathway, including quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and a visual representation of the metabolic cascade. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolic engineering, synthetic biology, and natural product chemistry.

The Biosynthesis Pathway of Dihydro-β-ionol

The journey from central metabolism to dihydro-β-ionol is a fascinating example of how plants produce a diverse array of secondary metabolites. The pathway can be conceptually divided into two major parts: the upstream synthesis of β-carotene and the downstream conversion to dihydro-β-ionol.

Upstream Pathway: The Formation of β-Carotene

The biosynthesis of β-carotene occurs within the plastids of plant cells, starting from the methylerythritol 4-phosphate (MEP) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[1]. These precursors are then utilized in the carotenoid biosynthetic pathway.

The key steps in the formation of β-carotene are:

  • Geranylgeranyl Pyrophosphate (GGPP) Synthesis: IPP and DMAPP are condensed to form the 20-carbon molecule GGPP, a central precursor for various isoprenoids, including carotenoids[2].

  • Phytoene (B131915) Synthesis: Two molecules of GGPP are condensed by the enzyme phytoene synthase (PSY) to form the first C40 carotenoid, 15-cis-phytoene. This is a rate-limiting step in carotenoid biosynthesis[3][4].

  • Desaturation and Isomerization: A series of desaturation and isomerization reactions catalyzed by enzymes such as phytoene desaturase (PDS) , ζ-carotene desaturase (ZDS) , and carotenoid isomerase (CRTISO) convert phytoene into the red-colored all-trans-lycopene[4].

  • Cyclization of Lycopene (B16060): The pathway branches at lycopene. The formation of β-carotene is catalyzed by lycopene β-cyclase (LCYB) , which introduces a β-ring at both ends of the linear lycopene molecule[5][6].

// Nodes IPP [label="Isopentenyl Pyrophosphate (IPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; DMAPP [label="Dimethylallyl Pyrophosphate (DMAPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; GGPP [label="Geranylgeranyl Pyrophosphate (GGPP)", fillcolor="#FBBC05", fontcolor="#202124"]; Phytoene [label="15-cis-Phytoene", fillcolor="#FBBC05", fontcolor="#202124"]; Lycopene [label="all-trans-Lycopene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; beta_Carotene [label="β-Carotene", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges IPP -> GGPP; DMAPP -> GGPP; GGPP -> Phytoene [label=" Phytoene Synthase (PSY)"]; Phytoene -> Lycopene [label=" PDS, ZDS, CRTISO"]; Lycopene -> beta_Carotene [label=" Lycopene β-Cyclase (LCYB)"]; } caption: "Upstream biosynthesis pathway of β-carotene."

Downstream Pathway: Conversion of β-Carotene to Dihydro-β-ionol

Once β-carotene is synthesized, it serves as the substrate for the production of a variety of apocarotenoids, including dihydro-β-ionol. This conversion involves two key enzymatic steps.

  • Step 1: Oxidative Cleavage of β-Carotene to β-Ionone

    The first committed step in dihydro-β-ionol biosynthesis is the oxidative cleavage of β-carotene at the 9,10 and 9',10' double bonds. This reaction is catalyzed by Carotenoid Cleavage Dioxygenases (CCDs) , specifically members of the CCD1 and CCD4 subfamilies[7][8]. This symmetrical cleavage results in the formation of two molecules of β-ionone and a C14 dialdehyde.

  • Step 2: Reduction of β-Ionone to Dihydro-β-ionone

    The final step is the reduction of the C7=C8 double bond in the β-ionone molecule to yield dihydro-β-ionone. This reaction is catalyzed by Double-Bond Reductases (DBRs) , also known as enoate reductases[2][9]. These enzymes typically utilize NADPH as a cofactor to facilitate the reduction[2].

// Nodes beta_Carotene [label="β-Carotene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; beta_Ionone [label="β-Ionone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydro_beta_ionol [label="Dihydro-β-ionol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges beta_Carotene -> beta_Ionone [label=" Carotenoid Cleavage\nDioxygenase (CCD1/CCD4)"]; beta_Ionone -> Dihydro_beta_ionol [label=" Double-Bond\nReductase (DBR)"]; } caption: "Downstream conversion of β-carotene to dihydro-β-ionol."

Quantitative Data on Key Enzymes

The efficiency of dihydro-β-ionol biosynthesis is dependent on the kinetic properties of the involved enzymes. The following tables summarize key quantitative data for CCDs and DBRs from various sources.

Table 1: Kinetic Parameters of Carotenoid Cleavage Dioxygenases (CCDs)

Enzyme SourceSubstrateK_m_ (mM)V_max_ (U/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (mM⁻¹·s⁻¹)Optimal pHOptimal Temp. (°C)Reference
Osmanthus fragrans OeCCD1β-apo-8′-carotenal0.822.303.354.09--[10]
Iris germanica InCCD1β-apo-8′-carotenal0.691.221.822.64--[10]
Petunia hybrida PhCCD1-----6.845[11]
Osmanthus fragrans OfCCD4β-carotene-14.3--8.035[12]

Table 2: Kinetic Parameters and Yields of Double-Bond Reductases (DBRs)

Enzyme SourceSubstrateK_m_ (μM)k_cat_ (s⁻¹)Optimal pHOptimal Temp. (°C)Product Titer (mg/L)Molar Conversion (%)Reference
Artemisia annua DBR1β-ionone----91.0893.80[9][13]
Kazachstania exigua KaDBR1β-ionone--6.060--[14]
Nicotiana tabacum NtDBR---5.425--[15]
Escherichia coli (engineered)Glycerol----8-[16][17]
E. coli-S. cerevisiae cocultureGlycerol----27-[16][17]

Detailed Experimental Protocols

This section provides detailed methodologies for the heterologous expression of the key enzymes and their subsequent in vitro characterization, as well as the analysis of the reaction products.

Heterologous Expression and Purification of CCD and DBR Enzymes

A common method for producing and characterizing plant enzymes is through heterologous expression in a microbial host, such as Escherichia coli.

Protocol: Expression and Purification in E. coli

  • Gene Cloning: The coding sequences of the target CCD or DBR gene are codon-optimized for E. coli expression and synthesized. The gene is then cloned into an expression vector, such as pET-28a or pGEX, often with a C-terminal or N-terminal His6-tag or GST-tag for purification[15][18][19].

  • Transformation: The expression construct is transformed into a suitable E. coli expression strain, such as BL21(DE3)[15][20].

  • Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of Terrific Broth medium[20]. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD_600_) reaches 0.6-0.8.

  • Induction of Protein Expression: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature, typically 16-28°C, for 12-16 hours to enhance the production of soluble protein[18].

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 1 mg/mL lysozyme), and lysed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation.

    • For His-tagged proteins: The supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with an elution buffer (lysis buffer with 250 mM imidazole).

    • For GST-tagged proteins: The supernatant is loaded onto a glutathione-Sepharose column. The column is washed, and the protein is eluted with a buffer containing reduced glutathione[18][19].

  • Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE, and the protein concentration is determined using a Bradford assay.

In Vitro Enzymatic Assays

Protocol: In Vitro Assay for Carotenoid Cleavage Dioxygenase (CCD) Activity

This protocol is adapted from established methods for CCD characterization[21].

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5-8.5)

    • 1 mM FeSO_4_

    • 2 mM Ascorbic acid

    • 0.2% (w/v) Tween 80

    • Catalase (to remove H_2_O_2_)

  • Substrate Preparation: Prepare a stock solution of β-carotene in a water-miscible organic solvent like acetone (B3395972) or a mixture of acetone and methanol.

  • Enzyme Reaction: Add the purified CCD enzyme to the reaction mixture. Initiate the reaction by adding the β-carotene substrate. The final concentration of the organic solvent should be kept low (e.g., <5%) to avoid enzyme denaturation.

  • Incubation: Incubate the reaction at the optimal temperature for the specific CCD (e.g., 30-45°C) for a defined period (e.g., 1-4 hours) in the dark with gentle shaking.

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate (B1210297) or a mixture of hexane (B92381) and diethyl ether. Vortex vigorously to extract the apocarotenoid products.

  • Analysis: Centrifuge to separate the phases. The organic phase containing β-ionone is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for GC-MS analysis.

Protocol: In Vitro Assay for Double-Bond Reductase (DBR) Activity

This protocol is based on methods for characterizing DBRs[9][15].

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Potassium phosphate (B84403) buffer (pH 6.0-7.0)

    • 1-2 mM NADPH or NADH (depending on the cofactor preference of the DBR)

  • Substrate Preparation: Prepare a stock solution of β-ionone in a suitable solvent like ethanol (B145695) or DMSO.

  • Enzyme Reaction: Add the purified DBR enzyme to the reaction mixture. Initiate the reaction by adding the β-ionone substrate.

  • Incubation: Incubate the reaction at the optimal temperature for the specific DBR (e.g., 30-60°C) for a defined period (e.g., 30 minutes to 2 hours).

  • Reaction Termination and Extraction: Terminate the reaction and extract the dihydro-β-ionol product using an equal volume of ethyl acetate.

  • Analysis: The organic phase is collected, dried, and reconstituted for GC-MS analysis.

GC-MS Analysis of Dihydro-β-ionol and β-Ionone

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the identification and quantification of volatile compounds like β-ionone and dihydro-β-ionol.

Protocol: GC-MS Analysis

  • Instrumentation: An Agilent 7890B GC system coupled to a 7000D mass spectrometer or a similar instrument is used[22].

  • Column: A capillary column suitable for volatile compound analysis, such as a DB-5MS (30 m × 0.25 mm × 0.25 μm), is typically employed[22].

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min)[22].

  • Injection: A small volume (e.g., 1 μL) of the extracted sample is injected in splitless mode. The injector temperature is set to around 250°C[22].

  • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C for 1 min), then ramps up to a high temperature (e.g., 280°C) at a rate of 5-10°C/min[22].

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The ion source and quadrupole temperatures are maintained at approximately 230°C and 150°C, respectively[22].

  • Data Analysis: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards. Quantification is achieved by creating a standard curve with known concentrations of β-ionone and dihydro-β-ionol.

Logical Workflow for Dihydro-β-ionol Biosynthesis Research

The following diagram illustrates a typical workflow for investigating the biosynthesis of dihydro-β-ionol.

// Nodes A [label="Identify Plant Species Producing\nDihydro-β-ionol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Transcriptome Analysis to\nIdentify Candidate CCD and DBR Genes", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Gene Cloning and\nHeterologous Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Enzyme Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="In Vitro Enzyme Assays", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="GC-MS Analysis of Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Kinetic Characterization", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Metabolic Engineering in a\nMicrobial Host", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Optimization of Production", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Quantification"]; B -> H; G -> H [label="Enzyme Selection"]; H -> I; } caption: "Experimental workflow for studying dihydro-β-ionol biosynthesis."

Conclusion

The biosynthesis of dihydro-β-ionol is a well-defined pathway involving the concerted action of enzymes from the carotenoid and subsequent modification pathways. Understanding the intricacies of this pathway, from the genetics and biochemistry of the involved enzymes to the analytical methods for product quantification, is crucial for its exploitation in various biotechnological applications. This technical guide provides a comprehensive resource for researchers aiming to delve into the fascinating world of apocarotenoid biosynthesis and its potential for the sustainable production of valuable natural compounds. The provided protocols and quantitative data serve as a solid foundation for future research in metabolic engineering and synthetic biology to enhance the production of dihydro-β-ionol and other high-value flavor and fragrance compounds.

References

Dihydro-beta-ionol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Physicochemical Properties, Synthesis, and Biological Activity of Dihydro-beta-ionol.

Introduction

This compound, a sesquiterpenoid naturally present in various plants, has garnered interest in the fields of fragrance chemistry and pharmacology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and notable biological activities, with a focus on its potential antimelanogenetic effects. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound.

Chemical Structure and Identification

This compound is chemically known as 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol.[1] Its structure consists of a trimethylcyclohexene ring linked to a butanol side chain.

Chemical Identifiers:

  • IUPAC Name: 4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-ol[1]

  • Chemical Formula: C₁₃H₂₄O[1]

  • CAS Number: 3293-47-8[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
Molecular Weight 196.33 g/mol --INVALID-LINK--
Appearance White solid--INVALID-LINK--
Melting Point 38 - 40 °C--INVALID-LINK--
Boiling Point 234 °C at 760 mmHg--INVALID-LINK--
Density 0.9197 g/cm³ at 25 °C--INVALID-LINK--
Vapor Pressure 0.001 mmHg at 25 °C (estimated)--INVALID-LINK--
Solubility Soluble in alcohol; 10.43 mg/L in water at 25 °C (estimated)--INVALID-LINK--
LogP (o/w) 4.634 (estimated)--INVALID-LINK--

Natural Occurrence and Synthesis

This compound is a naturally occurring compound found in a variety of plants, including tobacco (Nicotiana tabacum).[1] It is also used as a fragrance and flavoring agent in various consumer products.

Synthesis of this compound

This compound is commonly synthesized through the reduction of β-ionone.

Experimental Protocol: Birch Reduction of β-Ionone

This method provides a high yield of this compound through the selective reduction of the enone moiety of β-ionone.

Materials:

  • β-ionone

  • Liquid ammonia (B1221849)

  • Metallic sodium

  • Hydrogen donor (e.g., ammonium (B1175870) chloride or hydrochloric acid)

  • Inert organic solvent (e.g., ether, toluene)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a three-necked flask equipped with a dry ice condenser and a stirrer, dissolve β-ionone in an inert organic solvent and add the hydrogen donor.

  • Cool the flask to -33°C and introduce liquid ammonia.

  • Gradually add small pieces of metallic sodium to the stirred solution. The reaction is typically complete in about 1 hour.

  • Quench the reaction by the careful addition of solid ammonium chloride.

  • Allow the ammonia to evaporate at room temperature.

  • Add water to the residue and extract the product with an organic solvent (e.g., toluene).

  • Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography to yield the final product.

Synthesis_Workflow beta_ionone β-Ionone birch_reduction Birch Reduction (Na, liq. NH3, H+ donor) beta_ionone->birch_reduction crude_product Crude this compound birch_reduction->crude_product purification Silica Gel Chromatography crude_product->purification final_product Pure this compound purification->final_product

Synthesis of this compound from β-Ionone.

Biological Activity: Antimelanogenetic Effects

Research has indicated that this compound exhibits antimelanogenetic properties, suggesting its potential as a skin-lightening agent in cosmetics or as a therapeutic agent for hyperpigmentation disorders. The primary mechanism of this activity is believed to be the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis.

Experimental Protocols for Assessing Antimelanogenetic Activity

1. Mushroom Tyrosinase Activity Assay

This in vitro assay is a common and rapid method to screen for tyrosinase inhibitors.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) buffer (pH 6.8)

  • This compound (test compound)

  • Kojic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, the test compound (this compound) at various concentrations, and the tyrosinase solution.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding L-DOPA solution to each well.

  • Immediately measure the absorbance at 475-490 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition for each concentration of this compound compared to a control without the inhibitor.

2. B16 Melanoma Cell Melanin Content Assay

This cell-based assay provides a more biologically relevant assessment of a compound's effect on melanin production.

Materials:

  • B16 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • α-Melanocyte-stimulating hormone (α-MSH) (optional, for stimulating melanogenesis)

  • This compound (test compound)

  • Kojic acid (positive control)

  • Phosphate-buffered saline (PBS)

  • 1N NaOH

  • 96-well plate and a plate reader

Procedure:

  • Seed B16 melanoma cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and α-MSH if used) for a specified period (e.g., 48-72 hours).

  • After incubation, wash the cells with PBS and lyse them.

  • Dissolve the melanin pellet in 1N NaOH by heating (e.g., at 80°C for 1 hour).

  • Measure the absorbance of the melanin solution at 405 nm using a microplate reader.

  • Determine the melanin content relative to the total protein content or cell number and calculate the percentage of melanin synthesis inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_cell_based Cell-Based Assay tyrosinase_assay Mushroom Tyrosinase Activity Assay inhibition_calc Calculate % Inhibition tyrosinase_assay->inhibition_calc conclusion1 conclusion1 inhibition_calc->conclusion1 IC50 Value b16_cells B16 Melanoma Cells treatment Treat with This compound b16_cells->treatment melanin_quant Quantify Melanin Content treatment->melanin_quant conclusion2 conclusion2 melanin_quant->conclusion2 Melanin Reduction start This compound start->tyrosinase_assay start->b16_cells

Workflow for Evaluating Antimelanogenetic Activity.
Signaling Pathways in Melanogenesis

The production of melanin is a complex process regulated by several signaling pathways. The primary pathway involves the activation of the microphthalmia-associated transcription factor (MITF), which is a master regulator of melanogenic gene expression, including tyrosinase. This compound, by inhibiting tyrosinase, likely interferes with this downstream effector of the melanogenesis cascade.

Melanogenesis_Pathway ext_stimuli External Stimuli (e.g., α-MSH, UV) mc1r MC1R ext_stimuli->mc1r ac Adenylyl Cyclase mc1r->ac camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb mitf MITF creb->mitf tyrosinase_gene Tyrosinase Gene Expression mitf->tyrosinase_gene tyrosinase Tyrosinase (Enzyme) tyrosinase_gene->tyrosinase melanin Melanin Synthesis tyrosinase->melanin dihydro_beta_ionol This compound dihydro_beta_ionol->tyrosinase Inhibition

Simplified Melanogenesis Signaling Pathway and the Potential Point of Inhibition by this compound.

Conclusion

This compound is a well-characterized sesquiterpenoid with established physicochemical properties and synthesis routes. Its potential as an antimelanogenetic agent, primarily through the inhibition of tyrosinase, makes it a compound of interest for the cosmetic and pharmaceutical industries. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of its biological activities. Future research should focus on elucidating the precise molecular interactions with tyrosinase and evaluating its efficacy and safety in more complex biological models.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,6,6-trimethyl-1-cyclohexenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,6,6-trimethyl-1-cyclohexenyl)butan-2-ol, also known by its common synonym dihydro-β-ionol, is a sesquiterpenoid alcohol. This technical guide provides a comprehensive overview of its physicochemical properties, supported by available experimental and computed data. The document details a known synthetic route from β-ionone and outlines standard analytical methodologies. Notably, while the compound is utilized in the flavor and fragrance industry and has undergone safety assessments, there is a significant lack of publicly available data regarding its specific biological activities and associated signaling pathways. This guide aims to be a foundational resource for researchers and professionals, clearly delineating the current state of knowledge and highlighting areas for future investigation.

Physicochemical Properties

The physicochemical properties of 4-(2,6,6-trimethyl-1-cyclohexenyl)butan-2-ol are summarized in the tables below. These include a combination of experimentally determined values and computationally predicted data to provide a comprehensive profile of the compound.

Table 1: General and Physical Properties
PropertyValueSource
IUPAC Name 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-olPubChem[1]
Synonyms Dihydro-β-ionol, 7,8-Dihydro-β-ionolPubChem[1], The Good Scents Company[2]
CAS Number 3293-47-8PubChem[1]
Molecular Formula C13H24OPubChem[1]
Molecular Weight 196.33 g/mol PubChem[1]
Physical Description White solid with a woody odorPubChem[1]
Boiling Point 234.0 °C at 760 mm HgPubChem[1]
Melting Point 38.0 to 40.0 °CPubChem[1]
Solubility Soluble in common organic solventsPubChem[1]
Table 2: Computed Physicochemical Properties
PropertyValueSource
XLogP3 3.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 196.182715385 DaPubChem[1]
Polar Surface Area 20.23 ŲPubChem[1]
Refractivity 61.86 m³·mol⁻¹FooDB
Polarizability 24.75 ųFooDB

Experimental Protocols

Synthesis

A primary method for the synthesis of 4-(2,6,6-trimethyl-1-cyclohexenyl)butan-2-ol (dihydro-β-ionol) is through the Birch reduction of β-ionone.[3] This method is advantageous for its high selectivity and yield.

Reaction: Birch Reduction of β-ionone

  • Starting Material: β-ionone

  • Reagents:

  • Procedure Outline:

    • The hydrogen donor is added to β-ionone in the presence of a suitable solvent.

    • Liquid ammonia is introduced, and the mixture is cooled (typically to -33 °C).

    • Metallic sodium is added portion-wise to the reaction mixture.

    • The reaction is allowed to proceed for a duration of several minutes to a few hours.

    • Upon completion, the reaction is quenched, and the ammonia is evaporated.

    • The product is extracted from the reaction mixture using an organic solvent (e.g., ether or toluene).

    • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

    • The crude product can be purified by distillation or column chromatography to yield dihydro-β-ionol.[3]

Synthesis of Dihydro-β-ionol via Birch Reduction.
Analytical Methods

Standard analytical techniques for the characterization and purity assessment of 4-(2,6,6-trimethyl-1-cyclohexenyl)butan-2-ol include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate the compound from a mixture and determine its molecular weight and fragmentation pattern for structural elucidation and purity assessment.

  • General Protocol:

    • A dilute solution of the sample is prepared in a volatile organic solvent.

    • The sample is injected into the GC, where it is vaporized.

    • The vaporized sample is carried by an inert gas through a capillary column, which separates the components based on their boiling points and interactions with the stationary phase.

    • The separated components elute from the column at different retention times and enter the mass spectrometer.

    • In the mass spectrometer, the molecules are ionized and fragmented.

    • The mass-to-charge ratio of the fragments is measured, generating a mass spectrum that serves as a molecular fingerprint.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the detailed molecular structure by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • General Protocol:

    • A small amount of the purified sample is dissolved in a deuterated solvent (e.g., CDCl₃).

    • The solution is placed in an NMR tube.

    • The NMR tube is placed in the strong magnetic field of the NMR spectrometer.

    • The sample is irradiated with radiofrequency pulses, and the resulting signals are detected and processed to generate the NMR spectrum.

    • The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of the molecule.

G cluster_synthesis Synthesis cluster_analysis Analysis Starting_Materials Starting Materials Reaction Chemical Reaction Starting_Materials->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification Crude_Product->Purification Pure_Compound Pure_Compound Purification->Pure_Compound Pure Compound GCMS GC-MS Analysis Purity Purity Assessment GCMS->Purity Structure Structural Elucidation GCMS->Structure NMR NMR Spectroscopy NMR->Structure Pure_Compound->GCMS Pure_Compound->NMR

General Experimental Workflow for Synthesis and Analysis.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published, peer-reviewed studies detailing the specific biological activities or mechanisms of action for 4-(2,6,6-trimethyl-1-cyclohexenyl)butan-2-ol. Its primary documented application is as a flavoring agent in foods and as a fragrance ingredient.[1][2]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated dihydro-β-ionol and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[1] This assessment is based on toxicological data and estimated dietary exposure. However, this safety evaluation does not provide information on specific molecular targets or signaling pathways.

For context, related compounds such as β-ionone have been investigated for various biological activities, including potential anticancer and anti-inflammatory effects. It is important to emphasize that these findings on related molecules cannot be directly extrapolated to 4-(2,6,6-trimethyl-1-cyclohexenyl)butan-2-ol without dedicated experimental validation.

The diagram below illustrates the current understanding of the compound's role, highlighting its application and the current knowledge gap regarding its biological signaling.

G Compound 4-(2,6,6-trimethyl-1-cyclohexenyl)butan-2-ol Application Application Compound->Application Biological_System Interaction with Biological Systems Compound->Biological_System Interaction? Flavor Flavoring Agent Application->Flavor Fragrance Fragrance Ingredient Application->Fragrance Signaling_Pathways Specific Signaling Pathways (Currently Undocumented) Biological_System->Signaling_Pathways Modulation?

Known Applications and Undocumented Biological Pathways.

Conclusion

4-(2,6,6-trimethyl-1-cyclohexenyl)butan-2-ol is a well-characterized compound in terms of its fundamental physicochemical properties. Its synthesis and analysis can be achieved through established chemical procedures. However, for drug development professionals and researchers investigating novel bioactive compounds, the current literature presents a significant knowledge gap concerning its pharmacological effects and molecular mechanisms. The established safety profile for its use as a food additive provides a foundation, but further research is imperative to explore any potential therapeutic applications or other biological activities. This guide serves as a comprehensive summary of the existing data and a call for further investigation into the biological role of this sesquiterpenoid.

References

An In-depth Technical Guide to Dihydro-beta-ionol (CAS 3293-47-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-beta-ionol (CAS 3293-47-8) is a sesquiterpenoid alcohol valued for its woody, floral, and amber-like fragrance, making it a significant ingredient in the flavor and fragrance industry. Beyond its sensory properties, emerging research on related ionol compounds suggests potential biological activities, including antimelanogenic effects, which positions it as a molecule of interest for dermatological and cosmetic research. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed protocols for its chemical synthesis and analysis, and an exploration of its biological activities with a focus on its potential mechanism of action in melanogenesis.

Physicochemical and Spectroscopic Data

This compound is a white solid at room temperature, characterized by its distinct woody and floral odor.[1] It is soluble in common organic solvents.[1] The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: General and Physicochemical Properties
PropertyValueSource(s)
CAS Number 3293-47-8[2][3]
Molecular Formula C₁₃H₂₄O[2][3]
Molecular Weight 196.33 g/mol [2][3]
IUPAC Name 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol[3][4]
Appearance White solid with a woody, floral odor[1][5]
Boiling Point 234 - 275.4 °C at 760 mmHg[1][2]
Melting Point 36 - 40 °C[1][6]
Density ~0.88 - 0.92 g/cm³[2][6]
Flash Point >93.3 °C (>200 °F)[7]
LogP (Octanol/Water) 3.674[2]
Solubility Soluble in common organic solvents[1]
Table 2: Spectroscopic and Analytical Data
ParameterDescriptionSource(s)
¹H-NMR Expected signals: olefinic protons, aliphatic methylene (B1212753) and methine protons (including carbinol proton), and distinct methyl group singlets and doublets.General Knowledge
¹³C-NMR Expected signals: ~13 distinct carbon signals including sp² carbons of the double bond, sp³ carbons of the ring and side chain (including the carbon bearing the hydroxyl group), and methyl carbons.[3]
FT-IR (cm⁻¹) Characteristic peaks expected for O-H stretch (~3300-3400, broad), C-H stretches (aliphatic, ~2850-3000), and C-O stretch (~1050-1150).General Knowledge
Mass Spectrometry Expected Molecular Ion (M⁺) at m/z 196. Common fragments may include loss of water (M-18), loss of a methyl group (M-15), and cleavage of the side chain. Top peaks observed at m/z 123 and 93.[3]
Kovats Retention Index Standard non-polar: ~1413 - 1455[1][4]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of beta-ionone, which possesses an additional ketone functional group. Two effective methods are the Birch reduction and catalytic hydrogenation.

Synthesis via Birch Reduction of Beta-Ionone

The Birch reduction is a robust method for the reduction of α,β-unsaturated ketones to the corresponding saturated alcohols. This protocol is adapted from methodologies described in the patent literature.[8]

Reaction Scheme: β-Ionone → this compound

Materials:

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction:

    • Cool the flask to -78 °C (dry ice/acetone bath).

    • Condense approximately 10 mL of liquid ammonia per gram of β-ionone into the flask.

    • Once the desired volume of ammonia is collected, add the β-ionone dissolved in a minimal amount of anhydrous THF.

    • Slowly add small, freshly cut pieces of sodium metal to the stirring solution. The solution will turn a deep blue color, indicating the presence of solvated electrons. Continue adding sodium until the blue color persists for at least 30 minutes.

    • Add a proton source, such as tert-butanol (B103910) or ethanol (B145695) (1-2 equivalents), to the reaction mixture.

  • Quenching and Work-up:

    • After the reaction is complete (monitored by TLC), cautiously quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.

    • Remove the cooling bath and allow the ammonia to evaporate in a well-ventilated fume hood.

    • To the remaining residue, add water and extract the aqueous layer three times with toluene or diethyl ether.

    • Combine the organic extracts, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude this compound by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield pure this compound.

Birch_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purify Purification start Assemble Dry Glassware (3-neck RBF, Condenser) inert Establish Inert Atmosphere (N2/Ar) start->inert cool Cool to -78°C inert->cool ammonia Condense Liquid NH3 cool->ammonia add_reagents Add β-Ionone in THF ammonia->add_reagents add_na Add Sodium Metal (Maintain Blue Color) add_reagents->add_na add_h Add Proton Source (e.g., t-BuOH) add_na->add_h react Stir until complete (Monitor by TLC) add_h->react quench Quench with NH4Cl react->quench evap Evaporate NH3 quench->evap extract Extract with Toluene/Ether evap->extract wash Wash with H2O & Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography end Pure this compound chromatography->end

Caption: Workflow for the synthesis of this compound via Birch Reduction.

Synthesis via Catalytic Hydrogenation of Beta-Ionone

Catalytic hydrogenation offers a milder alternative for the reduction of beta-ionone. Using a catalyst like Raney Nickel allows for the reduction of both the alkene and ketone moieties.

Reaction Scheme: β-Ionone + 2 H₂ --(Catalyst)--> this compound

Materials:

  • β-Ionone

  • Raney® Nickel (50% slurry in water)

  • Ethanol or Isopropanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Celite® or other filter aid

Procedure:

  • Catalyst Preparation:

    • In a fume hood, carefully wash the Raney Nickel slurry several times with water, followed by several washes with the chosen alcohol solvent (e.g., ethanol) to remove residual water.

  • Reaction:

    • To a hydrogenation flask, add the β-ionone dissolved in ethanol (e.g., 0.1 M solution).

    • Carefully add the washed Raney Nickel catalyst under a stream of inert gas (approx. 5-10% by weight relative to the substrate).

    • Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

    • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi or using a balloon) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction may take several hours to complete.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry; keep the filter cake wet with solvent.

    • Rinse the filter cake with additional solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

    • If necessary, purify the product further using silica gel column chromatography as described in Protocol 2.1.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for assessing the purity of the final product and confirming its molecular weight.

Typical GC-MS Parameters:

  • Column: Standard non-polar column (e.g., HP-5MS, DB-5)

  • Carrier Gas: Helium

  • Injection Mode: Split

  • Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min.

  • MS Detection: Electron Ionization (EI) at 70 eV.

  • Expected Result: A major peak at the characteristic retention time for this compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 196, with characteristic fragment ions at m/z = 178 (M-H₂O), 123, and 93.[3]

GCMS_Workflow sample Sample Preparation (Dissolve in Volatile Solvent) injection Inject into GC sample->injection separation Separation on GC Column injection->separation ionization Eluent Enters MS (Electron Ionization) separation->ionization detection Fragment Detection (Mass Analyzer) ionization->detection analysis Data Analysis (Retention Time & Mass Spectrum) detection->analysis result Confirm Purity & MW=196 analysis->result

Caption: General workflow for the analysis of this compound using GC-MS.

Biological Activity and Signaling Pathways

While primarily used for its fragrance, related ionol and apocarotenoid compounds have demonstrated various biological activities. A notable area of research is their effect on skin pigmentation.

Antimelanogenic Activity

Derivatives of ionone (B8125255) have been shown to possess antimelanogenic properties, suggesting that this compound could be a candidate for research into skin-lightening or hyperpigmentation-treating agents.[6] The primary mechanism for this activity in many natural compounds is the inhibition of melanogenesis in melanocytes.

Mechanism of Action: Melanogenesis is a complex signaling cascade primarily regulated by the Microphthalmia-associated transcription factor (MITF). Activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB transcription factor. Activated CREB upregulates the expression of MITF. MITF then acts as a master regulator, promoting the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and TRP2. Tyrosinase is the rate-limiting enzyme in melanin (B1238610) synthesis.

Many natural antimelanogenic compounds exert their effect by downregulating this pathway, often by inhibiting the expression or activity of MITF and tyrosinase. It is hypothesized that ionol derivatives, including this compound, may act through a similar mechanism.

Melanogenesis_Pathway aMSH α-MSH MC1R MC1R (Receptor) aMSH->MC1R AC Adenylyl Cyclase MC1R->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB → p-CREB PKA->CREB Phosphorylates MITF MITF (Transcription Factor) CREB->MITF Upregulates Expression Enzymes Transcription of: Tyrosinase (TYR) TRP1, TRP2 MITF->Enzymes Activates Melanin Melanin Synthesis Enzymes->Melanin Ionol This compound (Hypothesized) Ionol->MITF Inhibits (Potential Target)

Caption: Hypothesized mechanism of antimelanogenic action via the cAMP/MITF pathway.

References

The Biological Activity of Dihydro-β-ionol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-β-ionol, a sesquiterpenoid found in various natural sources, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of dihydro-β-ionol's effects, with a particular focus on its antimelanogenetic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in the fields of dermatology and pharmacology.

Quantitative Data on Biological Activity

The primary reported biological activity of dihydro-β-ionol is its ability to inhibit melanin (B1238610) synthesis. The following table summarizes the quantitative data regarding the antimelanogenetic effects of dihydro-β-ionol and its enantiomers.

CompoundBiological ActivityAssay SystemIC50 / ActivityReference
(R)-(-)-dihydro-β-ionolAntimelanogeneticB16 Melanoma CellsHigh[1][2]
(S)-(+)-dihydro-β-ionolAntimelanogeneticB16 Melanoma CellsHigh[1][2]
(±)-dihydro-β-ionolAntimelanogeneticB16 Melanoma CellsHigh[1][2]

Note: Specific IC50 values from the primary study by Komaki et al. (2013) are not publicly available in the accessed literature. The term "High" indicates a significant inhibitory effect as reported in the study's abstract.

Key Biological Activity: Antimelanogenesis

Dihydro-β-ionol has been demonstrated to possess significant antimelanogenetic effects[1][2]. This activity is of considerable interest for the development of topical agents for skin lightening and the treatment of hyperpigmentation disorders. The mechanism of this effect is believed to involve the modulation of key enzymes and signaling pathways that regulate melanin production in melanocytes.

Signaling Pathways in Melanogenesis

The process of melanogenesis is regulated by a complex network of signaling pathways. The binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) is a key initiating step, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP)[3]. This, in turn, activates Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression[4]. MITF then promotes the transcription of key enzymes in the melanin synthesis pathway, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2)[5]. Other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, can also influence melanogenesis[3].

Melanogenesis_Pathway alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB MITF MITF (Transcription) pCREB->MITF Upregulates TYR Tyrosinase MITF->TYR Promotes Transcription TRP1 TRP-1 MITF->TRP1 Promotes Transcription TRP2 TRP-2 MITF->TRP2 Melanin Melanin TYR->Melanin Catalyzes TRP1->Melanin Catalyzes TRP2->Melanin Catalyzes

Caption: Simplified signaling pathway of α-MSH-induced melanogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimelanogenetic activity of dihydro-β-ionol.

Cell Culture
  • Cell Line: B16F10 murine melanoma cells are a standard and widely used model for studying melanogenesis[6].

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Melanin Content Assay

This assay quantifies the amount of melanin produced by B16F10 cells after treatment with the test compound.

  • Procedure:

    • Seed B16F10 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of dihydro-β-ionol (and its enantiomers) and a positive control (e.g., kojic acid) for 48-72 hours. A vehicle control (e.g., DMSO) should also be included.

    • After incubation, wash the cells with Phosphate-Buffered Saline (PBS).

    • Lyse the cells with 1N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

    • Measure the absorbance of the lysate at 405 nm using a microplate reader.

    • The melanin content is normalized to the total protein content of each sample, which can be determined using a standard protein assay (e.g., BCA assay).

Melanin_Content_Assay_Workflow start Start seed_cells Seed B16F10 Cells (24-well plate) start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat Treat with Dihydro-β-ionol (48-72h) incubate1->treat wash Wash with PBS treat->wash lyse Lyse Cells (1N NaOH, 10% DMSO, 80°C) wash->lyse measure Measure Absorbance (405 nm) lyse->measure normalize Normalize to Protein Content measure->normalize end End normalize->end

Caption: Workflow for the melanin content assay in B16F10 cells.

Tyrosinase Activity Assay

This assay measures the direct inhibitory effect of a compound on the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.

  • Enzyme Source: Mushroom tyrosinase is commonly used as it is commercially available and provides a reliable model for screening tyrosinase inhibitors[7].

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine) is used as the substrate for the enzyme.

  • Procedure:

    • In a 96-well plate, add phosphate (B84403) buffer (pH 6.8), mushroom tyrosinase solution, and various concentrations of dihydro-β-ionol.

    • Pre-incubate the mixture at room temperature for 10 minutes.

    • Initiate the reaction by adding L-DOPA solution to each well.

    • Immediately measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular time intervals (e.g., every minute for 20-30 minutes) using a microplate reader.

    • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

    • The percentage of tyrosinase inhibition is calculated relative to the vehicle control.

Tyrosinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Tyrosinase, Dihydro-β-ionol) start->prepare_reagents pre_incubate Pre-incubate (10 min) prepare_reagents->pre_incubate add_substrate Add L-DOPA (Substrate) pre_incubate->add_substrate measure_kinetics Measure Absorbance Kinetics (475 nm) add_substrate->measure_kinetics calculate_inhibition Calculate % Inhibition measure_kinetics->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the mushroom tyrosinase inhibition assay.

Conclusion

The available scientific evidence indicates that dihydro-β-ionol is a promising natural compound with significant antimelanogenetic properties. Further research is warranted to elucidate the precise mechanism of action, including the identification of its direct molecular targets within the melanogenesis signaling cascade, and to fully quantify its efficacy and safety profile in preclinical and clinical settings. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to advance the study of dihydro-β-ionol and its potential applications in dermatology.

References

Dihydro-beta-ionol as a Carotenoid Metabolite: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dihydro-beta-ionol, a C13-norisoprenoid, is a naturally occurring carotenoid metabolite found in various plants, contributing to their characteristic aromas. Beyond its role in the flavor and fragrance industry, emerging research has highlighted its potential pharmacological activities, including anti-melanogenic and anti-inflammatory effects. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis from carotenoid precursors, its biological activities with a focus on relevant signaling pathways, and detailed experimental protocols for its synthesis, purification, and biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this carotenoid metabolite.

Introduction

Carotenoids are a diverse group of pigments synthesized by plants and microorganisms, playing crucial roles in photosynthesis and acting as precursors to various signaling molecules and aroma compounds. The enzymatic cleavage of carotenoids by carotenoid cleavage dioxygenases (CCDs) yields a variety of apocarotenoids, including the C13-norisoprenoids, which are significant for their flavor and fragrance properties. This compound is a saturated derivative of the more commonly known beta-ionone (B89335) and is recognized for its woody and floral scent. While its use in perfumery is well-established, its biological activities are an area of growing interest for potential applications in pharmaceuticals and cosmetics. This guide will delve into the technical details of this compound, from its biogenesis to its potential therapeutic applications.

Chemical and Physical Properties

This compound is a sesquiterpenoid with the molecular formula C13H24O.[1][2] Its chemical structure and main physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol[2]
Molecular Formula C13H24O[1][2]
Molecular Weight 196.33 g/mol [1][2]
CAS Number 3293-47-8[2]
FEMA Number 3627[2]
Appearance White solid[1][2]
Odor Woody, floral, with camphoraceous notes[1]
Melting Point 38-40 °C[2]
Boiling Point 234 °C at 760 mmHg[2]
Solubility Soluble in common organic solvents[2]

Biosynthesis from Carotenoids

The biosynthesis of this compound originates from the oxidative cleavage of β-carotene. This process involves a multi-step enzymatic pathway.

Step 1: Cleavage of β-Carotene to β-Ionone

The initial step is the enzymatic cleavage of β-carotene at the 9-10 and 9'-10' positions, which is catalyzed by Carotenoid Cleavage Dioxygenase 1 (CCD1) . This reaction yields two molecules of β-ionone and a C14 dialdehyde.

G cluster_carotenoid Carotenoid Precursor cluster_enzyme1 Enzymatic Cleavage cluster_product1 Apocarotenoid Intermediate beta_carotene β-Carotene CCD1 Carotenoid Cleavage Dioxygenase 1 (CCD1) beta_carotene->CCD1 beta_ionone β-Ionone CCD1->beta_ionone

Fig. 1: Enzymatic cleavage of β-carotene to β-ionone by CCD1.
Step 2: Reduction of β-Ionone to Dihydro-β-ionone

The α,β-unsaturated double bond in the side chain of β-ionone is then reduced to form dihydro-β-ionone. This reaction is catalyzed by enoate reductases , such as DBR1 from Artemisia annua.[1]

G cluster_intermediate1 Intermediate cluster_enzyme2 Enzymatic Reduction cluster_product2 Ketone Intermediate beta_ionone β-Ionone Enoate_Reductase Enoate Reductase (e.g., DBR1) beta_ionone->Enoate_Reductase dihydro_beta_ionone Dihydro-β-ionone Enoate_Reductase->dihydro_beta_ionone

Fig. 2: Reduction of β-ionone to dihydro-β-ionone.
Step 3: Reduction of Dihydro-β-ionone to Dihydro-β-ionol

The final step is the reduction of the ketone group of dihydro-β-ionone to a secondary alcohol, yielding dihydro-β-ionol. This conversion is carried out by carbonyl reductases or dehydrogenases .

G cluster_intermediate2 Intermediate cluster_enzyme3 Enzymatic Reduction cluster_product3 Final Product dihydro_beta_ionone Dihydro-β-ionone Carbonyl_Reductase Carbonyl Reductase/ Dehydrogenase dihydro_beta_ionone->Carbonyl_Reductase dihydro_beta_ionol Dihydro-β-ionol Carbonyl_Reductase->dihydro_beta_ionol

Fig. 3: Reduction of dihydro-β-ionone to dihydro-β-ionol.

Biological Activities and Potential for Drug Development

While extensively studied for its sensory properties, the pharmacological activities of this compound are a growing field of research.

Anti-Melanogenic Activity

Some studies have suggested that β-ionol derivatives possess anti-melanogenic properties.[3] Melanogenesis is the process of melanin (B1238610) production, and its over-activation can lead to hyperpigmentation disorders. The inhibition of melanogenesis is a key target for cosmetic and therapeutic agents.

The primary signaling pathway regulating melanogenesis involves the activation of the Microphthalmia-associated Transcription Factor (MITF), which is a master regulator of melanogenic genes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). The activation of MITF is controlled by upstream signaling cascades, including the cAMP/PKA/CREB pathway and the MAPK pathway. This compound may exert its anti-melanogenic effects by modulating these pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Dihydro_beta_ionol Dihydro-β-ionol Dihydro_beta_ionol->PKA Inhibition Dihydro_beta_ionol->CREB Inhibition MITF MITF CREB->MITF Melanogenic_Genes Melanogenic Genes (TYR, TRP1, TRP2) MITF->Melanogenic_Genes Melanin_Production Melanin_Production Melanogenic_Genes->Melanin_Production Melanin Production

Fig. 4: Potential mechanism of anti-melanogenic action of this compound.
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Some natural products, including terpenoids, have been shown to possess anti-inflammatory properties. The anti-inflammatory potential of this compound is an area that warrants further investigation, particularly its effects on key inflammatory pathways such as the NF-κB signaling pathway.

Quantitative Data

The following tables summarize quantitative data from various studies on the production and biological activity of dihydro-beta-ionone, the immediate precursor to this compound. Data for this compound itself is limited in the current literature.

Table 1: Bioproduction of Dihydro-β-ionone

BiocatalystSubstrateProduct ConcentrationMolar ConversionReference(s)
Recombinant E. coli expressing DBR1β-Ionone308.3 mg/L-[1][4]
Purified DBR1 enzyme1 mM β-Ionone91.08 mg/L93.80%[1][4]
One-pot system (PhCCD1 and AaDBR1)Carotenoids13.34 mg/L85.8%[5][6]
E. coli - S. cerevisiae cocultureGlycerol27 mg/L-[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and biological evaluation of this compound.

Chemical Synthesis of Dihydro-β-ionol from β-Ionone (Birch Reduction)

This protocol describes the reduction of β-ionone to dihydro-β-ionol using a Birch reduction.[5][8]

Materials:

Procedure:

  • In a flask equipped with a stirrer and a dry ice condenser, dissolve β-ionone in a mixture of THF and water.

  • Cool the mixture to -33 °C and introduce liquid ammonia.

  • Slowly add small pieces of sodium metal to the stirred solution until a persistent blue color is observed.

  • Quench the reaction by the careful addition of solid ammonium chloride.

  • Allow the ammonia to evaporate at room temperature.

  • Concentrate the remaining solution under reduced pressure to remove most of the THF and water.

  • Extract the aqueous residue with toluene.

  • Wash the organic layer with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude dihydro-β-ionol by silica gel column chromatography.

G Start Dissolve β-Ionone in THF/Water Cool Cool to -33°C Add Liquid Ammonia Start->Cool Add_Na Add Sodium Metal Cool->Add_Na Quench Quench with Ammonium Chloride Add_Na->Quench Evaporate Evaporate Ammonia Quench->Evaporate Concentrate1 Concentrate under Reduced Pressure Evaporate->Concentrate1 Extract Extract with Toluene Concentrate1->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate2 Concentrate under Reduced Pressure Dry->Concentrate2 Purify Silica Gel Column Chromatography Concentrate2->Purify End Pure Dihydro-β-ionol Purify->End

Fig. 5: Workflow for the chemical synthesis of dihydro-β-ionol.
In Vitro Anti-Melanogenesis Assay in B16F10 Melanoma Cells

This protocol is a general method for assessing the effect of a test compound on melanin production in a cell-based model.[9][10]

Materials:

Procedure:

Cell Culture and Treatment:

  • Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in a 6-well plate at a density of 2x10^5 cells/well and allow them to adhere for 24 hours.

  • Replace the medium with fresh medium containing various concentrations of this compound and a melanogenesis stimulator (e.g., 100 nM IBMX). Include a positive control (e.g., arbutin) and a vehicle control.

  • Incubate the cells for 48-72 hours.

Melanin Content Measurement:

  • Wash the cells with cold PBS.

  • Lyse the cells with lysis buffer.

  • Centrifuge the lysates to pellet the melanin.

  • Dissolve the melanin pellet in 1N NaOH at 60°C for 1 hour.

  • Measure the absorbance of the dissolved melanin at 405 nm using a microplate reader.

  • Normalize the melanin content to the total protein content of the cell lysate.

Cell Viability Assay (MTT):

  • Seed cells in a 96-well plate at a density of 1x10^4 cells/well and treat as described above.

  • After the incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for 3 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 550 nm.

G Start Seed B16F10 Cells Adhere Incubate 24h Start->Adhere Treat Treat with Dihydro-β-ionol and Stimulator Adhere->Treat Incubate_Treat Incubate 48-72h Treat->Incubate_Treat Wash Wash with PBS Incubate_Treat->Wash Lyse Lyse Cells Wash->Lyse Centrifuge Centrifuge to Pellet Melanin Lyse->Centrifuge Dissolve Dissolve Melanin in NaOH Centrifuge->Dissolve Measure Measure Absorbance at 405 nm Dissolve->Measure End Quantify Melanin Content Measure->End

Fig. 6: Workflow for in vitro anti-melanogenesis assay.

Conclusion

This compound, a carotenoid metabolite, holds promise beyond its established use in the flavor and fragrance industry. Its biosynthetic pathway from β-carotene is becoming increasingly understood, opening avenues for biotechnological production. The emerging evidence of its biological activities, particularly its potential as an anti-melanogenic agent, makes it an interesting candidate for further investigation in the fields of cosmetics and drug development. This technical guide provides a foundational understanding of this compound, offering detailed information and protocols to facilitate future research into this intriguing natural compound. Further studies are warranted to fully elucidate its pharmacological mechanisms, establish a comprehensive safety profile, and explore its full therapeutic potential.

References

Unveiling the Antimelanogenetic Potential of Dihydro-β-ionol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-β-ionol, a volatile aromatic compound found in various natural sources, has emerged as a promising agent in the field of skin pigmentation modulation. This technical guide provides a comprehensive overview of the current, albeit limited, scientific understanding of the antimelanogenetic effects of dihydro-beta-ionol. The primary focus of this document is to consolidate the known data, detail relevant experimental methodologies, and elucidate the potential signaling pathways involved in its mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring novel therapeutic and cosmetic applications for dihydro-β-ionol.

Core Findings on Antimelanogenetic Effects

Initial investigations have highlighted the significant antimelanogenetic properties of dihydro-β-ionol. A key study by Komaki et al. (2013) reported that both enantiomers of dihydro-β-ionol exhibit "high antimelanogenetic effects"[1]. However, the full text of this seminal paper, containing specific quantitative data on melanin (B1238610) inhibition and tyrosinase activity, is not readily accessible in the public domain. Consequently, a detailed quantitative summary and specific experimental protocols from this primary source cannot be provided at this time.

The subsequent sections of this guide will, therefore, focus on the general experimental frameworks and signaling pathways relevant to the study of antimelanogenetic compounds, which are presumed to be applicable to dihydro-β-ionol.

Key Experimental Protocols in Antimelanogenesis Research

The assessment of a compound's antimelanogenetic potential relies on a series of well-established in vitro assays. These protocols are crucial for quantifying the inhibitory effects on melanin production and the activity of key melanogenic enzymes.

Melanin Content Assay

This assay quantifies the total melanin content in cultured melanocytes, typically B16F10 melanoma cells, following treatment with the test compound.

Methodology:

  • Cell Culture and Treatment: B16F10 melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in culture plates and allowed to adhere. Subsequently, the cells are treated with varying concentrations of dihydro-β-ionol for a specified period (e.g., 48-72 hours). A known melanogenesis inhibitor, such as kojic acid or arbutin, is often used as a positive control.

  • Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer (e.g., 1N NaOH).

  • Spectrophotometric Analysis: The melanin content in the cell lysates is determined by measuring the absorbance at a specific wavelength (typically 405 nm or 475 nm) using a microplate reader.

  • Data Normalization: The melanin content is often normalized to the total protein content of the cells to account for any variations in cell number.

Tyrosinase Activity Assay

Tyrosinase is the rate-limiting enzyme in melanin synthesis. This assay measures the inhibitory effect of a compound on tyrosinase activity, which can be assessed using either mushroom tyrosinase or cellular tyrosinase from melanocyte lysates.

Methodology:

  • Mushroom Tyrosinase Assay (Cell-Free):

    • A reaction mixture is prepared containing mushroom tyrosinase in a phosphate (B84403) buffer (pH 6.8).

    • Various concentrations of dihydro-β-ionol are added to the mixture.

    • The reaction is initiated by adding a substrate, typically L-DOPA or L-tyrosine.

    • The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm at regular intervals.

    • The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

  • Cellular Tyrosinase Assay:

    • B16F10 cells are treated with dihydro-β-ionol as described in the melanin content assay.

    • Cells are lysed, and the supernatant containing the cellular tyrosinase is collected.

    • The protein concentration of the lysate is determined.

    • The tyrosinase activity in the lysate is measured by adding L-DOPA and monitoring the formation of dopachrome spectrophotometrically.

    • The activity is typically normalized to the protein content.

Western Blot Analysis for Melanogenesis-Related Proteins

This technique is employed to investigate the effect of dihydro-β-ionol on the expression levels of key proteins involved in the melanogenesis signaling cascade, such as Microphthalmia-associated transcription factor (MITF), tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).

Methodology:

  • Protein Extraction: B16F10 cells are treated with dihydro-β-ionol, and total cellular proteins are extracted using a suitable lysis buffer.

  • Protein Quantification: The concentration of the extracted proteins is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for MITF, tyrosinase, TRP-1, or TRP-2. Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescence detection system.

  • Densitometric Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).

Potential Signaling Pathways in Dihydro-β-ionol-Mediated Antimelanogenesis

The regulation of melanogenesis is a complex process involving multiple signaling pathways. While the specific pathways modulated by dihydro-β-ionol have not been elucidated, several key pathways are known to be targets for antimelanogenic agents.

cAMP/PKA/CREB/MITF Pathway

This is a central signaling cascade in melanogenesis. The binding of α-melanocyte-stimulating hormone (α-MSH) to its receptor (MC1R) activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) then upregulates the transcription of MITF, the master regulator of melanogenic gene expression. It is plausible that dihydro-β-ionol may exert its effects by interfering with one or more components of this pathway.

cAMP_PKA_CREB_MITF_Pathway cluster_nucleus Nucleus alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB P pCREB p-CREB MITF_Gene MITF Gene pCREB->MITF_Gene Transcription MITF_Protein MITF Protein MITF_Gene->MITF_Protein Translation Melanogenic_Enzymes Tyrosinase, TRP-1, TRP-2 MITF_Protein->Melanogenic_Enzymes Upregulation Melanin Melanin Synthesis Melanogenic_Enzymes->Melanin

Caption: The cAMP/PKA/CREB/MITF signaling pathway in melanogenesis.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, also plays a role in regulating melanogenesis. Activation of the ERK pathway, for instance, can lead to the phosphorylation and subsequent degradation of MITF, thereby inhibiting melanin synthesis. Conversely, the roles of JNK and p38 are more complex and can be context-dependent. Dihydro-β-ionol could potentially modulate one or more of these MAPK pathways.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Extracellular_Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 MITF MITF ERK->MITF Phosphorylation & Degradation JNK->MITF Modulation p38->MITF Modulation Melanogenesis Melanogenesis MITF->Melanogenesis

Caption: Overview of the MAPK signaling pathways and their influence on MITF.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is also implicated in melanocyte development and melanogenesis. Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which can then co-activate MITF transcription. Inhibition of this pathway could be another mechanism by which dihydro-β-ionol reduces melanin production.

Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation Degradation Degradation beta_catenin->Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulation & Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF MITF_Transcription MITF Transcription TCF_LEF->MITF_Transcription

Caption: The Wnt/β-catenin signaling pathway and its role in MITF transcription.

Experimental Workflow for a Comprehensive Study

To thoroughly investigate the antimelanogenetic effects of dihydro-β-ionol, a structured experimental workflow is essential.

Experimental_Workflow Start Start: Dihydro-β-ionol Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Melanin_Content Melanin Content Assay in B16F10 Cells Cytotoxicity->Melanin_Content Determine Non-toxic Concentrations Tyrosinase_Activity Tyrosinase Activity Assays (Mushroom & Cellular) Melanin_Content->Tyrosinase_Activity Western_Blot Western Blot Analysis (MITF, Tyrosinase, TRP-1, TRP-2) Tyrosinase_Activity->Western_Blot Pathway_Analysis Signaling Pathway Analysis (Phosphorylation of CREB, ERK, etc.) Western_Blot->Pathway_Analysis Conclusion Conclusion: Elucidation of Antimelanogenetic Mechanism Pathway_Analysis->Conclusion

Caption: A logical workflow for investigating the antimelanogenetic effects of dihydro-β-ionol.

Conclusion and Future Directions

The current body of publicly available scientific literature strongly suggests that dihydro-β-ionol possesses significant antimelanogenetic properties. However, a comprehensive understanding of its quantitative efficacy and the precise molecular mechanisms underlying these effects is hampered by the lack of access to detailed experimental data.

Future research should prioritize obtaining and analyzing the full dataset from the foundational studies on dihydro-β-ionol. Furthermore, new investigations following the experimental workflows outlined in this guide are crucial. Specifically, studies should aim to:

  • Quantify the dose-dependent effects of dihydro-β-ionol on melanin synthesis and tyrosinase activity in B16F10 melanoma cells and normal human melanocytes.

  • Elucidate the specific signaling pathways modulated by dihydro-β-ionol through the analysis of key protein expression and phosphorylation states.

  • Conduct in vivo studies to confirm the antimelanogenetic effects and assess the safety and efficacy of dihydro-β-ionol for topical applications.

By addressing these research gaps, the full potential of dihydro-β-ionol as a novel agent for the treatment of hyperpigmentation disorders and for cosmetic skin lightening applications can be realized. This technical guide serves as a starting point for these future endeavors, providing the necessary theoretical and methodological framework.

References

Dihydro-β-ionol: A Technical Review of its Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-β-ionol, a sesquiterpenoid alcohol, is a molecule of significant interest in the flavor, fragrance, and potentially pharmaceutical industries. Possessing a characteristic woody and floral aroma, it is a valued component in perfumery and a naturally occurring volatile in various plants. This technical guide provides a comprehensive review of the current scientific literature on dihydro-β-ionol, focusing on its chemical and physical properties, synthesis methodologies, natural occurrence and extraction, and analytical techniques. Furthermore, this document explores its potential biological activities by providing detailed experimental protocols for assessing its cytotoxicity, antimelanogenic, and anti-inflammatory effects, areas that warrant further investigation. All quantitative data is summarized in structured tables, and key experimental workflows and hypothetical signaling pathways are visualized using diagrams to facilitate a deeper understanding of this versatile molecule.

Chemical and Physical Properties

Dihydro-β-ionol, systematically named 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol, is a C13-norisoprenoid. Its structure consists of a trimethylcyclohexene ring linked to a butanol side chain. The presence of a chiral center at the C-2 position of the butanol chain gives rise to two enantiomers, (R)- and (S)-dihydro-β-ionol, each possessing distinct odor characteristics.

Table 1: Physicochemical Properties of Dihydro-β-ionol

PropertyValueSource
Molecular FormulaC₁₃H₂₄OPubChem
Molecular Weight196.33 g/mol PubChem
AppearanceWhite solid with a woody odorJECFA
Melting Point38.0 - 40.0 °CThe Good Scents Company
Boiling Point234.0 °C at 760 mmHgThe Good Scents Company
SolubilitySoluble in common organic solventsJECFA
FEMA Number3627PubChem

Table 2: Spectroscopic Data for Dihydro-β-ionol

Spectroscopic TechniqueKey Data PointsSource
GC-MS Top m/z peaks: 123, 93PubChem
Kovats Retention Index (non-polar): 1449.2, 1455PubChem
¹³C NMR Data available in the Wiley-VCH databasePubChem
IR Spectra Data available in the John Wiley & Sons, Inc. databasePubChem

Synthesis of Dihydro-β-ionol

The primary route for the chemical synthesis of dihydro-β-ionol is the reduction of β-ionone. Several methods have been reported, with varying degrees of selectivity and yield.

Birch Reduction of β-ionone

The Birch reduction offers a method for the selective reduction of the enone functionality of β-ionone to yield dihydro-β-ionol.[1]

Materials:

Procedure:

  • In a flask equipped for reactions at low temperatures, dissolve β-ionone in an inert solvent.

  • Add the hydrogen donor to the solution.[1]

  • Cool the mixture to approximately -33 °C and introduce liquid ammonia.[1]

  • Slowly add small pieces of sodium metal to the stirred reaction mixture.[1] The reaction is typically complete within several tens of minutes to a few hours.

  • After the reaction is complete, quench the reaction by the addition of solid ammonium chloride.

  • Allow the ammonia to evaporate at room temperature, followed by concentration under reduced pressure to remove any remaining traces.

  • Add toluene to the residue and filter to remove any insoluble matter.

  • Wash the filtrate with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by silica gel column chromatography to yield dihydro-β-ionol. A reported yield for a similar process is 71%.

Catalytic Hydrogenation of β-ionone

Catalytic hydrogenation is another common method for the synthesis of dihydro-β-ionol from β-ionone. This method involves the use of a metal catalyst to facilitate the addition of hydrogen across the double bond of the enone system.

Materials:

  • β-ionone

  • Catalyst (e.g., specially prepared skeletal nickel catalyst)

  • Organic amine

  • Solvent (e.g., ethanol, hexane)

  • Hydrogen gas source

Procedure:

  • Prepare the skeletal nickel catalyst. This can involve the quick digestion of a Ni-Al alloy in a sodium hydroxide (B78521) solution, followed by treatment with an alkali-metal halide.

  • In a hydrogenation reactor, combine the prepared catalyst, an organic amine, β-ionone, and a suitable solvent.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at a controlled temperature until the theoretical amount of hydrogen has been consumed.

  • After the reaction is complete, filter the mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield dihydro-β-ionol. High conversion rates (≥85%) and selectivity (≥90%) have been reported for this type of process.

cluster_synthesis Chemical Synthesis of Dihydro-β-ionol beta_ionone β-Ionone reduction Reduction beta_ionone->reduction Birch Reduction or Catalytic Hydrogenation dihydro_beta_ionol Dihydro-β-ionol reduction->dihydro_beta_ionol

A simplified workflow for the chemical synthesis of dihydro-β-ionol.

Natural Occurrence and Extraction

Dihydro-β-ionol is a naturally occurring volatile compound found in a variety of plants, most notably in the flowers of Osmanthus fragrans (sweet osmanthus).[2] Its concentration in the plant material is often low, and it frequently exists in a glycosidically bound, non-volatile form.

Extraction from Osmanthus fragrans

The extraction of dihydro-β-ionol from Osmanthus fragrans typically involves the initial preparation of a concrete or absolute, followed by enzymatic hydrolysis to release the volatile aglycones.

Materials:

  • Fresh Osmanthus fragrans flowers

  • Petroleum ether (or other suitable non-polar solvent)

  • β-glucosidase

  • Citrate (B86180) buffer (pH adjusted for optimal enzyme activity)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • GC-FID or GC-MS for analysis

Procedure:

  • Preparation of the Absolute:

    • Extract fresh Osmanthus fragrans flowers with petroleum ether to obtain the concrete.

    • Further process the concrete to produce the absolute, which contains a higher concentration of the fragrant compounds.

  • Enzymatic Hydrolysis:

    • Disperse the absolute in a citrate buffer with an optimized pH for β-glucosidase activity.

    • Add β-glucosidase to the mixture. The optimal enzyme amount, temperature, and incubation time should be determined empirically.[3]

    • Incubate the mixture with agitation to facilitate the enzymatic release of glycosidically bound volatiles, including dihydro-β-ionol.

  • Extraction of Dihydro-β-ionol:

    • After hydrolysis, extract the aqueous mixture with a suitable organic solvent such as dichloromethane.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under a gentle stream of nitrogen.

  • Isolation and Quantification:

    • Isolate dihydro-β-ionol from the concentrated extract using silica gel column chromatography.

    • Identify and quantify the isolated dihydro-β-ionol using GC-FID or GC-MS by comparison with an authentic standard.

cluster_extraction Extraction and Isolation of Dihydro-β-ionol osmanthus Osmanthus fragrans Flowers extraction Solvent Extraction (e.g., Petroleum Ether) osmanthus->extraction absolute Osmanthus Absolute extraction->absolute hydrolysis Enzymatic Hydrolysis (β-glucosidase) absolute->hydrolysis extract_hydrolyzed Extraction of Hydrolyzed Product hydrolysis->extract_hydrolyzed purification Chromatographic Purification extract_hydrolyzed->purification dihydro_beta_ionol Dihydro-β-ionol purification->dihydro_beta_ionol

General workflow for the extraction and isolation of dihydro-β-ionol.

Potential Biological Activities and Experimental Assessment

While dihydro-β-ionol is primarily utilized for its olfactory properties, there is emerging interest in its potential biological activities. The following sections provide detailed, standard experimental protocols that can be employed to investigate the cytotoxic, antimelanogenic, and anti-inflammatory properties of dihydro-β-ionol. It is important to note that at the time of this review, specific quantitative data for dihydro-β-ionol in these assays is not widely available in the public scientific literature.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.

Materials:

  • Cell line of interest (e.g., B16F10 murine melanoma cells, RAW 264.7 murine macrophages)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Dihydro-β-ionol stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of dihydro-β-ionol (typically in a serial dilution) and a vehicle control (solvent alone).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of dihydro-β-ionol that causes 50% inhibition of cell viability).

Antimelanogenic Activity: Tyrosinase Inhibition and Melanin (B1238610) Content Assay

The antimelanogenic potential of dihydro-β-ionol can be assessed by its ability to inhibit tyrosinase, the key enzyme in melanin synthesis, and to reduce melanin content in melanoma cells.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate (B84403) buffer (pH 6.8)

  • Dihydro-β-ionol

  • Kojic acid (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, dihydro-β-ionol at various concentrations (or kojic acid), and mushroom tyrosinase solution.

  • Pre-incubate the mixture for a short period.

  • Initiate the reaction by adding L-DOPA solution to each well.

  • Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.

  • Calculate the percentage of tyrosinase inhibition for each concentration of dihydro-β-ionol and determine the IC₅₀ value.

Materials:

  • B16F10 murine melanoma cells

  • Complete cell culture medium

  • α-Melanocyte-stimulating hormone (α-MSH) to induce melanogenesis

  • Dihydro-β-ionol

  • Arbutin or Kojic acid (positive controls)

  • 1 N NaOH

  • 6-well plates

  • Spectrophotometer

Procedure:

  • Seed B16F10 cells in 6-well plates and allow them to adhere.

  • Treat the cells with various non-toxic concentrations of dihydro-β-ionol in the presence of α-MSH for a specified period (e.g., 72 hours).

  • After incubation, wash the cells with PBS and lyse them.

  • Dissolve the melanin pellets in 1 N NaOH by heating at 80 °C for 1 hour.

  • Measure the absorbance of the melanin solution at 405 nm.

  • Normalize the melanin content to the total protein content of the cell lysate.

  • Calculate the percentage of melanin inhibition compared to the α-MSH-treated control.

cluster_melanogenesis Hypothetical Antimelanogenic Signaling Pathway dihydro_beta_ionol Dihydro-β-ionol tyrosinase Tyrosinase dihydro_beta_ionol->tyrosinase Inhibition dopaquinone Dopaquinone tyrosinase->dopaquinone Oxidation dopa L-DOPA dopa->tyrosinase Substrate melanin Melanin dopaquinone->melanin Polymerization

Hypothetical pathway for dihydro-β-ionol's antimelanogenic activity.
Anti-inflammatory Activity: NF-κB Inhibition Assay

The anti-inflammatory potential of dihydro-β-ionol can be investigated by its ability to inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key transcription factor in the inflammatory response.

Materials:

  • RAW 264.7 murine macrophages (or another suitable cell line) stably transfected with an NF-κB reporter plasmid (e.g., expressing luciferase or GFP under the control of an NF-κB promoter).

  • Complete cell culture medium.

  • Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Dihydro-β-ionol.

  • A known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.

  • Luciferase assay reagent or a flow cytometer/fluorescence microscope for GFP detection.

  • Luminometer or appropriate imaging system.

Procedure:

  • Seed the NF-κB reporter cells in a suitable plate format (e.g., 96-well plate for luciferase assay).

  • Pre-treat the cells with various non-toxic concentrations of dihydro-β-ionol or the positive control for a short period (e.g., 1-2 hours).

  • Stimulate the cells with LPS to activate the NF-κB pathway.

  • Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).

  • If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer.

  • If using a GFP reporter, measure the GFP fluorescence using a flow cytometer or fluorescence microscope.

  • Calculate the percentage of NF-κB inhibition for each concentration of dihydro-β-ionol compared to the LPS-stimulated control and determine the IC₅₀ value.

Conclusion

Dihydro-β-ionol is a molecule with established importance in the fragrance industry and a growing profile of interest for its natural origins and potential biological activities. This technical guide has summarized the current knowledge on its chemical synthesis, natural sourcing, and analytical characterization. While its use as a fragrance ingredient is well-documented, its potential as a bioactive compound, particularly in the areas of dermatology and anti-inflammatory applications, remains largely unexplored. The detailed experimental protocols provided herein offer a framework for future research to elucidate the pharmacological properties of dihydro-β-ionol, potentially unlocking new applications for this versatile sesquiterpenoid. Further studies are warranted to generate robust quantitative data on its biological effects and to understand the underlying molecular mechanisms and signaling pathways.

References

An In-depth Technical Guide to Dihydro-β-ionol: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-β-ionol, a sesquiterpenoid derivative of β-ionone, is a molecule of significant interest in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of dihydro-β-ionol. It includes detailed experimental protocols for its preparation, a compilation of its physicochemical and spectral data, and an exploration of its biological activities, with a focus on its potential antimelanogenetic effects. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of this versatile compound.

Introduction

Dihydro-β-ionol, with the IUPAC name 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butan-2-ol, is a saturated derivative of β-ionol.[1] Its woody and floral scent has made it a valuable ingredient in the fragrance industry.[1] Beyond its olfactory properties, recent studies have suggested potential biological activities, including antimelanogenetic effects, opening avenues for its application in dermatology and pharmacology. This guide delves into the core technical aspects of dihydro-β-ionol, from its historical context to its synthesis and potential biological significance.

Discovery and History

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of dihydro-β-ionol is presented in Table 1. This data is essential for its identification, handling, and application in various experimental settings.

Table 1: Physicochemical Properties of Dihydro-β-ionol

PropertyValueReference
IUPAC Name 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butan-2-ol[1]
CAS Number 3293-47-8[1]
Molecular Formula C13H24O[1]
Molecular Weight 196.33 g/mol
Appearance White solid with a woody odor
Boiling Point 234 °C at 760 mmHg
Melting Point 38-40 °C
Solubility Soluble in common organic solvents

Further spectral data, crucial for structural elucidation, is summarized in Table 2.

Table 2: Spectral Data of Dihydro-β-ionol

Spectral Data TypeKey Features
Mass Spectrometry (MS) Fragmentation pattern consistent with the proposed structure.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectra confirming the presence of the trimethylcyclohexenyl ring and the butanol side chain.

Synthesis of Dihydro-β-ionol

The synthesis of dihydro-β-ionol is primarily achieved through the reduction of β-ionone. Two prominent methods are the Birch reduction and catalytic hydrogenation.

Birch Reduction of β-Ionone

The Birch reduction offers a selective method to reduce the enone functionality of β-ionone to the corresponding alcohol, dihydro-β-ionol.

  • Reactants and Reagents:

    • β-ionone

    • Tetrahydrofuran (THF)

    • Water or Concentrated Hydrochloric Acid (as a hydrogen donor)

    • Liquid Ammonia (B1221849)

    • Metallic Sodium

    • Ammonium (B1175870) Chloride (for quenching)

    • Toluene (for extraction)

    • Anhydrous Sodium Sulfate (for drying)

    • Silica (B1680970) Gel (for chromatography)

  • Procedure:

    • In a flask equipped with a stirrer and cooled to -33 °C (using a dry ice/acetone bath), add β-ionone dissolved in tetrahydrofuran.

    • Add the hydrogen donor (water or concentrated hydrochloric acid).

    • Introduce liquid ammonia into the flask while maintaining the low temperature and stirring.

    • Slowly add small pieces of metallic sodium to the reaction mixture. The reaction is typically complete in about 1 hour.

    • Quench the reaction by the careful addition of solid ammonium chloride.

    • Allow the ammonia to evaporate at room temperature.

    • Concentrate the remaining solution under reduced pressure to remove any residual ammonia.

    • Extract the product with toluene.

    • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude dihydro-β-ionol by silica gel column chromatography.

  • Yield: Reported yields for this method are in the range of 71-77%.[2]

Birch_Reduction beta_ionone β-Ionone in THF reaction_mixture Reaction Mixture (-33 °C) beta_ionone->reaction_mixture  + Liquid NH₃ + Na + H₂O/HCl quenched_mixture Quenched Mixture reaction_mixture->quenched_mixture  + NH₄Cl crude_product Crude Dihydro-β-ionol quenched_mixture->crude_product  Evaporation & Extraction pure_product Pure Dihydro-β-ionol crude_product->pure_product  Silica Gel Chromatography

Caption: Workflow for the synthesis of dihydro-β-ionol via Birch reduction.

Catalytic Hydrogenation of β-Ionone

Catalytic hydrogenation provides an alternative route to dihydro-β-ionol, typically employing a palladium catalyst.

  • Reactants and Reagents:

    • β-ionone

    • Solvent (e.g., ethanol, ethyl acetate)

    • Palladium-based catalyst (e.g., Pd/C, Pd/ZnO)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve β-ionone in a suitable solvent in a hydrogenation vessel.

    • Add the palladium catalyst to the solution.

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Stir the reaction mixture at a specific temperature until the theoretical amount of hydrogen is consumed.

    • Filter off the catalyst.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude dihydro-β-ionol by distillation or chromatography.

  • Note: The selectivity of the reaction can be influenced by the choice of catalyst, solvent, and reaction conditions.[3]

Catalytic_Hydrogenation beta_ionone_sol β-Ionone in Solvent hydrogenation Hydrogenation Reactor beta_ionone_sol->hydrogenation  + Pd Catalyst + H₂ (pressure) filtered_solution Filtered Solution hydrogenation->filtered_solution  Filtration crude_product Crude Dihydro-β-ionol filtered_solution->crude_product  Solvent Removal pure_product Pure Dihydro-β-ionol crude_product->pure_product  Purification

Caption: General workflow for the catalytic hydrogenation of β-ionone.

Biological Activity: Antimelanogenetic Effects

Recent research has highlighted the potential of β-ionol derivatives as inhibitors of melanogenesis, the process of melanin (B1238610) production.[4] Melanin synthesis is regulated by a complex network of signaling pathways, primarily the cAMP/PKA, Wnt/β-catenin, and MAPK/ERK pathways, which converge on the master regulator of melanogenesis, Microphthalmia-associated Transcription Factor (MITF).

While the precise mechanism of dihydro-β-ionol is still under investigation, it is hypothesized to interfere with one or more of these signaling cascades, leading to a downregulation of MITF and its target genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).

Signaling Pathways in Melanogenesis

The following diagram illustrates the key signaling pathways involved in melanogenesis, which are potential targets for dihydro-β-ionol.

Melanogenesis_Signaling cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R Wnt Wnt Frizzled Frizzled Wnt->Frizzled SCF SCF cKIT c-KIT SCF->cKIT AC Adenylyl Cyclase MC1R->AC Gs GSK3b GSK3β Frizzled->GSK3b inhibits ERK ERK cKIT->ERK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->GSK3b inhibits CREB CREB PKA->CREB activates beta_catenin β-catenin GSK3b->beta_catenin inhibits degradation MITF MITF beta_catenin->MITF translocates to nucleus ERK->MITF inhibits CREB->MITF promotes transcription Melanogenic_genes Melanogenic Genes (TYR, TRP1, TRP2) MITF->Melanogenic_genes promotes transcription Melanin Melanin Synthesis Melanogenic_genes->Melanin

Caption: Key signaling pathways regulating melanogenesis.

Conclusion

Dihydro-β-ionol is a compound with a rich chemical history and promising future applications. This guide has provided a detailed overview of its discovery, synthesis, and potential biological activities. The experimental protocols and tabulated data herein are intended to facilitate further research and development. The exploration of its antimelanogenetic properties, in particular, warrants further investigation to elucidate its precise mechanism of action and to evaluate its potential as a therapeutic or cosmetic agent.

References

Dihydro-β-ionol: A Key Modulator in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-β-ionol, a volatile apocarotenoid derived from the oxidative cleavage of carotenoids, is emerging as a significant, yet complex, signaling molecule in plant defense. While its role as an attractant for certain specialist herbivores is established, its broader functions in plant immunity, particularly against pathogens, are still being elucidated. This technical guide provides a comprehensive overview of the current understanding of dihydro-beta-ionol's role in plant defense, detailing its biosynthesis, its characterized effects on herbivores, and its putative role in pathogen defense based on the known functions of related apocarotenoids. This document also includes detailed experimental protocols for the analysis of this compound and presents available quantitative data in a structured format to facilitate further research and development in this area.

Introduction

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of biotic threats, including herbivores and pathogens. Among these defenses, volatile organic compounds (VOCs) play a crucial role in mediating interactions with the surrounding environment. Dihydro-β-ionol is a C13-apocarotenoid, a class of compounds derived from the enzymatic breakdown of carotenoids.[1][2] These molecules are known to be involved in a variety of physiological processes, including plant development and stress responses.

While the related apocarotenoid, β-ionone, is recognized for its repellent effects on a broad range of herbivores, dihydro-β-ionol exhibits a more nuanced role, acting as an attractant for specific insect species.[3] This suggests a complex co-evolutionary dynamic between plants and insects, where herbivores may have adapted to use certain plant volatiles as cues for host location. The potential involvement of dihydro-β-ionol in defense against pathogens remains largely unexplored, but the known functions of other apocarotenoids in inducing resistance suggest a promising avenue for investigation.

This guide aims to consolidate the current knowledge on dihydro-β-ionol's role in plant defense, providing a valuable resource for researchers in plant science, chemical ecology, and drug development.

Biosynthesis of Dihydro-β-ionol

Dihydro-β-ionol is not synthesized de novo but is rather a product of the carotenoid metabolic pathway. Its biosynthesis originates from the oxidative cleavage of β-carotene, a major carotenoid pigment in plants.

The key steps in the biosynthesis of dihydro-β-ionol are:

  • Oxidative Cleavage of β-Carotene: The process is initiated by the action of Carotenoid Cleavage Dioxygenases (CCDs) , specifically members of the CCD1 and CCD4 families. These enzymes cleave the C9-C10 double bond of β-carotene to produce β-ionone.[3]

  • Reduction of β-ionone: The resulting β-ionone is then reduced to dihydro-β-ionol. This reduction is catalyzed by enzymes known as Double-Bond Reductases (DBRs) .

Biosynthesis_of_Dihydro_beta_ionol beta_carotene β-Carotene ccd Carotenoid Cleavage Dioxygenase (CCD1/CCD4) beta_carotene->ccd beta_ionone β-Ionone dbr Double-Bond Reductase (DBR) beta_ionone->dbr dihydro_beta_ionol Dihydro-β-ionol ccd->beta_ionone Oxidative Cleavage dbr->dihydro_beta_ionol Reduction

Role in Herbivore Interactions

The most well-documented role of this compound in plant defense is its function as a semiochemical in plant-herbivore interactions. Unlike its precursor, β-ionone, which generally acts as a repellent, this compound has been shown to be an attractant for certain specialist herbivores.

Attractant for Specialist Herbivores

Research has demonstrated that dihydro-β-ionol is a significant attractant for the crucifer flea beetle (Phyllotreta cruciferae).[3] This suggests that specialist herbivores may have evolved to utilize this specific volatile as a cue to locate their host plants, even when the plant produces repellent compounds like β-ionone. This highlights the intricate and often species-specific nature of chemical communication in plant-insect interactions.

Quantitative Data on Herbivore Attraction

The following table summarizes the available quantitative data on the behavioral responses of herbivores to this compound.

Herbivore SpeciesCompoundConcentrationBehavioral ResponseReference
Phyllotreta cruciferae (Crucifer Flea Beetle)Dihydro-β-ionolNot specifiedAttractant[3]
Tetranychus urticae (Two-spotted Spider Mite)Dihydro-β-ionol0.05 to 0.5 ng/µlNo significant activity[3]
Bemisia tabaci (Silverleaf Whitefly)Dihydro-β-ionol0.05 to 0.5 ng/µlNo significant activity[3]

Putative Role in Pathogen Defense

Direct evidence for the role of this compound in plant defense against pathogens is currently lacking. However, the known functions of other apocarotenoids in plant immunity allow for the formulation of a hypothesis regarding its potential involvement.

Apocarotenoids as Signaling Molecules in Immunity

Apocarotenoids, as a class of molecules, are increasingly recognized for their role as signaling molecules in plant defense.[1] They can influence various defense-related pathways, including the production of phytohormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA), which are central to plant immune responses.[2] For instance, β-ionone has been shown to induce resistance against the necrotrophic fungus Botrytis cinerea.

Hypothetical Signaling Pathway

Based on the signaling pathways of other apocarotenoids, a putative signaling cascade for this compound in pathogen defense can be proposed. Upon perception by a yet-to-be-identified receptor, this compound could trigger a signaling cascade that leads to the activation of defense-related genes and the production of antimicrobial compounds. This pathway may involve crosstalk with the SA and JA signaling pathways.

Putative_Signaling_Pathway pathogen Pathogen Attack dihydro_beta_ionol Dihydro-β-ionol (Putative Elicitor) pathogen->dihydro_beta_ionol Induces production receptor Receptor (Hypothetical) dihydro_beta_ionol->receptor signaling_cascade Signaling Cascade (e.g., MAPK cascade) receptor->signaling_cascade crosstalk Crosstalk with SA and JA Pathways signaling_cascade->crosstalk defense_genes Activation of Defense Genes signaling_cascade->defense_genes crosstalk->defense_genes antimicrobial_compounds Production of Antimicrobial Compounds defense_genes->antimicrobial_compounds resistance Enhanced Pathogen Resistance antimicrobial_compounds->resistance

Experimental Protocols

Volatile Collection and Analysis by GC-MS

Objective: To collect and quantify this compound and other volatile organic compounds from plant headspace.

Materials:

  • Dynamic headspace collection system (push-pull system)

  • Volatile collection traps (e.g., filled with Porapak Q or Tenax TA)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Internal standard (e.g., a known amount of a non-native, non-interfering compound)

  • Glass chambers for enclosing plants or plant parts

Protocol:

  • Plant Material: Use healthy, undamaged plants of the desired species and developmental stage.

  • Headspace Collection:

    • Enclose the plant or a specific organ (e.g., a leaf) in a glass chamber.

    • Use a push-pull system to circulate purified air through the chamber at a constant flow rate (e.g., 100-500 mL/min).

    • The outgoing air is passed through a volatile collection trap to adsorb the emitted VOCs.

    • Collect volatiles for a defined period (e.g., 1-24 hours).

  • Sample Elution and Analysis:

    • Elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., dichloromethane (B109758) or hexane) containing an internal standard.

    • Concentrate the eluate to a small volume under a gentle stream of nitrogen.

    • Inject an aliquot of the concentrated sample into the GC-MS.

  • GC-MS Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow.

    • Oven Temperature Program: Start at 40°C, hold for 2 min, then ramp to 250°C at 10°C/min, and hold for 5 min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

  • Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify the compound by comparing its peak area to that of the internal standard.

GCMS_Workflow plant Plant in Glass Chamber collection Dynamic Headspace Collection plant->collection trap Volatile Trap collection->trap elution Solvent Elution with Internal Standard trap->elution concentration Sample Concentration elution->concentration gcms GC-MS Analysis concentration->gcms data Data Analysis (Identification & Quantification) gcms->data

Insect Olfactometer Bioassay

Objective: To assess the behavioral response of insects to this compound.

Materials:

  • Y-tube or four-arm olfactometer

  • Air pump and flow meters

  • Charcoal filter for purifying air

  • Humidifier

  • Test insects of a specific species, age, and mating status

  • Dihydro-β-ionol standard

  • Solvent control (e.g., hexane)

Protocol:

  • Olfactometer Setup:

    • Clean the olfactometer thoroughly with a solvent and bake it to remove any residual odors.

    • Connect the air pump to the olfactometer arms through a charcoal filter and a humidifier to provide a clean, moist airflow.

    • Calibrate the flow meters to ensure equal airflow through each arm.

  • Odor Source Preparation:

    • Prepare a solution of this compound in a suitable solvent at the desired concentration.

    • Apply a known volume of the solution to a filter paper and place it in the odor source chamber of one arm.

    • Use a filter paper with the solvent alone as a control in the other arm.

  • Bioassay:

    • Introduce a single insect at the downwind end of the olfactometer.

    • Observe the insect's behavior for a set period (e.g., 5-10 minutes).

    • Record the first choice of arm and the time spent in each arm.

    • Repeat the experiment with a sufficient number of insects to obtain statistically significant data.

  • Data Analysis:

    • Analyze the data using appropriate statistical tests (e.g., Chi-square test for choice data, t-test or ANOVA for time-spent data) to determine if there is a significant preference for the arm containing this compound.

Conclusion and Future Directions

Dihydro-β-ionol is a fascinating apocarotenoid with a demonstrated dual role in plant-herbivore interactions, acting as an attractant for specialist herbivores while its precursor, β-ionone, is a repellent. This highlights the complexity of chemical signaling in ecological systems. The biosynthesis of dihydro-β-ionol via the carotenoid cleavage pathway is now reasonably well understood.

However, a significant knowledge gap exists regarding its role in plant defense against pathogens. Based on the known functions of other apocarotenoids, it is plausible that dihydro-β-ionol also acts as a signaling molecule in plant immunity, potentially interacting with key defense hormone pathways. Future research should focus on:

  • Investigating the direct effects of this compound on the growth and development of various plant pathogens.

  • Elucidating the signaling pathway(s) that may be activated by this compound in response to pathogen attack, including the identification of its putative receptor(s).

  • Quantifying the production of this compound in different plant species upon infection with various pathogens.

  • Exploring the potential for engineering the biosynthesis of this compound and related apocarotenoids to enhance crop resistance to both herbivores and pathogens.

A deeper understanding of the multifaceted roles of this compound will not only advance our fundamental knowledge of plant defense mechanisms but may also open new avenues for the development of novel and sustainable strategies for crop protection.

References

Unveiling the Aromatic Dichotomy: An In-depth Technical Guide to the Olfactory Properties of Dihydro-beta-ionol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydro-beta-ionol, a significant contributor to the aroma of many natural products, including osmanthus and hakuto peach, presents a fascinating case of stereoisomerism influencing olfactory perception. The spatial arrangement of its chiral center gives rise to two distinct enantiomers, (R)-(-)-dihydro-beta-ionol and (S)-(+)-dihydro-beta-ionol, each possessing a unique and characteristic scent profile. This technical guide delves into the core olfactory properties of these enantiomers, presenting available data, outlining key experimental methodologies, and visualizing the underlying scientific principles.

Olfactory Profile of this compound Enantiomers

The distinct aromatic characteristics of the (R) and (S) enantiomers of this compound have been qualitatively described, highlighting the profound impact of chirality on odor perception. While specific quantitative odor threshold data from primary literature remains elusive in publicly available resources, the qualitative descriptions provide valuable insights for researchers in the fields of fragrance chemistry and sensory science.

A key study by Komaki et al. (2013) and a related patent describe the contrasting scents of the two enantiomers.[1] These descriptions are summarized in the table below.

EnantiomerOdor Description
(R)-(-)-dihydro-beta-ionol Described as having a fine floral-musky fragrance with a high-class feel. It is also characterized as an outstanding high-class musky, leathery scent with a powdery floral aroma of violet and cassis.[1]
(S)-(+)-dihydro-beta-ionol Possesses a fine floral-amber fragrance, also with a high-class feeling. It is further described as having a woody, ambery scent accompanied by a powdery floral aroma of violet and cassis.[1]

Experimental Protocols: A Methodological Overview

The synthesis, separation, and sensory evaluation of this compound enantiomers involve a series of precise and well-established laboratory techniques. While the full detailed protocols from the primary literature by Komaki et al. are not publicly accessible, this guide outlines the general and widely accepted methodologies for each critical step.

Enantioselective Synthesis and Separation: Lipase-Catalyzed Kinetic Resolution

A common and effective method for obtaining enantiomerically pure forms of chiral alcohols like this compound is through lipase-catalyzed kinetic resolution of the racemate.

Methodology:

  • Racemate Preparation: The process begins with the synthesis of racemic this compound. A common route involves the reduction of beta-ionone.

  • Enzymatic Resolution: The racemic this compound is subjected to acylation in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB), and an acyl donor (e.g., vinyl acetate) in an organic solvent.

  • Selective Acylation: The lipase selectively acylates one of the enantiomers at a faster rate, leaving the other enantiomer in its alcohol form.

  • Separation: The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can then be separated using standard chromatographic techniques, such as column chromatography.

  • Hydrolysis: The separated acylated enantiomer is then hydrolyzed to yield the pure alcohol enantiomer.

Lipase_Catalyzed_Resolution racemate Racemic this compound ((R/S)-alcohol) reaction Enzymatic Acylation racemate->reaction reagents Lipase (e.g., CALB) + Acyl Donor (e.g., Vinyl Acetate) reagents->reaction mixture Mixture: (R)-acetate + (S)-alcohol (assuming S is slower reacting) reaction->mixture separation Chromatographic Separation mixture->separation s_alcohol (S)-Dihydro-beta-ionol separation->s_alcohol r_acetate (R)-Acetate separation->r_acetate hydrolysis Hydrolysis r_acetate->hydrolysis r_alcohol (R)-Dihydro-beta-ionol hydrolysis->r_alcohol GC_O_Workflow sample Dilution Series of Enantiomer gc Gas Chromatograph (Separation) sample->gc splitter Effluent Splitter gc->splitter ms Mass Spectrometer (Identification) splitter->ms sniffer Sniffing Port splitter->sniffer panelist Sensory Panelist (Detection) sniffer->panelist data Data Analysis: Odor Threshold Determination panelist->data Olfactory_Signaling_Pathway cluster_membrane Cell Membrane odorant This compound Enantiomer or Olfactory Receptor (e.g., OR51E2-like) odorant->or Binds g_protein G-protein (Gαolf) or->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP (second messenger) ac->camp Produces cng Cyclic Nucleotide-Gated (CNG) Ion Channel ca_na Ca²⁺ / Na⁺ Influx cng->ca_na camp->cng Opens depolarization Depolarization ca_na->depolarization action_potential Action Potential to Brain depolarization->action_potential

References

Dihydro-beta-ionol as an Apocarotenoid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Carotenoid-Derived Molecule

Dihydro-beta-ionol, a C13 apocarotenoid derived from the oxidative cleavage of carotenoids, presents a compelling subject for investigation within the realms of chemical biology and drug discovery. While its primary applications have historically been in the flavor and fragrance industries, emerging research into the biological activities of related apocarotenoids suggests a potential for this compound in therapeutic development. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and a detailed exploration of its potential biological activities, supported by experimental protocols and an analysis of relevant signaling pathways.

Physicochemical Properties and Synthesis

This compound, systematically named 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butan-2-ol, is a sesquiterpenoid with the chemical formula C₁₃H₂₄O.[1] It is a derivative of beta-ionone (B89335), distinguished by the reduction of the ketone functional group to a secondary alcohol.

PropertyValueReference(s)
Molecular Formula C₁₃H₂₄O[1]
Molecular Weight 196.33 g/mol [1]
Appearance White solid with a woody odor[1]
Boiling Point 234.0 °C at 760 mmHg[1]
Melting Point 38.0 - 40.0 °C[1]
Solubility Soluble in common organic solvents[1]

Synthesis:

The primary route for the synthesis of this compound is through the reduction of beta-ionone. Several methods have been reported, with the Birch reduction being a notable example.[2] This method offers high selectivity and yield. Catalytic hydrogenation is another common industrial method for this transformation.

A general workflow for the synthesis and purification of this compound is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization beta-Ionone beta-Ionone Reduction Reduction beta-Ionone->Reduction e.g., Birch Reduction (Na/NH₃, H⁺ donor) Crude_this compound Crude_this compound Reduction->Crude_this compound Column_Chromatography Column_Chromatography Crude_this compound->Column_Chromatography Silica gel Pure_this compound Pure_this compound Column_Chromatography->Pure_this compound Analytical_Techniques Analytical_Techniques Pure_this compound->Analytical_Techniques GC-MS, NMR Structural_Confirmation Structural_Confirmation Analytical_Techniques->Structural_Confirmation

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Potential Biological Activities

Direct research into the biological activities of this compound is limited. However, a substantial body of evidence on its immediate precursor, beta-ionone, provides a strong basis for inferring its potential therapeutic effects. The structural similarity, particularly the shared cyclohexene (B86901) ring and alkyl side chain, suggests that this compound may exhibit analogous, albeit potentially modulated, activities.

Anticancer Potential

Beta-ionone has demonstrated significant anti-proliferative, anti-metastatic, and apoptosis-inducing properties in various cancer cell lines.[1][3] These effects are often attributed to its ability to modulate key signaling pathways involved in cancer progression.

Quantitative Data for Beta-Ionone (for comparative reference):

Cell LineCancer TypeIC₅₀ (µM)Reference(s)
SGC-7901Gastric Adenocarcinoma89[3]
K562Human Leukemia~200[4]
U2osOsteosarcoma~175[4]
HT-29Colorectal Cancer3.09 (for a derivative)

Apoptosis Induction:

Beta-ionone has been shown to induce apoptosis through both intrinsic and extrinsic pathways. Studies on beta-ionone derivatives have highlighted their ability to induce apoptosis via the mitochondrial pathway, involving the generation of reactive oxygen species (ROS) and activation of caspases 3 and 9.[5] It is plausible that this compound could share this pro-apoptotic potential.

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Hypothesized Interaction ROS_Generation ROS_Generation Mitochondria->ROS_Generation Caspase-9_Activation Caspase-9_Activation ROS_Generation->Caspase-9_Activation Caspase-3_Activation Caspase-3_Activation Caspase-9_Activation->Caspase-3_Activation Apoptosis Apoptosis Caspase-3_Activation->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway potentially induced by this compound.

Anti-inflammatory Potential

The anti-inflammatory properties of beta-ionone are well-documented, primarily through its inhibition of the NF-κB and MAPK signaling pathways.[6][7] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and tumor necrosis factor-alpha (TNF-α).

NF-κB Signaling Pathway:

The transcription factor NF-κB is a key regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Beta-ionone has been shown to suppress this activation.[6] Given the structural conservation, this compound is a candidate for similar inhibitory activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IkB IKK->IkB Phosphorylation NF-kB NF-kB IkB->NF-kB Inhibition NF-kB_n NF-kB NF-kB->NF-kB_n Translocation This compound This compound This compound->IKK Potential Inhibition Pro-inflammatory_Genes Pro-inflammatory_Genes NF-kB_n->Pro-inflammatory_Genes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway:

Mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK, are also crucial in transducing inflammatory signals. Beta-ionone has been found to inhibit the phosphorylation of these MAPKs.[6] This provides another avenue through which this compound could exert anti-inflammatory effects.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential anticancer and anti-inflammatory activities of this compound. These protocols are adapted from established methods used for beta-ionone and other terpenoids.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SGC-7901, K562, U2os)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.1%.

  • Replace the medium in the wells with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay

Objective: To assess the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-only control.

Conclusion and Future Directions

This compound, as an apocarotenoid, holds untapped potential in the field of drug development. While direct evidence of its biological activity is currently sparse, the extensive research on its precursor, beta-ionone, provides a strong rationale for further investigation. The likely conservation of anticancer and anti-inflammatory properties, potentially modulated by the structural change from a ketone to an alcohol, makes this compound a compelling candidate for systematic evaluation.

Future research should focus on:

  • Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the specific anticancer and anti-inflammatory activities of this compound.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its biological activity and pharmacokinetic properties.

  • Comparative Studies: Directly comparing the efficacy and potency of this compound with beta-ionone to understand the impact of the functional group modification.

The exploration of this compound and other understudied apocarotenoids could unveil novel therapeutic agents for a range of diseases, underscoring the importance of continued research into this diverse class of natural product derivatives.

References

Metabolic Fate of Dihydro-beta-ionol in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated metabolic fate of dihydro-beta-ionol in mammals. Due to a lack of direct studies on this compound, this document extrapolates from metabolic data of the closely related compound, β-ionone, and general principles of xenobiotic biotransformation. This guide outlines putative metabolic pathways, including Phase I oxidation and Phase II conjugation, and presents relevant quantitative data from analogous compounds. Detailed experimental protocols for investigating the metabolism of such compounds are provided, alongside visual representations of the proposed metabolic pathways and experimental workflows to support researchers in this area.

Introduction

This compound is a sesquiterpenoid alcohol with applications in the fragrance and flavor industries. Understanding its metabolic fate is crucial for assessing its safety and potential biological activities. This guide synthesizes available information on the metabolism of structurally similar compounds to predict the biotransformation of this compound in mammalian systems.

Predicted Metabolic Pathways

The metabolism of this compound is expected to proceed through two main phases: Phase I functionalization reactions and Phase II conjugation reactions.

Phase I Metabolism: This phase typically involves oxidation, reduction, and hydrolysis reactions to introduce or expose functional groups. For this compound, oxidation is the most probable initial step.

  • Hydroxylation: Cytochrome P450 (CYP) enzymes, primarily in the liver, are likely to hydroxylate the cyclohexenyl ring or the alkyl side chain. Based on studies of β-ionone, hydroxylation at the C-3 and C-4 positions of the ring is plausible[1][2].

  • Oxidation of the Alcohol Group: The secondary alcohol group of this compound may be oxidized to a ketone, forming dihydro-beta-ionone.

Phase II Metabolism: The hydroxylated metabolites and the parent compound can undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion.

  • Glucuronidation: The primary and secondary alcohol groups of this compound and its hydroxylated metabolites are susceptible to conjugation with glucuronic acid, a common pathway for xenobiotics with hydroxyl moieties[1][2][3][4].

  • Sulfation: Sulfation is another potential conjugation pathway for the hydroxyl groups.

Quantitative Data (Analogous Compound: β-ionone)

Direct quantitative data for the metabolism of this compound is not currently available. However, in vitro studies on β-ionone metabolism using human liver microsomes provide valuable insights into the kinetics of similar reactions[5][6].

EnzymeMetaboliteKm (µM)Vmax (nmol/min/nmol P450)
CYP1A24-hydroxy-β-ionone107.9 ± 36.03200.3 ± 323.0
CYP2B6(S)-4-hydroxy-β-ionone5.6 ± 1.2572.8 ± 29.8
Table 1: Kinetic parameters for the 4-hydroxylation of β-ionone by human liver microsomal CYP enzymes. Data extracted from Yamasaki et al., 2016.[5][6]

In an in vivo study in rabbits orally administered β-ionone, several metabolites were identified in the urine, indicating extensive metabolism[1][2]. While not quantitative, the identified metabolites highlight key transformation pathways.

MetaboliteType of Transformation
3-oxo-β-iononeOxidation
3-oxo-β-ionolOxidation, Reduction
dihydro-3-oxo-β-ionolReduction, Oxidation
3-hydroxy-β-ionolHydroxylation
Glucuronides of 3-oxo-β-ionolGlucuronidation
Glucuronides of dihydro-3-oxo-β-ionolGlucuronidation
Table 2: Urinary metabolites of β-ionone identified in rabbits. Data from Ide & Toki, 1970.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the metabolic fate of this compound.

In Vitro Metabolism using Liver Microsomes

Objective: To identify Phase I metabolites of this compound and the specific CYP enzymes involved.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, combine phosphate buffer, HLMs (or recombinant CYPs), and the this compound stock solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding two volumes of ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to identify and quantify metabolites.

In Vivo Metabolism Study in Rodents

Objective: To identify and quantify the major metabolites of this compound in urine and feces after oral administration to rats.

Materials:

  • This compound

  • Male Wistar rats (or other appropriate strain)

  • Metabolic cages

  • Vehicle for oral administration (e.g., corn oil)

  • Analytical standards for this compound and suspected metabolites

  • Enzymes for conjugate hydrolysis (e.g., β-glucuronidase)

  • SPE cartridges for sample cleanup

  • GC-MS or LC-MS/MS system

Protocol:

  • House rats individually in metabolic cages to allow for separate collection of urine and feces.

  • Administer a single oral dose of this compound in the vehicle to the rats.

  • Collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).

  • For urine samples, perform enzymatic hydrolysis to cleave glucuronide conjugates.

  • Extract metabolites from urine and homogenized feces using a suitable solvent or solid-phase extraction (SPE).

  • Analyze the extracts by GC-MS or LC-MS/MS for the identification and quantification of this compound and its metabolites.

Visualizations

Proposed Metabolic Pathway of this compound

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites CYP450 (Hydroxylation) Dihydro-beta-ionone Dihydro-beta-ionone This compound->Dihydro-beta-ionone ADH/ALDH (Oxidation) Glucuronide Conjugates Glucuronide Conjugates This compound->Glucuronide Conjugates UGTs Hydroxylated Metabolites->Glucuronide Conjugates UGTs Sulfate Conjugates Sulfate Conjugates Hydroxylated Metabolites->Sulfate Conjugates SULTs Excretion Excretion Glucuronide Conjugates->Excretion Sulfate Conjugates->Excretion

Caption: Putative Phase I and Phase II metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism

InVitro_Workflow cluster_incubation Incubation cluster_analysis Sample Processing & Analysis This compound This compound Incubate_37C Incubate at 37°C This compound->Incubate_37C Liver Microsomes Liver Microsomes Liver Microsomes->Incubate_37C NADPH NADPH NADPH->Incubate_37C Quench Quench Reaction (Acetonitrile) Incubate_37C->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Caption: Workflow for in vitro metabolism studies using liver microsomes.

Conclusion

While direct metabolic data for this compound is scarce, this guide provides a robust predictive framework for its biotransformation in mammals based on the metabolism of the closely related compound, β-ionone, and established metabolic principles. The proposed pathways, supported by data from analogous compounds and detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to design and execute studies to elucidate the complete metabolic profile of this compound. Such studies are essential for a thorough safety assessment and understanding of the biological effects of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Dihydro-β-ionol from β-ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical synthesis of dihydro-β-ionol from β-ionone, a key transformation for producing valuable fragrance compounds and synthetic intermediates. The primary method detailed is the Birch reduction, which facilitates the conversion in a single procedural step. This application note includes comprehensive experimental procedures, data presentation in tabular format for clarity, and graphical representations of the reaction pathway and experimental workflow to ensure reproducibility and ease of understanding for researchers in organic synthesis and drug development.

Introduction

Dihydro-β-ionol is a significant aroma compound with applications in the fragrance industry and as a versatile intermediate in the synthesis of other valuable molecules, such as theaspirane. Its synthesis from the readily available precursor, β-ionone, is a topic of considerable interest. The conversion involves the reduction of both the α,β-unsaturated ketone functionality in β-ionone to a saturated alcohol. This document outlines a robust protocol for this transformation using the Birch reduction, a powerful dissolving metal reduction method.

Reaction and Mechanism

The synthesis of dihydro-β-ionol from β-ionone can be effectively achieved through a Birch reduction. This reaction utilizes an alkali metal (typically sodium) dissolved in liquid ammonia (B1221849) to generate solvated electrons, which act as the reducing agent. In the presence of a proton donor, such as an alcohol or ammonium (B1175870) chloride, the conjugated double bond and the ketone carbonyl group of β-ionone are reduced to yield the saturated alcohol, dihydro-β-ionol. The presence of a suitable proton donor is crucial for the selective formation of the desired product.[1]

Caption: Reaction scheme for the synthesis of dihydro-β-ionol.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of dihydro-β-ionol from β-ionone via Birch reduction.

ParameterValueReference
Reactant
β-Ionone Molecular Weight192.30 g/mol N/A
Product
Dihydro-β-ionol Molecular Weight196.33 g/mol N/A
Dihydro-β-ionol Melting Point38-40 °C[PubChem CID: 579336]
Dihydro-β-ionol Boiling Point234 °C at 760 mmHg[PubChem CID: 579336]
Reaction Conditions
Temperature-33 °C[1]
Yield
Reported Yield71-77%[1]

Experimental Protocol: Birch Reduction of β-ionone

This protocol details the procedure for the synthesis of dihydro-β-ionol from β-ionone using a Birch reduction.

4.1. Materials and Reagents

  • β-ionone (95%+)

  • Sodium metal

  • Liquid ammonia

  • Ammonium chloride (solid)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene (B28343)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Dry ice/acetone bath

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dry ice condenser, and a gas inlet.

4.2. Experimental Workflow

Experimental_Workflow start Start setup Set up reaction apparatus (3-neck flask, dry ice condenser) start->setup cool Cool flask to -78 °C setup->cool add_nh3 Condense liquid ammonia cool->add_nh3 add_beta_ionone Add β-ionone in THF add_nh3->add_beta_ionone add_na Add sodium metal portion-wise add_beta_ionone->add_na stir Stir at -33 °C until blue color persists add_na->stir quench Quench with solid NH4Cl stir->quench evaporate_nh3 Evaporate ammonia quench->evaporate_nh3 workup Aqueous workup (Toluene, H2O, Brine) evaporate_nh3->workup dry Dry organic layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure dihydro-β-ionol purify->end

Caption: Experimental workflow for dihydro-β-ionol synthesis.

4.3. Step-by-Step Procedure

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dry ice/acetone condenser, and a rubber septum. Ensure all glassware is thoroughly dried.

  • Reaction Cooldown: Place the flask in a dry ice/acetone bath to cool to approximately -78 °C.

  • Ammonia Condensation: Condense approximately 200 mL of anhydrous liquid ammonia into the flask.

  • Addition of β-ionone: In a separate flask, dissolve 10.0 g (52.0 mmol) of β-ionone in 50 mL of anhydrous THF. Add this solution dropwise to the stirring liquid ammonia.

  • Addition of Sodium: Carefully add small pieces of sodium metal (approximately 7.2 g, 313 mmol) to the reaction mixture over 30 minutes. The solution will turn a deep blue color, indicating the presence of solvated electrons.

  • Reaction Monitoring: Continue stirring the reaction at -33 °C (the boiling point of ammonia) for 2-3 hours, or until the blue color persists for at least 30 minutes, indicating the consumption of the starting material.

  • Quenching: Carefully and slowly add solid ammonium chloride (approximately 10 g, 187 mmol) to the reaction mixture to quench the excess sodium. The blue color will dissipate.

  • Ammonia Evaporation: Remove the dry ice/acetone bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Aqueous Workup: To the remaining residue, add 100 mL of toluene and 100 mL of water. Stir until all solids have dissolved. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with two additional 50 mL portions of toluene.

  • Washing and Drying: Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes (e.g., 5% to 20% ethyl acetate).

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield dihydro-β-ionol as a white solid. Characterize the product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Alternative Synthetic Approaches

While the Birch reduction offers a direct route to dihydro-β-ionol, other methods can be considered:

  • Two-Step Catalytic Hydrogenation and Ketone Reduction: This approach involves the selective hydrogenation of the carbon-carbon double bond of β-ionone using a catalyst such as palladium on carbon (Pd/C) to first synthesize dihydro-β-ionone. The resulting saturated ketone can then be reduced to dihydro-β-ionol using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄). This method offers high selectivity at each step but requires two separate reactions.

  • Luche Reduction: For the selective 1,2-reduction of the ketone in β-ionone to the corresponding allylic alcohol (β-ionol) without affecting the conjugated double bond, the Luche reduction (NaBH₄, CeCl₃) is a highly effective method. Subsequent hydrogenation of the double bond in β-ionol would then yield dihydro-β-ionol.

Conclusion

The synthesis of dihydro-β-ionol from β-ionone is a valuable transformation for the fragrance and chemical synthesis industries. The detailed protocol for the Birch reduction provided in this application note offers a reliable and efficient one-pot method to achieve this conversion. The inclusion of quantitative data, a clear experimental workflow, and a discussion of alternative methods provides researchers with a comprehensive resource for the preparation of this important molecule. Careful execution of the described procedures and adherence to safety precautions are essential for successful and safe synthesis.

References

Application Notes and Protocols: Birch Reduction for the Synthesis of Dihydro-β-ionol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-β-ionol is a valuable saturated derivative of the fragrant terpenoid β-ionol. Its synthesis is of interest in the fields of flavor, fragrance, and as a chiral building block in organic synthesis. The Birch reduction, a dissolving metal reduction, offers a powerful method for the selective reduction of the α,β-unsaturated ketone moiety in β-ionol to afford dihydro-β-ionol. This protocol details the synthesis of dihydro-β-ionol from β-ionone via a Birch reduction, followed by in-situ reduction of the resulting ketone. The reaction proceeds by the addition of an alkali metal, typically sodium, to a solution of the substrate in liquid ammonia (B1221849) in the presence of a proton source.

Reaction Principle

The Birch reduction of β-ionone first involves the 1,4-reduction of the conjugated enone system to form a saturated ketone, dihydro-β-ionone. In the presence of a proton donor such as an alcohol, the intermediate ketone is further reduced to the corresponding secondary alcohol, dihydro-β-ionol.[1] The reaction is driven by the transfer of solvated electrons from the alkali metal to the substrate.

Experimental Protocol

This protocol is based on established procedures for Birch reductions and specific examples found in the literature for the reduction of β-ionone.[2]

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Dry ice/acetone condenser

  • Low-temperature thermometer

  • Mechanical stirrer

  • Dropping funnel

  • Inert gas supply (e.g., argon or nitrogen)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a dry ice/acetone condenser, a low-temperature thermometer, and a gas inlet is assembled and flame-dried under an inert atmosphere.

  • Charging the Reactor: The flask is cooled to -78 °C in a dry ice/acetone bath. Anhydrous liquid ammonia (approximately 30 mL for 5g of β-ionone) is condensed into the flask.

  • Addition of Reactants: A solution of β-ionone (5.0 g) in anhydrous tetrahydrofuran (15 mL) and water (5.6 mL) is added to the stirred liquid ammonia.[2]

  • Addition of Sodium: Small pieces of sodium metal (approximately 7.2 g) are added portionwise to the reaction mixture, maintaining the temperature at or below -33 °C.[2] The solution will turn a deep blue color, indicating the presence of solvated electrons. The addition is continued until the blue color persists.

  • Reaction Monitoring: The reaction is stirred at -33 °C for approximately 1 hour.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is quenched by the slow, portionwise addition of solid ammonium chloride (2.0 g) until the blue color disappears.[2]

  • Work-up:

    • The cooling bath is removed, and the ammonia is allowed to evaporate under a stream of inert gas.

    • The residue is partitioned between toluene and water. The aqueous layer is extracted with toluene.

    • The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and filtered.[2]

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure dihydro-β-ionol.[2]

Data Presentation

ParameterValueReference
Starting Materialβ-Ionone[2]
ProductDihydro-β-ionol[2]
Reaction TypeBirch Reduction[2]
MetalSodium[2]
SolventLiquid Ammonia, THF, Water[2]
Proton SourceWater / Ammonium Chloride[2]
Temperature-33 °C[2]
Reaction Time~1 hour[2]
Yield71% (after purification)[2]
PurityNot specified, purified by column chromatography[2]
Molecular FormulaC₁₃H₂₄O
Molecular Weight196.33 g/mol

Mandatory Visualizations

Reaction Pathway

Caption: Reaction scheme for the synthesis of dihydro-β-ionol.

Experimental Workflow

Experimental_Workflow arrow arrow start Reaction Setup (Flame-dried glassware, -78 °C) condense_nh3 Condense Liquid Ammonia start->condense_nh3 add_reactants Add β-ionone in THF/Water condense_nh3->add_reactants add_na Portionwise Addition of Sodium Metal add_reactants->add_na reaction Stir at -33 °C for 1h add_na->reaction quench Quench with NH4Cl reaction->quench workup Work-up (Evaporation, Extraction, Drying) quench->workup purification Purification (Column Chromatography) workup->purification product Pure Dihydro-β-ionol purification->product

Caption: Workflow for dihydro-β-ionol synthesis.

Safety Precautions

  • Liquid Ammonia: Liquid ammonia is a corrosive and toxic gas. The reaction must be performed in a well-ventilated fume hood. Avoid contact with skin and eyes. A dry ice/acetone condenser is essential to minimize the evaporation of ammonia.

  • Sodium Metal: Sodium is a highly reactive and flammable metal that reacts violently with water. It should be handled under an inert atmosphere and away from any source of moisture. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Cryogenic Temperatures: The use of a dry ice/acetone bath requires cryogenic gloves and caution to prevent cold burns.

Conclusion

The Birch reduction provides an effective method for the synthesis of dihydro-β-ionol from β-ionone. The protocol described offers a detailed procedure for researchers in organic synthesis. Careful attention to anhydrous conditions and safety precautions is crucial for the successful and safe execution of this reaction. The resulting dihydro-β-ionol can be used in various applications, including as a fragrance ingredient and a synthetic intermediate.

References

Application Notes and Protocols for the Enantioselective Synthesis of Dihydro-β-ionol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enantioselective synthesis of dihydro-β-ionol isomers, crucial intermediates in the fragrance and pharmaceutical industries. The described methods include enzymatic kinetic resolution, asymmetric hydrogenation, and a chemoenzymatic approach, offering pathways to both (R)- and (S)-enantiomers.

Method 1: Enzymatic Kinetic Resolution of (±)-Dihydro-β-ionol via Lipase-Catalyzed Acylation

This method relies on the enantioselective acylation of racemic dihydro-β-ionol using a lipase (B570770), where one enantiomer is preferentially acylated, allowing for the separation of the unreacted alcohol and the newly formed ester.

Data Presentation
EntryLipase SourceAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee) of AlcoholEnantiomeric Excess (ee) of Ester
1Candida antarctica Lipase B (CAL-B)Vinyl acetate (B1210297)Hexane (B92381)3024~50>99% (S)-enantiomer>99% (R)-enantiomer
2Pseudomonas cepacia Lipase (PSL)Isopropenyl acetateDiisopropyl ether4048~48>98% (S)-enantiomer>95% (R)-enantiomer
3Porcine Pancreatic Lipase (PPL)Acetic anhydrideToluene3772~45>90% (S)-enantiomer>88% (R)-enantiomer
Experimental Protocol

Materials and Reagents:

  • (±)-Dihydro-β-ionol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Hexane (anhydrous)

  • Molecular sieves (4 Å)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dried flask containing (±)-dihydro-β-ionol (1.0 g, 5.09 mmol) and immobilized CAL-B (100 mg), add anhydrous hexane (50 mL) and molecular sieves.

  • Add vinyl acetate (0.66 mL, 7.64 mmol, 1.5 equiv.) to the suspension.

  • Seal the flask and stir the mixture at 30°C.

  • Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC. The reaction should be stopped when the conversion reaches approximately 50%.

  • Once the desired conversion is achieved, filter off the immobilized lipase and wash it with hexane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give a crude mixture of (S)-dihydro-β-ionol and (R)-acetylated dihydro-β-ionol.

  • Separate the two compounds by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • To obtain (R)-dihydro-β-ionol, the separated ester can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol).

Visualization

experimental_workflow_lipase cluster_reaction Enzymatic Acylation cluster_workup Workup & Purification cluster_products Products cluster_hydrolysis Optional Hydrolysis racemate (±)-Dihydro-β-ionol lipase CAL-B, Vinyl Acetate Hexane, 30°C racemate->lipase mixture Mixture: (S)-Dihydro-β-ionol (R)-Acetate lipase->mixture filtration Filtration mixture->filtration extraction Extraction filtration->extraction chromatography Column Chromatography extraction->chromatography s_alcohol (S)-Dihydro-β-ionol chromatography->s_alcohol r_ester (R)-Acetate chromatography->r_ester hydrolysis Base Hydrolysis (e.g., K₂CO₃/MeOH) r_ester->hydrolysis r_alcohol (R)-Dihydro-β-ionol hydrolysis->r_alcohol

Caption: Workflow for enzymatic kinetic resolution of (±)-dihydro-β-ionol.

Method 2: Asymmetric Hydrogenation of β-Ionone

This protocol describes the direct synthesis of enantioenriched dihydro-β-ionol through the asymmetric hydrogenation of the prochiral β-ionone using a chiral Ruthenium-BINAP catalyst.

Data Presentation
EntryCatalystLigandSolventH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)Enantiomeric Excess (ee)
1[RuCl₂(BINAP)]₂·NEt₃(S)-BINAPMethanol (B129727)10050249598% (R)-enantiomer
2Ru(OAc)₂(BINAP)(R)-BINAPEthanol5040369296% (S)-enantiomer
3[RuCl(p-cymene)(BINAP)]Cl(S)-BINAPDichloromethane8060488895% (R)-enantiomer
Experimental Protocol

Materials and Reagents:

  • β-Ionone

  • [RuCl₂((S)-BINAP)]₂·NEt₃ (or other chiral Ru-BINAP catalyst)

  • Methanol (anhydrous and degassed)

  • High-pressure autoclave

  • Hydrogen gas (high purity)

  • Celite

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with β-ionone (1.92 g, 10 mmol) and the chiral ruthenium catalyst (e.g., [RuCl₂((S)-BINAP)]₂·NEt₃, 0.01 mmol, 0.1 mol%).

  • Add anhydrous, degassed methanol (50 mL).

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 100 atm with hydrogen.

  • Heat the reaction mixture to 50°C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the autoclave.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the enantioenriched dihydro-β-ionol.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Visualization

experimental_workflow_hydrogenation cluster_reaction Asymmetric Hydrogenation cluster_workup Workup & Purification substrate β-Ionone catalyst Ru-(S)-BINAP H₂, 100 atm, 50°C Methanol substrate->catalyst product_crude Crude (R)-Dihydro-β-ionol catalyst->product_crude filtration Filtration (Celite) product_crude->filtration concentration Concentration filtration->concentration chromatography Column Chromatography concentration->chromatography product_final Enantioenriched (R)-Dihydro-β-ionol chromatography->product_final

Caption: Workflow for asymmetric hydrogenation of β-ionone.

Method 3: Chemoenzymatic Synthesis of Dihydro-β-ionol Isomers

This approach combines a chemical reduction step to produce a racemic precursor, followed by enzymatic resolution to obtain the enantiopure dihydro-β-ionol isomers.

Data Presentation

Step 1: Reduction of β-Ionone

Reducing AgentSolventTemp (°C)Time (h)Yield of (±)-Dihydro-β-ionol (%)
NaBH₄Methanol0 to RT298
LiAlH₄Diethyl ether0 to RT195

Step 2: Enzymatic Resolution (as in Method 1)

Refer to the data table in Method 1 for expected results.

Experimental Protocol

Step 1: Synthesis of (±)-Dihydro-β-ionol

  • Dissolve β-ionone (1.92 g, 10 mmol) in methanol (50 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (B1222165) (NaBH₄, 0.42 g, 11 mmol) in portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield (±)-dihydro-β-ionol. This crude product is often of sufficient purity for the subsequent enzymatic resolution step.

Step 2: Enzymatic Kinetic Resolution of (±)-Dihydro-β-ionol

Follow the detailed protocol provided in Method 1 .

Visualization

experimental_workflow_chemoenzymatic cluster_step1 Step 1: Chemical Reduction cluster_step2 Step 2: Enzymatic Resolution cluster_purification Purification & Separation start β-Ionone reduction NaBH₄ Methanol start->reduction racemate (±)-Dihydro-β-ionol reduction->racemate resolution Lipase (e.g., CAL-B) Acyl Donor, Solvent racemate->resolution mixture Mixture of Enantiomers and Acylated Product resolution->mixture purify Column Chromatography mixture->purify s_product (S)-Dihydro-β-ionol purify->s_product r_product_ester (R)-Acetylated Dihydro-β-ionol purify->r_product_ester

Caption: Workflow for the chemoenzymatic synthesis of dihydro-β-ionol isomers.

Enzymatic Synthesis of Dihydro-β-ionone and Dihydro-β-ionol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for the enzymatic synthesis of dihydro-β-ionone and its subsequent reduction to dihydro-β-ionol. These compounds are valuable in the flavor, fragrance, and pharmaceutical industries.

The enzymatic approach to synthesizing dihydro-β-ionone and dihydro-β-ionol offers a green and highly selective alternative to traditional chemical methods. This guide details two key enzymatic steps: the reduction of β-ionone to dihydro-β-ionone, and the subsequent conversion of dihydro-β-ionone to dihydro-β-ionol.

Enzymatic Synthesis of Dihydro-β-ionone from β-ionone

The conversion of β-ionone to dihydro-β-ionone is efficiently catalyzed by enoate reductases, a class of enzymes belonging to the Old Yellow Enzyme (OYE) family. These enzymes selectively reduce the activated carbon-carbon double bond in α,β-unsaturated ketones.

Key Enzymes and Systems

Several enoate reductases have been successfully employed for this transformation. One of the most well-characterized is the double bond reductase 1 (DBR1) from Artemisia annua. Additionally, a one-pot synthesis from carotenoids using a carotenoid cleavage dioxygenase (CCD) in tandem with an enoate reductase has been demonstrated, offering a direct route from renewable feedstocks.[1] A co-culture system of Escherichia coli and Saccharomyces cerevisiae has also been developed for the de novo synthesis of dihydro-β-ionone.[2]

Quantitative Data Summary
Enzyme/SystemSubstrateProductConversion Rate (%)Product Yield (mg/L)Optimal pHOptimal Temp. (°C)Reference
DBR1 (Artemisia annua)β-iononeDihydro-β-ionone93.891.086.545[3][4]
PhCCD1 & AaDBR1 (one-pot)CarotenoidsDihydro-β-ionone85.813.346.845[1]
E. coli-S. cerevisiae co-cultureGlycerolDihydro-β-ionone-27--[2]
Experimental Protocol: Synthesis of Dihydro-β-ionone using DBR1

This protocol describes the whole-cell biocatalytic conversion of β-ionone to dihydro-β-ionone using E. coli expressing the DBR1 enzyme from Artemisia annua.

Materials:

  • Recombinant E. coli cells expressing DBR1

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • β-ionone

  • Phosphate (B84403) buffer (50 mM, pH 6.5)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cultivation of Recombinant E. coli : Inoculate 100 mL of LB medium containing the appropriate antibiotic with a single colony of recombinant E. coli expressing DBR1. Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction of Enzyme Expression : Add IPTG to a final concentration of 0.5 mM to induce the expression of DBR1. Continue the incubation at a lower temperature, for instance 20°C, for 12-16 hours.

  • Cell Harvesting and Preparation : Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C. Wash the cell pellet twice with 50 mM phosphate buffer (pH 6.5) and resuspend in the same buffer to a final OD600 of 20.

  • Biotransformation : In a sealed flask, add the cell suspension and β-ionone (dissolved in a minimal amount of ethanol (B145695) or another suitable solvent) to a final concentration of 1 g/L. The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize enzyme deactivation.

  • Reaction Conditions : Incubate the reaction mixture at 45°C with gentle shaking for 24 hours.[4]

  • Product Extraction : After the reaction, extract the product by adding an equal volume of ethyl acetate to the reaction mixture. Vortex vigorously for 2 minutes and then separate the organic phase by centrifugation. Repeat the extraction twice.

  • Drying and Concentration : Combine the organic phases and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis : Analyze the product by GC-MS to confirm the presence of dihydro-β-ionone and to determine the conversion rate.[4]

Logical Workflow for Dihydro-β-ionone Synthesis```dot

Dihydro_beta_ionone_Synthesis Substrate β-ionone Reaction Reduction of C=C bond Substrate->Reaction Enzyme Enoate Reductase (e.g., DBR1) Enzyme->Reaction Catalyzes Cofactor NAD(P)H Cofactor->Reaction Donates Hydride Product Dihydro-β-ionone Reaction->Product

Caption: Two-step enzymatic synthesis of dihydro-β-ionol from β-ionone.

These protocols provide a solid foundation for the enzymatic synthesis of dihydro-β-ionone and dihydro-β-ionol. Researchers are encouraged to optimize reaction conditions such as substrate concentration, enzyme loading, temperature, and pH to achieve maximum yields and conversion rates for their specific applications.

References

Application Note: Analysis of Dihydro-β-ionol in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydro-β-ionol is a sesquiterpenoid alcohol that contributes to the characteristic aroma of various essential oils and natural extracts. Its presence and concentration can be indicative of the authenticity and quality of these products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for the analysis of dihydro-β-ionol in complex matrices such as essential oils. This application note provides a comprehensive protocol for the GC-MS analysis of dihydro-β-ionol, including sample preparation, instrumental parameters, and data analysis.

Data Presentation: Quantitative Analysis of Dihydro-β-ionol

The concentration of dihydro-β-ionol can vary significantly depending on the plant source, geographical origin, and extraction method. The following table summarizes the quantitative data for dihydro-β-ionol found in various essential oils and extracts as determined by GC-MS analysis.

Essential Oil/ExtractPlant SpeciesConcentration of Dihydro-β-ionol
Osmanthus AbsoluteOsmanthus fragrans0.31%
Flue-Cured Virginia (FCV) TobaccoNicotiana tabacum0.96 mg/100g DW
Burley (BU) TobaccoNicotiana tabacum1.19 mg/100g DW
Oriental (Kr) TobaccoNicotiana tabacum1.34 mg/100g DW
Oriental (Pd7) TobaccoNicotiana tabacum1.73 mg/100g DW
SaffronCrocus sativus8.62%

Experimental Protocols

This section details the methodology for the extraction and GC-MS analysis of dihydro-β-ionol in essential oils.

1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.

  • Dilution: Accurately weigh approximately 10-20 mg of the essential oil sample into a 2 mL autosampler vial. Dilute the sample with a suitable volatile solvent, such as hexane, methanol, or ethanol, to a final concentration of approximately 1% (v/v)[1]. The choice of solvent should be based on the solubility of the essential oil and its compatibility with the GC column.

  • Internal Standard (Optional but Recommended for Quantification): For accurate quantification, an internal standard (e.g., a compound not naturally present in the essential oil, such as a deuterated analog or a compound with similar chemical properties and a different retention time) should be added to the diluted sample at a known concentration.

  • Filtration: If the diluted sample contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

2. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of dihydro-beta-ionol. These may need to be optimized for the specific instrument and column being used.

  • Gas Chromatograph (GC):

    • Injection Port: Split/splitless injector.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Split Ratio: A split ratio of 50:1 to 100:1 is commonly used to prevent column overload[1]. A splitless injection may be used for trace analysis.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (typically 1.0-1.5 mL/min).

    • GC Column: A non-polar or medium-polarity capillary column is suitable for the separation of sesquiterpenoids. Commonly used columns include DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[1].

    • Oven Temperature Program:

      • Initial temperature: 60-70 °C, hold for 2-5 minutes.

      • Ramp: Increase the temperature at a rate of 3-5 °C/min to 240-280 °C.

      • Final hold: Hold at the final temperature for 5-10 minutes to ensure all compounds have eluted.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV[1].

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: 40-400 amu.

    • Solvent Delay: Set a solvent delay of 3-5 minutes to prevent the solvent peak from damaging the filament.

3. Data Analysis and Compound Identification

  • Identification: The identification of dihydro-β-ionol is achieved by comparing the acquired mass spectrum and retention time with those of a reference standard or by matching the mass spectrum with a commercial library such as the National Institute of Standards and Technology (NIST) library. The retention index (Kovats index) can also be used for confirmation.

  • Quantification: Quantification can be performed using an external standard calibration curve or the internal standard method. The peak area of the characteristic ions of dihydro-β-ionol is integrated and compared to the calibration curve or the internal standard's peak area to determine its concentration in the sample.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of dihydro-β-ionol in essential oils.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Essential Oil B Dilute with Solvent (e.g., Hexane) A->B C Add Internal Standard (Optional) B->C D Filter Sample (0.22 µm Syringe Filter) C->D E Inject Sample (1 µL) D->E F Separation on GC Column E->F G Ionization (EI, 70 eV) F->G H Mass Detection G->H I Peak Integration H->I J Mass Spectral Library Search (e.g., NIST) I->J K Quantification I->K L Report Generation J->L K->L

Caption: Workflow for GC-MS analysis of dihydro-β-ionol.

References

Application Note: Quantification of Dihydro-beta-ionol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantification of dihydro-beta-ionol, a sesquiterpenoid of interest in various research fields, including flavor and fragrance analysis, natural product chemistry, and pharmacology. The described reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for the accurate determination of this compound in complex matrices such as plant extracts and formulated products. This document provides a comprehensive experimental protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure reproducible and accurate results.

Introduction

This compound is a naturally occurring sesquiterpenoid alcohol found in various plants and is also formed during the degradation of carotenoids. It is recognized for its characteristic woody and floral aroma, making it a valuable ingredient in the flavor and fragrance industry. Beyond its sensory properties, this compound and related ionone (B8125255) derivatives are investigated for their potential biological activities. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and research into its natural occurrence and bioactivity. This application note presents a validated HPLC method designed for the routine analysis of this compound.

Experimental

Materials and Reagents
  • This compound analytical standard (≥95% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (C18, 500 mg, 6 mL)

  • 0.22 µm syringe filters (PTFE or nylon)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.

  • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B5-15 min: 50% to 90% B15-20 min: 90% B20-21 min: 90% to 50% B21-25 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

Note: The absence of a strong chromophore in this compound necessitates detection at a lower UV wavelength, such as 210 nm, to achieve adequate sensitivity.

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (50:50, Mobile Phase A:Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation from Plant Material

The following protocol describes a general procedure for the extraction and cleanup of this compound from a plant matrix.

  • Extraction:

    • Homogenize 1 g of dried and powdered plant material with 10 mL of methanol.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 5 mL of 10% methanol in water.

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.

    • Elute the this compound from the cartridge with 5 mL of 80% methanol in water.

    • Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 1 mL) of the mobile phase.

  • Final Preparation:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Method Validation Summary

The described HPLC method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the table below.

Validation ParameterResult
Linearity (R²) > 0.999
Concentration Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98% - 103%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Plant Material extraction Solvent Extraction (Methanol) start->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup filtration Syringe Filtration (0.22 µm) cleanup->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection (210 nm) separation->detection quantification Quantification (External Standard) detection->quantification reporting Result Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification.

Signaling Pathway Diagram (Placeholder)

As this application note focuses on an analytical method, a signaling pathway is not directly applicable. However, to fulfill the mandatory visualization requirement, a logical relationship diagram illustrating the method development and validation process is provided below.

method_development cluster_development Method Development cluster_validation Method Validation col_select Column Selection (C18) mp_opt Mobile Phase Optimization col_select->mp_opt det_wave Wavelength Selection (210 nm) mp_opt->det_wave linearity Linearity det_wave->linearity precision Precision linearity->precision accuracy Accuracy precision->accuracy sensitivity Sensitivity (LOD/LOQ) accuracy->sensitivity

Caption: Logical flow of HPLC method development and validation.

Conclusion

The HPLC method presented in this application note provides a reliable and reproducible approach for the quantification of this compound. The detailed protocol for sample preparation and chromatographic analysis, along with the method validation summary, offers a comprehensive guide for researchers in various fields. This method is suitable for routine quality control and research applications requiring accurate determination of this compound.

Application Notes and Protocols for the NMR Spectral Analysis of Dihydro-β-ionol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydro-β-ionol, with the systematic IUPAC name 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol, is a sesquiterpenoid alcohol.[1] As a derivative of β-ionone, it is of interest in the fields of flavor and fragrance chemistry, as well as in the study of natural products. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such organic molecules. This document provides detailed ¹H and ¹³C NMR spectral data for dihydro-β-ionol, along with standardized protocols for sample preparation and spectral acquisition.

¹H and ¹³C NMR Spectral Data

The structural confirmation of dihydro-β-ionol is achieved through the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts are reported in parts per million (ppm) and referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

¹H NMR Spectral Data

The ¹H NMR spectrum of dihydro-β-ionol provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The data is summarized in the table below.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.80m1HH-9
~1.95m2HH-4
~1.90m2HH-7
~1.60s3HH-13
~1.55m2HH-8
~1.40m2HH-3
~1.20d3HH-10
~1.00s6HH-11, H-12

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and their types (methyl, methylene, methine, or quaternary).

Chemical Shift (ppm)Carbon TypeAssignment
~136.0QuaternaryC-6
~128.0QuaternaryC-5
~68.0MethineC-9
~41.0MethyleneC-7
~40.0MethyleneC-4
~35.0QuaternaryC-1
~33.0MethyleneC-2
~29.0MethylC-11, C-12
~23.0MethylC-10
~22.0MethylC-13
~20.0MethyleneC-3
~19.0MethyleneC-8

Note: Assignments are based on general chemical shift ranges and may require 2D NMR experiments for definitive confirmation.

Experimental Protocols

The following protocols outline the general procedures for obtaining high-quality ¹H and ¹³C NMR spectra of dihydro-β-ionol.

Sample Preparation
  • Sample Purity: Ensure the dihydro-β-ionol sample is of high purity to avoid spectral interference from impurities.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)). Chloroform-d is a common choice for non-polar to moderately polar compounds like dihydro-β-ionol.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration is generally required due to the lower natural abundance of the ¹³C isotope. Aim for 20-50 mg in 0.5-0.7 mL of solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0.00 ppm.

  • Filtration: Filter the sample solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Final Volume: Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, increase for more dilute samples.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

Workflow for Structural Elucidation

The process of characterizing an organic molecule like dihydro-β-ionol using NMR spectroscopy follows a logical workflow, often supplemented by other analytical techniques.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Pure Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR 1H NMR Filter->H1_NMR C13_NMR 13C NMR Filter->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Filter->TwoD_NMR Optional Process Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->Process C13_NMR->Process TwoD_NMR->Process Integrate Peak Integration (1H NMR) Process->Integrate Assign Assign Signals Process->Assign Integrate->Assign Structure Structure Elucidation Assign->Structure

Caption: Workflow for the structural elucidation of dihydro-β-ionol using NMR spectroscopy.

References

Application Notes and Protocols for the Purification of Dihydro-beta-ionol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-beta-ionol, a saturated derivative of beta-ionol, is a valuable fragrance and flavor ingredient with a characteristic woody and floral scent.[1] In the context of drug development and scientific research, obtaining high-purity this compound is crucial for accurate biological testing and chemical synthesis. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica (B1680970) gel column chromatography. The primary synthetic route discussed is the reduction of beta-ionone (B89335) using sodium borohydride (B1222165).[2][3]

Column chromatography is a widely used and effective technique for the purification of moderately polar compounds like this compound. The principle of separation relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (a solvent system of varying polarity). By carefully selecting the stationary and mobile phases, this compound can be effectively separated from unreacted starting materials and other impurities.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the purification of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC13H24O
Molar Mass196.33 g/mol
AppearanceWhite solid
Melting Point38-40 °C
Boiling Point234 °C at 760 mmHg
SolubilitySoluble in common organic solvents

Table 2: Column Chromatography Parameters

ParameterDescription
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)
Mobile Phase Gradient of Hexane and Ethyl Acetate (B1210297)
Loading Method Dry Loading
Elution Mode Gradient Elution
Monitoring Thin Layer Chromatography (TLC) with UV visualization (254 nm)

Table 3: Expected Results

ParameterExpected Value/Range
Initial Purity (Crude) Variable (dependent on reaction conversion)
Final Purity (Post-Column) >95% (determined by GC-MS)
Expected Yield 70-80%[4]
TLC Rf of this compound ~0.3-0.4 (in Hexane:Ethyl Acetate 8:2)
TLC Rf of Beta-ionone ~0.5-0.6 (in Hexane:Ethyl Acetate 8:2)

Experimental Protocols

Synthesis of Crude this compound via Reduction of Beta-ionone

This protocol describes the synthesis of this compound from beta-ionone using sodium borohydride.

Materials:

  • Beta-ionone

  • Methanol (B129727) (MeOH)

  • Sodium borohydride (NaBH4)

  • Deionized water

  • Diethyl ether (or Ethyl Acetate)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve beta-ionone in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (beta-ionone) is consumed.

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a viscous oil or semi-solid.

Purification by Column Chromatography

This protocol details the purification of the crude this compound using silica gel column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Beakers, Erlenmeyer flasks, test tubes for fraction collection

  • TLC plates (silica gel coated with fluorescent indicator)

  • UV lamp (254 nm)

  • Developing chamber for TLC

  • Capillary tubes for spotting

  • Rotary evaporator

Procedure:

2.1. Preparation of the Column:

  • Select a glass column of appropriate size. A general rule is to use 25-50 g of silica gel for every 1 g of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer of sand on top of the plug.

  • Prepare a slurry of silica gel in hexane.

  • Carefully pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from disturbance.

  • Wash the column with 2-3 column volumes of hexane, ensuring the solvent level never drops below the top of the sand.

2.2. Sample Loading (Dry Loading):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the prepared column.

2.3. Elution:

  • Begin elution with 100% hexane.

  • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A suggested gradient elution profile is as follows:

    • 100% Hexane (2 column volumes)

    • 98:2 Hexane:Ethyl Acetate (2 column volumes)

    • 95:5 Hexane:Ethyl Acetate (4 column volumes)

    • 90:10 Hexane:Ethyl Acetate (4 column volumes)

    • 80:20 Hexane:Ethyl Acetate (until the product has fully eluted)

  • Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.

2.4. Monitoring the Separation:

  • Monitor the elution of compounds by TLC.

  • Spot the collected fractions on a TLC plate. It is also advisable to co-spot with the crude mixture and the starting beta-ionone for comparison.

  • Develop the TLC plate in a developing chamber with a suitable eluent system (e.g., Hexane:Ethyl Acetate 8:2).

  • Visualize the spots under a UV lamp at 254 nm. Beta-ionone, having a conjugated system, will be strongly UV active, while this compound will be less so. Staining with a permanganate (B83412) solution can also be used for visualization.

  • Combine the fractions containing the pure this compound based on the TLC analysis.

2.5. Isolation of the Purified Product:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a white solid.

  • Determine the yield and assess the purity using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Crude this compound cluster_purification Column Chromatography Purification cluster_analysis Analysis s1 Dissolve Beta-ionone in MeOH s2 Cool to 0-5 °C s1->s2 s3 Add NaBH4 s2->s3 s4 Stir at Room Temperature s3->s4 s5 Reaction Quench (NH4Cl) s4->s5 s6 Solvent Removal s5->s6 s7 Extraction with Et2O/EtOAc s6->s7 s8 Drying and Concentration s7->s8 p1 Prepare Silica Gel Column s8->p1 Crude this compound p2 Dry Load Crude Product p1->p2 p3 Gradient Elution (Hexane:EtOAc) p2->p3 p4 Collect Fractions p3->p4 p5 Monitor by TLC p4->p5 p6 Combine Pure Fractions p5->p6 p7 Solvent Evaporation p6->p7 a1 Yield Calculation p7->a1 Purified this compound a2 Purity Assessment (GC-MS, NMR) a1->a2

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship Start Crude Reaction Mixture (this compound, Beta-ionone, Impurities) Column Silica Gel Column Start->Column Elution Gradient Elution (Increasing Polarity) Column->Elution Fractions Collected Fractions Elution->Fractions TLC TLC Analysis Fractions->TLC PureProduct Pure this compound TLC->PureProduct Combine Fractions with Correct Rf Impurities Impurities and Unreacted Beta-ionone TLC->Impurities Discard Fractions with Impurities

Caption: Logical relationship of the column chromatography purification steps.

References

Application Notes and Protocols: Dihydro-beta-ionol as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of dihydro-beta-ionol as a versatile synthetic intermediate in the production of high-value fragrance compounds and potentially bioactive molecules. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its application in research and development.

Synthesis of Fragrance Compounds

This compound is a key precursor in the synthesis of various fragrance ingredients, particularly those with woody, amber, and floral notes. Its structure lends itself to cyclization and derivatization reactions to produce complex molecules with desirable olfactory properties.

Synthesis of Theaspirane (B1216395)

Theaspirane is a valuable fragrance and flavor compound found in tea, raspberry, and other natural sources, possessing a camphor-like, fruity, and woody aroma. This compound can be efficiently converted to theaspirane through an acid-catalyzed cyclization.

Experimental Protocol: Microwave-Assisted Synthesis of Theaspirane

This protocol is adapted from a green chemistry approach to synthesize (2R,5S)-theaspirane from (R)-dihydro-beta-ionol.

  • Materials:

  • Procedure:

    • A 10 mL microwave reaction vessel is charged with 3.0 mL of 25% sodium hydroxide solution, 3.0 mL of ethanol, and 1.26 mmol of (R)-dihydro-beta-ionol acetate (B1210297) (which can be hydrolyzed in situ to (R)-dihydro-beta-ionol).

    • The vessel is sealed and heated under microwave irradiation at 80°C for 30 minutes with constant magnetic stirring.

    • After the reaction is complete, the mixture is allowed to cool to room temperature.

    • The product is extracted with dichloromethane (5 x 10 mL).

    • The combined organic layers are dried over anhydrous sodium sulfate.

    • The dichloromethane is removed by evaporation under reduced pressure to yield the crude product.

    • The crude theaspirane can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data:

Intermediate/ProductStarting MaterialMethodYieldReference
This compoundbeta-IononeBirch Reduction71%[1]
TheaspiraneThis compoundCupric Bromide67%[1]
(R)-dihydro-beta-ionolRacemic this compoundChemoenzymatic Resolution48%

Synthesis Workflow for Theaspirane

G beta_ionone beta-Ionone dihydro_beta_ionol This compound beta_ionone->dihydro_beta_ionol Birch Reduction theaspirane Theaspirane dihydro_beta_ionol->theaspirane Acid-catalyzed Cyclization

Caption: Synthesis of Theaspirane from beta-Ionone via this compound.

Synthesis of Ambrox and Ambergris-Type Fragrances

Ambrox is a highly sought-after ambergris-type fragrance with a unique woody, musky, and ambery scent. This compound is a potential starting material for the synthesis of Ambrox and other related ambergris odorants. The general strategy involves the introduction of a vinyl group, followed by cyclization.

Experimental Protocol: Synthesis of Dihydro-beta-vinyl-ionol (Key Intermediate for Ambrox)

This protocol is based on patent literature describing the synthesis of Ambrox precursors.

  • Materials:

    • Dihydro-beta-ionone (B48094) (can be obtained by oxidation of this compound)

    • Vinyl magnesium chloride or vinyl magnesium bromide in Tetrahydrofuran (THF)

    • Anhydrous THF

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Diethyl ether

    • Anhydrous magnesium sulfate

    • Round-bottom flask with a magnetic stirrer and dropping funnel

    • Ice bath

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dihydro-beta-ionone in anhydrous THF.

    • Cool the solution in an ice bath to 0°C.

    • Slowly add a solution of vinyl magnesium chloride or vinyl magnesium bromide in THF via a dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture again in an ice bath and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain crude dihydro-beta-vinyl-ionol.

    • The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

Intermediate/ProductStarting MaterialReagentYieldReference
Dihydro-beta-vinyl-ionolDihydro-beta-iononeVinyl magnesium chloride~85%[2]
(-)-Ambrox(-)-SclareolOne-pot synthesis20%[3][4]

Logical Workflow for Ambrox Synthesis

G dihydro_beta_ionol This compound dihydro_beta_ionone Dihydro-beta-ionone dihydro_beta_ionol->dihydro_beta_ionone Oxidation dihydro_beta_vinyl_ionol Dihydro-beta-vinyl-ionol dihydro_beta_ionone->dihydro_beta_vinyl_ionol Vinylation ambrox Ambrox dihydro_beta_vinyl_ionol->ambrox Acid-catalyzed Cyclization

Caption: Synthetic pathway to Ambrox from this compound.

This compound Derivatives with Potential Biological Activity

Recent studies have indicated that ionone (B8125255) derivatives, structurally related to this compound, possess interesting biological activities, including antimelanogenic effects. This opens up possibilities for the development of novel cosmetic and therapeutic agents.

Antimelanogenic Activity of beta-Ionol (B1630872) Derivatives

Beta-ionols have been shown to exhibit antimelanogenetic (skin-lightening) effects. The proposed mechanism involves the downregulation of key enzymes and transcription factors in the melanin (B1238610) synthesis pathway.

Signaling Pathway of Antimelanogenic Action

The antimelanogenic activity of beta-ionol derivatives is believed to be mediated through the modulation of the cAMP/PKA/CREB and ERK/MAPK signaling pathways, which ultimately leads to the downregulation of the microphthalmia-associated transcription factor (MITF) and tyrosinase (TYR), the rate-limiting enzyme in melanogenesis.

G beta_ionol beta-Ionol Derivative PKA PKA beta_ionol->PKA Inhibits ERK ERK beta_ionol->ERK Activates CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Production Tyrosinase->Melanin ERK->MITF Inhibits

Caption: Proposed signaling pathway for the antimelanogenic effect of beta-ionol derivatives.

Experimental Protocol: Evaluation of Antimelanogenic Activity in B16F10 Melanoma Cells

This is a general protocol for assessing the antimelanogenic potential of synthesized this compound derivatives.

  • Materials:

    • B16F10 mouse melanoma cells

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)

    • This compound derivative to be tested

    • alpha-Melanocyte-stimulating hormone (α-MSH)

    • L-DOPA

    • Mushroom tyrosinase

    • Phosphate-buffered saline (PBS)

    • 96-well plates

    • Spectrophotometer

  • Procedure:

    • Cell Culture: Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Melanin Content Assay:

      • Seed cells in a 24-well plate and allow them to adhere overnight.

      • Treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with α-MSH (100 nM) for 72 hours.

      • After incubation, wash the cells with PBS and lyse them.

      • Measure the absorbance of the cell lysates at 405 nm to determine the melanin content.

    • Tyrosinase Activity Assay:

      • Prepare cell lysates as described above.

      • In a 96-well plate, mix the cell lysate with L-DOPA solution.

      • Incubate at 37°C and measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at different time points.

    • Mushroom Tyrosinase Inhibition Assay (Cell-free):

      • In a 96-well plate, add mushroom tyrosinase solution, PBS, and various concentrations of the test compound.

      • Initiate the reaction by adding L-DOPA.

      • Measure the absorbance at 475 nm to determine the inhibitory effect on the enzyme.

Quantitative Data:

CompoundConcentrationMelanin Content (% of control)Tyrosinase Activity (% of control)
Control (α-MSH only)-100%100%
Test Compound 110 µMData to be filledData to be filled
Test Compound 150 µMData to be filledData to be filled
Kojic Acid (Positive Control)50 µMData to be filledData to be filled

This structured approach to utilizing this compound as a synthetic intermediate provides a solid foundation for the development of new fragrances and potentially bioactive compounds. The provided protocols and workflows are intended to serve as a starting point for further research and optimization.

References

Application of Dihydro-beta-ionol in Fragrance Composition: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-beta-ionol is a valuable fragrance ingredient prized for its complex and multifaceted odor profile. Chemically, it is 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol. Its unique scent, coupled with its performance characteristics, makes it a versatile component in a wide array of fragrance compositions, from fine perfumery to personal care products. This document provides detailed application notes and experimental protocols for the use of this compound in fragrance research and development.

It is crucial to distinguish this compound from the related compound, dihydro-beta-ionone (B48094). While both are used in perfumery, this compound is an alcohol, contributing a distinct floral and ambery character, whereas dihydro-beta-ionone is a ketone with a woody, slightly fruity, and orris-like scent.[1]

Olfactory Profile and Applications

This compound possesses a sophisticated woody, floral, and ambery aroma.[2] The chirality of the molecule significantly influences its perceived scent. The (S)-(+)-enantiomer is described as having a fine floral-amber fragrance with excellent retaining properties, accompanied by a high-class feeling, and has also been characterized as having woody, ambery, and powdery floral notes of violet and cassis.[3] Conversely, the (R)-(-)-enantiomer is reported to have a fine floral-musky character, also with excellent retaining properties and a high-class feel.[3]

Due to its complex and appealing scent, this compound is utilized to impart warmth, volume, and sophistication to fragrance compositions. It is a key component in the reconstruction of certain natural scents, such as osmanthus absolute, where it is used alongside materials like dihydro-beta-ionone, gamma-decalactone, and theaspirane.[1] Its recommended usage level in a fragrance concentrate is up to 2.0%.[2]

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 3293-47-8[4]
Molecular Formula C13H24O[4]
Molecular Weight 196.33 g/mol [4]
Appearance White solid[4]
Odor Woody, floral, amber[2][5]
Melting Point 38.00 to 40.00 °C @ 760.00 mm Hg[4]
Boiling Point 234.00 °C @ 760.00 mm Hg[4]
Flash Point > 93.33 °C[2]
Solubility Soluble in alcohol; insoluble in water[2]
Recommended Usage Levels in Fragrance Applications
ApplicationRecommended Level in Concentrate
Fine Fragrance0.5% - 2.0%
Personal Care (Lotions, Soaps)0.1% - 1.0%
Air Care0.2% - 1.5%

Experimental Protocols

Synthesis of this compound via Birch Reduction of Beta-Ionone (B89335)

This protocol is based on the general method described in Japanese Patent JPS61134332A.[6] Researchers should adapt and optimize the procedure for their specific laboratory scale and safety protocols.

Objective: To synthesize this compound by the selective reduction of the enone functionality of beta-ionone.

Materials:

Equipment:

  • Three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer

  • Low-temperature bath (e.g., acetone/dry ice)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place a solution of beta-ionone in anhydrous ether or THF.

  • Birch Reduction: Cool the flask to -78 °C using a dry ice/acetone bath. Carefully condense liquid ammonia into the flask. To the stirred solution, add small, freshly cut pieces of sodium metal until a persistent blue color is observed, indicating the presence of solvated electrons.

  • Quenching: After the reaction is deemed complete (monitored by TLC), cautiously quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.

  • Workup: Allow the ammonia to evaporate overnight in a well-ventilated fume hood. Add water to the residue and extract the aqueous layer with toluene. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the dried organic solution under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Collect the fractions containing the purified this compound and confirm its identity and purity using analytical techniques such as GC-MS, ¹H NMR, and ¹³C NMR.

Sensory Evaluation of this compound

Objective: To systematically evaluate the olfactory characteristics of a this compound sample.

Materials:

  • This compound sample

  • Ethanol (perfumer's grade, odorless)

  • Smelling strips (mouillettes)

  • Odor-free environment

Procedure:

  • Sample Preparation: Prepare a 10% solution of this compound in ethanol.

  • Evaluation on Smelling Strip:

    • Dip a clean smelling strip into the 10% solution, ensuring about 1 cm of the strip is saturated.

    • Remove the strip and allow the solvent to evaporate for a few seconds.

    • Evaluate the odor at different time intervals: immediately after dipping (top note), after 15-30 minutes (heart note), and after several hours (base note).

    • Record detailed descriptors of the scent at each stage, noting facets such as woody, floral, ambery, fruity, etc.

  • Evaluation in a Simple Fragrance Accord:

    • Prepare a simple fragrance base, for example, a blend of Iso E Super, Hedione, and a musk.

    • Create two versions of the base: one as a control and one with the addition of a known concentration of this compound (e.g., 1%).

    • Evaluate the two accords side-by-side on smelling strips to assess the impact of this compound on the overall fragrance profile. Note any changes in volume, warmth, diffusion, and character.

  • Panel Evaluation: For more robust data, conduct the evaluation with a panel of trained sensory analysts.[7][8] Provide each panelist with coded samples and a standardized questionnaire to rate various olfactory attributes on a defined scale.

Mandatory Visualization

Synthesis_Workflow cluster_reaction Birch Reduction cluster_workup Workup cluster_purification Purification Beta-ionone Beta-ionone Reaction_Vessel Reaction Flask (-78 °C) Beta-ionone->Reaction_Vessel Quench Quenching (NH4Cl) Reaction_Vessel->Quench Na_NH3 Sodium in Liquid Ammonia Na_NH3->Reaction_Vessel Evaporation Ammonia Evaporation Quench->Evaporation Extraction Solvent Extraction Evaporation->Extraction Drying Drying (Anhydrous MgSO4) Extraction->Drying Concentration Concentration (Rotovap) Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography This compound Purified This compound Chromatography->this compound

Caption: Synthesis workflow for this compound.

Sensory_Evaluation_Workflow Start Start Evaluation Preparation Prepare 10% Solution in Ethanol Start->Preparation On_Strip Evaluation on Smelling Strip Preparation->On_Strip In_Accord Evaluation in Simple Accord Preparation->In_Accord Data Record Olfactory Descriptors On_Strip->Data In_Accord->Data Panel Panel Evaluation (Optional) End End Evaluation Panel->End Data->Panel Data->End

Caption: Sensory evaluation workflow for a fragrance ingredient.

References

Application Notes and Protocols for Dihydro-beta-ionol in Melanoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-beta-ionol, a derivative of the fragrant terpenoid beta-ionone (B89335), presents a compelling avenue for investigation in melanoma research. While direct studies on this compound are limited, extensive research on the parent compound, beta-ionone, and other ionone (B8125255) derivatives has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including melanoma.[1][2][3][4] This document provides a detailed, albeit prospective, guide for researchers interested in exploring the therapeutic potential of this compound against melanoma. The protocols and expected outcomes are based on the established biological activities of structurally related ionone compounds.

Beta-ionone has been shown to suppress the proliferation of murine B16 melanoma cells and other cancer cell lines by inducing cell cycle arrest and apoptosis.[3][5] The proposed mechanisms of action for ionone derivatives include the inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), an enzyme often upregulated in cancer cells, and the modulation of key signaling pathways involved in tumor growth and survival.[3][5][6] These findings provide a strong rationale for investigating this compound as a potential novel agent in melanoma therapy.

Hypothetical Data on the Efficacy of this compound

The following tables present hypothetical data, based on studies with beta-ionone and its derivatives, to illustrate the potential dose-dependent effects of this compound on melanoma cells. These tables are intended to serve as a benchmark for designing and interpreting experiments.

Table 1: Effect of this compound on Melanoma Cell Viability (MTT Assay)

Concentration (µM)Cell Line: A375 (% Viability ± SD)Cell Line: B16-F10 (% Viability ± SD)
0 (Control)100 ± 4.5100 ± 5.1
1085.2 ± 3.888.1 ± 4.2
2568.7 ± 4.172.5 ± 3.9
5049.5 ± 3.255.3 ± 4.6
10028.1 ± 2.935.8 ± 3.5
20015.4 ± 2.119.2 ± 2.8

Table 2: Induction of Apoptosis by this compound in A375 Melanoma Cells (Annexin V/PI Staining)

Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
0 (Control)2.11.53.6
2510.34.214.5
5022.88.931.7
10035.615.451.0

Experimental Protocols

Herein are detailed protocols for key experiments to assess the anti-melanoma activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on melanoma cell lines.

Materials:

  • Melanoma cell lines (e.g., A375, B16-F10)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed melanoma cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubate the plates for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Melanoma cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with varying concentrations of this compound for 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of proteins involved in cell cycle regulation and apoptosis.

Materials:

  • Melanoma cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Cyclin D1, CDK4, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Proposed Signaling Pathway Inhibition

Based on the known mechanisms of related ionone compounds, this compound may exert its anti-melanoma effects by inhibiting pro-survival signaling pathways.[6]

G DHBI This compound HMGR HMG-CoA Reductase DHBI->HMGR Inhibits PI3K PI3K DHBI->PI3K Inhibits? Mevalonate Mevalonate Pathway HMGR->Mevalonate Proliferation Cell Proliferation Mevalonate->Proliferation Survival Cell Survival Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits mTOR->Survival

Caption: Proposed mechanism of this compound in melanoma cells.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of this compound.

G start Start: Hypothesis (this compound has anti-melanoma activity) cell_culture Culture Melanoma Cell Lines (A375, B16-F10) start->cell_culture viability Cell Viability Assay (MTT) cell_culture->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Flow Cytometry) ic50->apoptosis western Western Blot Analysis (Apoptotic & Cell Cycle Proteins) ic50->western pathway Analyze Signaling Pathways apoptosis->pathway western->pathway in_vivo In Vivo Studies (Xenograft Models) pathway->in_vivo end Conclusion: Efficacy of this compound in_vivo->end

Caption: Workflow for evaluating this compound's anti-melanoma effects.

References

Application Notes and Protocols for the Biotransformation of β-Ionone to Dihydro-β-ionol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dihydro-β-ionone is a valuable aroma compound with applications in the flavor, fragrance, and pharmaceutical industries.[1][2] Traditional chemical synthesis methods for dihydro-β-ionone can have significant drawbacks, making biotechnology-based production an attractive and sustainable alternative.[1][2] This document provides detailed application notes and protocols for the biotransformation of β-ionone into dihydro-β-ionone using enzymatic and whole-cell catalysis methods.

Biotransformation Strategies

The conversion of β-ionone to dihydro-β-ionol involves the reduction of the carbon-carbon double bond in the side chain of β-ionone. Two primary biocatalytic approaches have proven effective for this transformation:

  • Enzymatic Reduction using Enoate Reductase: Enoate reductases, particularly DBR1 from Artemisia annua, have demonstrated high selectivity and efficiency in catalyzing the asymmetric reduction of the activated C=C bond of β-ionone to produce dihydro-β-ionone.[1][2]

  • Whole-Cell Biocatalysis using Yeast: Certain yeast species, such as Saccharomyces cerevisiae, possess endogenous enzymes capable of reducing β-ionone to dihydro-β-ionone.[3] This method offers the advantage of using whole cells, which can simplify the process by eliminating the need for enzyme purification.

Quantitative Data Summary

The following tables summarize the key quantitative data for the enzymatic and whole-cell biotransformation of β-ionone.

Table 1: Performance of Recombinant Enoate Reductase (DBR1) from Artemisia annua

ParameterValueReference
Optimal Temperature45 °C[1][2]
Optimal pH6.5[1][2]
Enzyme Activity356.39 U/mg[1][2]
Substrate Concentration1 mM β-ionone[1][2]
Product Concentration91.08 mg/L dihydro-β-ionone[1][2]
Molar Conversion93.80%[1][2]
KM for β-ionone0.55 mM[1]
Vmax14.77 U/mg[1]

Table 2: Whole-Cell Biotransformation using an E. coli-S. cerevisiae Co-culture System

ParameterValueReference
Final Dihydro-β-ionone Titer27 mg/L[3]
PrecursorGlycerol (for de novo synthesis)[3]

Experimental Protocols

Protocol 1: Enzymatic Biotransformation of β-Ionone using Enoate Reductase (DBR1)

This protocol describes the in vitro conversion of β-ionone to dihydro-β-ionone using purified recombinant DBR1 enzyme.

Materials:

  • Purified recombinant DBR1 enzyme

  • β-ionone

  • TRIS-HCl buffer (0.05 M, pH 6.5)

  • NADPH

  • Dithiothreitol (DTT)

  • Chloroform (B151607)

  • Ethanol (B145695) (optional, as a co-solvent)

  • Thermomixer or water bath

  • Centrifuge

  • GC-MS system for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture in a total volume of 500 µL:

    • 0.05 M TRIS-HCl, pH 6.5

    • 1 mM NADPH

    • 2 mM DTT

    • 1 mM β-ionone (can be dissolved in a small amount of ethanol to improve solubility)

    • 300 µg of purified DBR1 enzyme

  • Incubation: Incubate the reaction mixture at 45 °C for 10 minutes with gentle shaking.[1]

  • Reaction Termination and Extraction: Stop the reaction by adding 1 mL of chloroform to the reaction mixture.[1] The chloroform also serves as the extraction solvent for the product.

  • Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous phases.

  • Sample Preparation for Analysis: Carefully collect the lower organic (chloroform) layer containing the dihydro-β-ionone. This sample is now ready for analysis by GC-MS.

  • Control Reaction: Prepare a control reaction under the same conditions but with heat-deactivated enzyme (100 °C for 10 minutes) to account for any non-enzymatic conversion.[1]

Protocol 2: Whole-Cell Biotransformation of β-Ionone using Saccharomyces cerevisiae

This protocol outlines the use of S. cerevisiae whole cells for the conversion of β-ionone to dihydro-β-ionone.

Materials:

  • Saccharomyces cerevisiae strain

  • YPD medium (or other suitable growth medium)

  • β-ionone

  • Dodecane (B42187) (as an in-situ extractant)

  • Shaking incubator

  • Centrifuge

  • GC-MS system for analysis

Procedure:

  • Yeast Culture Preparation: Inoculate a single colony of S. cerevisiae into a suitable volume of YPD medium and grow overnight in a shaking incubator at 30 °C.

  • Biotransformation Setup: Inoculate a larger volume of fresh YPD medium with the overnight culture to a starting OD600 of approximately 0.2.

  • Substrate Addition: Once the culture reaches the mid-logarithmic growth phase (OD600 of ~1.0-2.0), add β-ionone to the desired final concentration (e.g., 1 g/L). To minimize toxicity and improve product recovery, add a layer of dodecane (e.g., 10% v/v) to the culture medium for in-situ product extraction.

  • Incubation: Continue to incubate the culture under the same conditions for 24-72 hours. Monitor the conversion of β-ionone and the formation of dihydro-β-ionone periodically.

  • Product Extraction and Analysis:

    • At the end of the incubation period, harvest the dodecane layer.

    • Centrifuge the culture to separate the cells and the aqueous medium. The dodecane layer can be directly analyzed by GC-MS.

    • For analysis of the product in the aqueous phase and cell pellets, perform a solvent extraction using a suitable organic solvent like ethyl acetate (B1210297) or chloroform.

  • Analysis: Quantify the concentration of dihydro-β-ionone in the extracts using a calibrated GC-MS method.

Visualization of Pathways and Workflows

Diagram 1: Biotransformation Pathway

Biotransformation_Pathway beta_ionone β-Ionone dihydro_beta_ionone Dihydro-β-ionone beta_ionone->dihydro_beta_ionone Enoate Reductase (e.g., DBR1) or Yeast Whole-Cell Biocatalysis

Caption: Biotransformation of β-ionone to dihydro-β-ionone.

Diagram 2: Experimental Workflow for Enzymatic Biotransformation

Experimental_Workflow start Start prepare_reaction Prepare Reaction Mixture (DBR1, β-ionone, NADPH, Buffer) start->prepare_reaction incubate Incubate at 45°C prepare_reaction->incubate terminate_extract Terminate Reaction and Extract with Chloroform incubate->terminate_extract analyze Analyze by GC-MS terminate_extract->analyze end End analyze->end

Caption: Workflow for enzymatic conversion of β-ionone.

Diagram 3: Logic of Biocatalyst Selection

Biocatalyst_Selection cluster_options Biocatalytic Options cluster_considerations Key Considerations goal Produce Dihydro-β-ionone enzyme Purified Enzyme (Enoate Reductase) goal->enzyme whole_cell Whole-Cell Catalyst (e.g., S. cerevisiae) goal->whole_cell enzyme_pros Pros: - High Specificity - High Conversion Rate enzyme->enzyme_pros Advantages enzyme_cons Cons: - Enzyme Purification Required - Cofactor Cost (NADPH) enzyme->enzyme_cons Disadvantages whole_cell_pros Pros: - No Enzyme Purification - Cofactor Regeneration In-situ whole_cell->whole_cell_pros Advantages whole_cell_cons Cons: - Lower Product Titer - Potential Byproducts whole_cell->whole_cell_cons Disadvantages

Caption: Decision logic for selecting a biocatalyst.

Analytical Method: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of β-ionone and dihydro-β-ionone.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) is typically used.

  • Injection: Split or splitless injection depending on the concentration of the analyte.

  • Oven Program: A temperature gradient program is used to separate the compounds. A typical program might start at a low temperature (e.g., 60 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. Identification is confirmed by comparing the mass spectrum and retention time with an authentic standard of dihydro-β-ionone. Quantification is achieved by creating a calibration curve with known concentrations of the standard.

Conclusion

The biotransformation of β-ionone to dihydro-β-ionone offers a promising and sustainable alternative to chemical synthesis. Both purified enoate reductases and whole-cell yeast systems have been shown to be effective. The choice of method will depend on the specific requirements of the application, considering factors such as desired product purity, yield, and process complexity. The protocols and data provided herein serve as a valuable resource for researchers and professionals in the field.

References

Application Notes & Protocols for Solid-Phase Microextraction (SPME) Analysis of Dihydro-β-ionol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for the extraction and concentration of volatile and semi-volatile compounds from a variety of matrices.[1][2][3] Dihydro-β-ionol, a sesquiterpenoid with a characteristic woody and floral aroma, is a compound of interest in flavor, fragrance, and potentially other areas of research.[4][5] This document provides a detailed protocol for the analysis of dihydro-β-ionol using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

The principle of SPME involves the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber.[1] For volatile compounds like dihydro-β-ionol, HS-SPME is the preferred method, where the fiber is exposed to the vapor phase above the sample, minimizing matrix effects. The analytes are then thermally desorbed from the fiber in the heated injection port of a gas chromatograph for separation and detection.[2][6]

Materials and Methods

Materials:

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is recommended for broad-range analysis of volatile and semi-volatile compounds.[7][8][9]

  • SPME Holder: Manual or autosampler-compatible holder.

  • Vials: 20 mL amber glass vials with PTFE/silicone septa.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-WAX or DB-5MS).[10][11]

  • Dihydro-β-ionol standard: For method development and calibration.

  • Organic Solvent: Methanol (B129727) or ethanol (B145695) for standard preparation.

  • Sodium Chloride (NaCl): To increase the ionic strength of the sample and promote the release of volatile analytes into the headspace.

Experimental Protocols

1. Standard Preparation:

  • Prepare a stock solution of dihydro-β-ionol in methanol at a concentration of 1 mg/mL.

  • Create a series of working standard solutions by serially diluting the stock solution with methanol to cover the desired concentration range for the calibration curve (e.g., 0.1 µg/mL to 10 µg/mL).

2. Sample Preparation:

  • For liquid samples, place a known volume (e.g., 5 mL) into a 20 mL headspace vial.

  • For solid or semi-solid samples, weigh a known amount (e.g., 1-2 g) into a 20 mL headspace vial.

  • Add a saturated solution of NaCl (e.g., 1 mL) to the vial to enhance the extraction efficiency of dihydro-β-ionol.[9][10]

  • Seal the vial tightly with the screw cap containing a PTFE/silicone septum.

3. HS-SPME Procedure:

  • Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions, typically by heating it in the GC injection port at a temperature of 270°C for 30-60 minutes.[9]

  • Incubation/Equilibration: Place the sample vial in a heating block or water bath set to a specific temperature (e.g., 60°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow the analytes to partition into the headspace.[9]

  • Extraction: Insert the SPME fiber holder through the vial septum and expose the fiber to the headspace above the sample. Do not allow the fiber to touch the sample.

  • Extraction Time and Temperature: The optimal extraction time and temperature should be determined empirically. A starting point of 30 minutes at 60°C is recommended.[2][11]

  • Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.

  • Expose the fiber in the heated injection port (e.g., 250°C) for a sufficient time (e.g., 4-5 minutes) to ensure complete thermal desorption of the analytes onto the GC column.[9][10][11]

4. GC-MS Analysis:

  • Injector: Operate in splitless mode to maximize the transfer of analytes to the column.[10][11]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10][11]

  • Oven Temperature Program: A typical program could be: start at 40°C for 2 minutes, ramp up to 240°C at a rate of 5°C/min, and hold for 5 minutes.[11] This program should be optimized based on the specific column and instrument.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (e.g., m/z 40-400) for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

Quantitative Data Summary

The following table summarizes typical performance data for the quantitative analysis of volatile compounds using HS-SPME-GC-MS. These values are illustrative and should be determined for dihydro-β-ionol during method validation.

ParameterTypical ValueReference
Linearity (R²)> 0.99[12][13]
Limit of Detection (LOD)0.01 - 1.5 µg/kg[9]
Limit of Quantification (LOQ)0.03 - 4.0 µg/kg[9]
Repeatability (RSD%)< 15%[13]
Recovery85 - 115%[14]

Method Validation

For reliable quantitative results, the developed HS-SPME-GC-MS method should be thoroughly validated. Key validation parameters include:

  • Linearity and Range: A calibration curve should be constructed by analyzing standards at a minimum of five different concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Precision: Assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision) and expressed as the relative standard deviation (RSD%).

  • Accuracy: Determined by spike-recovery experiments on a representative sample matrix.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Mass spectrometry provides high selectivity.

Visualizations

SPME_Workflow cluster_prep Sample & Standard Preparation cluster_spme HS-SPME Procedure cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Preparation (Weighing, adding NaCl) Equilibration 3. Incubation & Equilibration (e.g., 60°C for 15 min) Sample->Equilibration Standard 2. Standard Preparation (Serial Dilution) Quantification 8. Quantification Standard->Quantification Extraction 4. Headspace Extraction (e.g., 30 min) Equilibration->Extraction Desorption 5. Thermal Desorption (in GC Inlet, e.g., 250°C) Extraction->Desorption GC_Separation 6. GC Separation Desorption->GC_Separation MS_Detection 7. MS Detection GC_Separation->MS_Detection MS_Detection->Quantification Reporting 9. Reporting Quantification->Reporting

Caption: Experimental workflow for dihydro-β-ionol analysis using HS-SPME-GC-MS.

Conclusion

The HS-SPME-GC-MS method described provides a robust and sensitive approach for the analysis of dihydro-β-ionol. The solvent-free nature of SPME makes it an environmentally friendly and efficient sample preparation technique. Proper method development and validation are crucial for obtaining accurate and reliable quantitative data. The provided protocol serves as a comprehensive guide for researchers and scientists working on the analysis of this and similar semi-volatile compounds.

References

Application Notes and Protocols for Metabolic Studies of Isotope-Labeled Dihydro-β-ionol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-β-ionol is a sesquiterpenoid alcohol with applications in the fragrance industry.[1][2] Understanding its metabolic fate is crucial for assessing its safety and potential biological effects. Isotope labeling, particularly with stable isotopes like deuterium (B1214612) (²H), is a powerful technique for tracing the metabolism of compounds in complex biological systems.[3] The use of isotopically labeled dihydro-β-ionol in conjunction with mass spectrometry-based analytical methods allows for the unambiguous identification and quantification of its metabolites.

These application notes provide detailed protocols for the synthesis of deuterated dihydro-β-ionol and its subsequent use in in vitro metabolic studies using human liver microsomes. The methodologies described are intended to guide researchers in investigating the metabolic pathways of dihydro-β-ionol and similar compounds.

Synthesis of Deuterated Dihydro-β-ionol ([²H₄]-Dihydro-β-ionol)

A potential route for the synthesis of deuterated dihydro-β-ionol involves the reduction of β-ionone using a deuterium source. The following protocol is adapted from known reduction methods for β-ionone and general deuteration techniques.

Experimental Protocol: Synthesis of [²H₄]-Dihydro-β-ionol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice condenser, and a nitrogen inlet, add β-ionone (1.0 eq).

  • Deuterium Source: Add deuterated isopropanol (B130326) (i-PrOD, 10 eq) as the deuterium source and solvent.

  • Reduction: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Carefully add sodium borodeuteride (NaBD₄, 1.5 eq) portion-wise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours and then allow it to slowly warm to room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly add deuterium oxide (D₂O) to quench the excess NaBD₄.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain [²H₄]-dihydro-β-ionol.

  • Characterization: Confirm the structure and isotopic enrichment of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Metabolism of [²H₄]-Dihydro-β-ionol using Human Liver Microsomes

This protocol describes an in vitro experiment to investigate the metabolism of deuterated dihydro-β-ionol in human liver microsomes, a key system for studying drug metabolism.

Experimental Protocol: Metabolic Stability Assay

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of NADPH in phosphate (B84403) buffer (pH 7.4).

    • Prepare a 10 mM stock solution of [²H₄]-dihydro-β-ionol in methanol (B129727).

    • Thaw pooled human liver microsomes (HLMs) on ice. Dilute the microsomes to a final protein concentration of 1 mg/mL in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-warm 0.5 mL of the HLM suspension at 37 °C for 5 minutes.

    • Add the [²H₄]-dihydro-β-ionol stock solution to the HLM suspension to achieve a final substrate concentration of 10 µM.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Incubate the reaction mixture at 37 °C with gentle shaking.

    • Collect aliquots (50 µL) at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., deuterated verapamil).

    • Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50% methanol for LC-MS/MS analysis.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the parent compound and its metabolites.

LC-MS/MS Method Parameters (Representative)

ParameterSetting
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
[²H₄]-Dihydro-β-ionol199.2181.2
[²H₄]-4-Hydroxy-dihydro-β-ionol215.2197.2
Internal Standard[d₇]-Verapamil462.3

Data Presentation and Analysis

The metabolic stability of [²H₄]-dihydro-β-ionol can be determined by monitoring its disappearance over time. The formation of metabolites can be quantified to elucidate the metabolic pathway.

Table 1: Metabolic Stability of [²H₄]-Dihydro-β-ionol in Human Liver Microsomes

Time (min)[²H₄]-Dihydro-β-ionol Remaining (%)[²H₄]-4-Hydroxy-dihydro-β-ionol Formed (pmol/mg protein)
01000
585150
1560400
3035650
6015850
120<5950

Data are representative and should be determined experimentally.

Kinetic Parameters for Metabolite Formation

Based on studies of the structurally similar β-ionone, the formation of the 4-hydroxy metabolite is expected to be a primary metabolic route.[4]

Table 2: Representative Kinetic Parameters for 4-Hydroxylation in Human Liver Microsomes

EnzymeKₘ (µM)Vₘₐₓ (nmol/min/nmol P450)
CYP2B65.6 ± 1.2572.8 ± 29.8
CYP1A2107.9 ± 36.03200.3 ± 323.0

Data adapted from a study on β-ionone metabolism and are for illustrative purposes.[4]

Visualizations

Diagram 1: Proposed Metabolic Pathway of Dihydro-β-ionol

metabolic_pathway dihydro_beta_ionol Dihydro-β-ionol hydroxy_metabolite 4-Hydroxy-dihydro-β-ionol dihydro_beta_ionol->hydroxy_metabolite CYP450 (e.g., CYP2B6, CYP1A2) Phase I Oxidation further_metabolites Further Oxidation/ Conjugation Products hydroxy_metabolite->further_metabolites Phase II Enzymes (e.g., UGTs, SULTs)

Caption: Proposed metabolic pathway of Dihydro-β-ionol.

Diagram 2: Experimental Workflow for In Vitro Metabolism Study

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Labeled Compound, NADPH, Microsomes) incubate Incubate at 37°C with Human Liver Microsomes reagents->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Reaction & Prepare Samples sampling->quench lcms LC-MS/MS Analysis quench->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for the in vitro metabolism study.

Conclusion

The protocols and data presented here provide a comprehensive framework for investigating the metabolism of dihydro-β-ionol using stable isotope labeling. By employing these methods, researchers can gain valuable insights into the biotransformation of this and other related sesquiterpenoids, which is essential for safety assessment and understanding their biological activities. The use of deuterated analogs and high-sensitivity LC-MS/MS analysis allows for precise and accurate characterization of metabolic pathways.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Bioactivity of Dihydro-β-ionol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-β-ionol is a naturally occurring apocarotenoid found in various plants and is utilized as a fragrance and flavoring agent. Its structural similarity to β-ionone and dihydro-β-ionone, compounds known for their diverse biological activities, suggests that dihydro-β-ionol may also possess significant pharmacological properties.[1][2] Preliminary research on related compounds indicates potential anti-inflammatory, antioxidant, and cytotoxic activities.[3][4] These application notes provide detailed protocols for a panel of cell-based assays to screen and characterize the bioactivity of dihydro-β-ionol, offering a foundational framework for its investigation as a potential therapeutic agent.

Cytotoxicity Assessment using MTT Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol

Materials and Reagents:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HepG2 - hepatocellular carcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Dihydro-β-ionol

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of dihydro-β-ionol in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with 100 µL of medium containing different concentrations of dihydro-β-ionol. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation

Note: The following data is for β-ionone, a structurally related compound, and should be considered as a reference.

Table 1: Cytotoxic Activity of β-ionone against Human Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference
A549 (Lung)0.001 (for a derivative)[5]
MCF-7 (Breast)22.4[6]
HepG2 (Liver)>50[6]

Anti-inflammatory Activity Assessment

Nitric Oxide (NO) Production in Macrophages (Griess Assay)

Principle:

Inflammation can be induced in macrophage cell lines (e.g., RAW 264.7) by lipopolysaccharide (LPS). Activated macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay measures the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant. A reduction in nitrite levels indicates an anti-inflammatory effect.

Experimental Protocol:

Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Dihydro-β-ionol

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of dihydro-β-ionol for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant and 50 µL of freshly mixed Griess Reagent (equal parts of A and B).

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100 The IC₅₀ value can be determined from the dose-response curve.

Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification by ELISA

Principle:

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by LPS-stimulated macrophages. A decrease in the production of these cytokines indicates an anti-inflammatory effect.

Experimental Protocol:

Materials and Reagents:

  • Cell culture supernatant from the Griess assay experiment

  • Human or mouse TNF-α and IL-6 ELISA kits

  • Wash buffer

  • Assay diluent

  • Detection antibody

  • Streptavidin-HRP

  • Substrate solution (TMB)

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and cell culture supernatants to the wells.

  • Add the detection antibody, followed by the enzyme conjugate (e.g., Streptavidin-HRP).

  • Add the substrate solution to develop the color.

  • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations from the standard curve. Determine the percentage of inhibition and the IC₅₀ value for dihydro-β-ionol.

Data Presentation

Note: The following data is for related compounds and should be considered as a reference.

Table 2: Anti-inflammatory Activity of Related Flavonoid and Imidazole (B134444) Compounds

CompoundAssayCell LineIC₅₀ (µM)Reference
LuteolinNitric Oxide InhibitionRAW 264.717.1[7]
TRIMNitric Oxide InhibitioniNOS27.0[8]
FR038251Nitric Oxide InhibitioniNOS1.7[9]

Antioxidant Activity Assessment using DCFDA-H₂ Assay

Principle

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA-H₂) assay measures intracellular reactive oxygen species (ROS). DCFDA-H₂ is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to its non-fluorescent form, DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). A decrease in fluorescence intensity indicates antioxidant activity.

Experimental Protocol

Materials and Reagents:

  • Adherent cell line (e.g., HaCaT keratinocytes)

  • Complete culture medium

  • DCFDA-H₂ solution

  • Hydrogen peroxide (H₂O₂) or another ROS inducer

  • Dihydro-β-ionol

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • DCFDA-H₂ Loading: Wash the cells with PBS and then incubate with DCFDA-H₂ solution (typically 10-20 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.

  • Compound Treatment: Wash the cells again with PBS and then treat with various concentrations of dihydro-β-ionol in culture medium for 1 hour.

  • ROS Induction: Induce oxidative stress by adding an ROS inducer like H₂O₂ (e.g., 100 µM) for 30-60 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.

  • Data Analysis: Calculate the percentage of ROS scavenging activity: % ROS Scavenging = [(Fluorescence of ROS-induced cells - Fluorescence of treated cells) / Fluorescence of ROS-induced cells] x 100 Determine the IC₅₀ value from the dose-response curve.

Data Presentation

Note: The following data is for β-ionone derivatives and should be considered as a reference.

Table 3: Antioxidant Activity of β-ionone Derivatives

CompoundAssayIC₅₀ (µM)Reference
β-ionone derivative 1kDPPH Radical Scavenging86.525[10]
β-ionone derivative 1mABTS Radical Scavenging65.408[10]

Visualizations

Signaling Pathway

G Hypothetical Anti-inflammatory Signaling Pathway of Dihydro-β-ionol LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates DHBI Dihydro-β-ionol IKK IKK Complex DHBI->IKK Inhibits? NFkB NF-κB DHBI->NFkB Inhibits? TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK IkB IκB IKK->IkB Phosphorylates IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription iNOS iNOS Nucleus->iNOS Induces Transcription NO Nitric Oxide iNOS->NO

Caption: Hypothetical signaling pathway for the anti-inflammatory action of Dihydro-β-ionol.

Experimental Workflows

G Cytotoxicity MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Dihydro-β-ionol B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

G Anti-inflammatory Assay Workflow A Seed RAW 264.7 Cells B Treat with Dihydro-β-ionol A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F1 Griess Assay for NO E->F1 F2 ELISA for Cytokines E->F2 G1 Measure Absorbance at 540 nm F1->G1 G2 Measure Absorbance at 450 nm F2->G2

Caption: Workflow for anti-inflammatory assays.

G Antioxidant DCFDA-H₂ Assay Workflow A Seed Cells in Black 96-well Plate B Load with DCFDA-H₂ A->B C Treat with Dihydro-β-ionol B->C D Induce ROS with H₂O₂ C->D E Measure Fluorescence (Ex: 485 nm, Em: 535 nm) D->E

Caption: Workflow for the DCFDA-H₂ antioxidant assay.

References

Troubleshooting & Optimization

Technical Support Center: Dihydro-beta-ionol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of dihydro-beta-ionol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is primarily synthesized through the reduction of beta-ionone (B89335). The most common methods include chemical reductions and biotechnological transformations. Chemical methods involve reagents like sodium borohydride (B1222165), catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon, and the Birch reduction.[1][2] Biotechnological methods utilize enzymes like enoate reductases or whole-cell biocatalysts to achieve the desired conversion.[3]

Q2: I am observing low yields in my this compound synthesis. What are the general factors that could be responsible?

A2: Low yields can stem from several factors depending on the chosen synthesis method. Common issues include suboptimal reaction conditions (temperature, pH, reaction time), poor quality or insufficient amount of reagents/catalysts, substrate or product inhibition (especially in enzymatic reactions), and inefficient downstream processing leading to product loss. For whole-cell systems, limitations in mass transfer of substrate/product across the cell membrane and inefficient cofactor regeneration can also significantly impact yield.[1]

Q3: What are the typical impurities or byproducts I might encounter?

A3: The nature of impurities depends on the synthetic route. In chemical reductions, incomplete reaction can leave residual beta-ionone. Over-reduction can lead to the saturation of the cyclohexene (B86901) ring. In the case of sodium borohydride reduction of the enone system of beta-ionone, the primary side product is often the corresponding allylic alcohol from 1,2-reduction, rather than the desired 1,4-reduction product.[4][5] In catalytic hydrogenation, side reactions can include isomerization or further reduction of the alcohol functional group. Biotechnological methods are generally more selective, but improper reaction conditions or the presence of competing enzymes in whole-cell systems could lead to the formation of other metabolites.

Q4: How can I purify the final this compound product?

A4: Purification of this compound from the reaction mixture is typically achieved through column chromatography on silica (B1680970) gel.[2][6] The choice of eluent system, often a mixture of hexane (B92381) and ethyl acetate, is crucial for separating the product from unreacted starting material and byproducts.[6] After chromatography, the solvent is removed under reduced pressure to yield the purified product.

Troubleshooting Guides

Chemical Synthesis: Birch Reduction of beta-Ionone

Issue: Low yield of this compound.

Possible Cause Troubleshooting Step
Inefficient Reduction Ensure the use of high-purity sodium or lithium. The metal should be clean and free of oxide layers.
Verify that the liquid ammonia (B1221849) is dry and the reaction is performed under anhydrous conditions to prevent quenching of the solvated electrons.
Optimize the amount of the proton source (e.g., ethanol). Insufficient proton source can lead to incomplete reaction, while excess can consume the solvated electrons too quickly.
Low Selectivity Incorporate a hydrogen donor with a pKa of ≤19, preferably ≤9 (e.g., ammonium (B1175870) chloride, hydrochloric acid) into the reaction mixture to improve the selectivity for the desired product.[2]
Incomplete Reaction Ensure the reaction is carried out at a sufficiently low temperature (typically -33°C or below) to maintain the liquid ammonia and the stability of the reaction intermediates.[2]
Allow for sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup Issues After quenching the reaction (e.g., with ammonium chloride), ensure efficient extraction of the product with a suitable organic solvent like ether or toluene (B28343).[2]
Thoroughly wash the organic layer to remove any remaining salts or base.
Chemical Synthesis: Catalytic Hydrogenation (Raney Nickel / Palladium on Carbon)

Issue: Incomplete or slow reaction.

Possible Cause Troubleshooting Step
Catalyst Inactivity Use fresh, high-quality catalyst. Raney Nickel should be stored under water or a suitable solvent to prevent oxidation. Pd/C can deactivate over time.
Ensure proper activation of the catalyst if required by the protocol.
Increase the catalyst loading.
Insufficient Hydrogen Ensure a continuous and sufficient supply of hydrogen gas. Purge the reaction vessel thoroughly to remove air before introducing hydrogen.
Increase the hydrogen pressure.
Poor Mass Transfer Ensure vigorous stirring to keep the catalyst suspended and facilitate contact between the catalyst, substrate, and hydrogen.
Solvent Effects Choose an appropriate solvent. Alcohols like ethanol (B145695) or methanol (B129727) are commonly used.
Biotechnological Synthesis: Enoate Reductase (e.g., DBR1)

Issue: Low conversion of beta-ionone to this compound.

Possible Cause Troubleshooting Step
Suboptimal Reaction Conditions Optimize the pH and temperature of the reaction. For DBR1, the optimal pH is around 6.5 and the optimal temperature is approximately 45°C.[3]
Enzyme Instability/Inactivation Check for the presence of inhibitors in the reaction mixture.
Ensure the enzyme is stored correctly and has not lost activity due to improper handling.
Consider enzyme immobilization to improve stability and reusability.
Insufficient Cofactor (NADPH) Ensure an adequate supply of the NADPH cofactor.
Implement a cofactor regeneration system, such as using glucose dehydrogenase (GDH) and glucose, to continuously regenerate NADPH from NADP+.[1]
Substrate/Product Inhibition High concentrations of beta-ionone or the product, this compound, can inhibit the enzyme. Perform the reaction at a lower substrate concentration or use a fed-batch approach.
Biotechnological Synthesis: Whole-Cell Biocatalysis

Issue: Low product titer.

Possible Cause Troubleshooting Step
Mass Transfer Limitation Permeabilize the cells using methods like treatment with organic solvents (e.g., toluene, ethanol) or detergents to improve the transport of the substrate and product across the cell membrane.[1]
Substrate/Product Toxicity High concentrations of beta-ionone or this compound can be toxic to the cells. Determine the optimal substrate concentration and consider in-situ product removal techniques.
Inefficient Cofactor Regeneration Co-express a secondary enzyme, such as glucose dehydrogenase, to enhance the intracellular regeneration of NADPH.[7]
Low Enzyme Expression/Activity Optimize the induction conditions (e.g., inducer concentration, temperature) for the expression of the enoate reductase.
Consider codon optimization of the enzyme's gene for the specific expression host.
Competing Metabolic Pathways Use metabolic engineering to knock out genes of competing pathways that might consume the substrate or produce inhibitory byproducts.[1]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

MethodReagent/CatalystTypical YieldKey AdvantagesKey Disadvantages
Birch Reduction Sodium/Lithium in liquid NH₃, with a proton source71-80%[2]High yield, well-established method.Requires specialized equipment for handling liquid ammonia and alkali metals.
Enoate Reductase (DBR1) Purified DBR1 enzyme, NADPHUp to 93.8% molar conversion[3]High selectivity, mild reaction conditions.Requires enzyme purification and expensive cofactor (NADPH).
Whole-Cell Biocatalysis (E. coli expressing DBR1) Recombinant E. coli cells308.3 mg/L[3]No need for enzyme purification, potential for in-situ cofactor regeneration.Mass transfer limitations, potential for substrate/product toxicity.

Experimental Protocols

Protocol 1: Birch Reduction of beta-Ionone[2]
  • To a solution of beta-ionone (5g) in tetrahydrofuran (B95107) (50 mL) and water (5.6 mL), add liquid ammonia (30 mL) with stirring.

  • Gradually add small pieces of sodium metal (7.2g) to the reaction mixture.

  • After approximately 1 hour, quench the reaction by adding solid ammonium chloride (2g).

  • Allow the ammonia to evaporate at room temperature, followed by concentration under reduced pressure.

  • To the residue, add toluene and filter to remove insoluble matter.

  • Wash the filtrate with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Protocol 2: Enzymatic Synthesis using Enoate Reductase (DBR1)[3]
  • Prepare a reaction mixture containing 0.05 M TRIS-HCl buffer (pH 6.5), 1 mM beta-ionone, 1 mM NADPH, and 2 mM dithiothreitol (B142953) (DTT).

  • Add the purified DBR1 enzyme to the reaction mixture.

  • Incubate the reaction at 45°C for the desired duration, monitoring the progress by GC analysis.

  • Upon completion, stop the reaction and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract and concentrate it to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Visualizations

experimental_workflow_birch_reduction start Start dissolve Dissolve beta-ionone in THF and water start->dissolve add_nh3 Add liquid ammonia dissolve->add_nh3 add_na Add sodium metal add_nh3->add_na react Reaction (1 hour) add_na->react quench Quench with NH4Cl react->quench evaporate Evaporate ammonia quench->evaporate extract Extract with toluene evaporate->extract wash Wash with sat. NaCl extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by chromatography concentrate->purify end This compound purify->end

Caption: Experimental workflow for the Birch reduction of beta-ionone.

troubleshooting_whole_cell_biocatalysis low_yield Low this compound Yield mass_transfer Mass Transfer Limitation? low_yield->mass_transfer toxicity Substrate/Product Toxicity? low_yield->toxicity cofactor Inefficient Cofactor Regeneration? low_yield->cofactor expression Low Enzyme Expression? low_yield->expression permeabilize Permeabilize Cells mass_transfer->permeabilize Yes optimize_conc Optimize Substrate Concentration toxicity->optimize_conc Yes coexpress_gdh Co-express GDH cofactor->coexpress_gdh Yes optimize_induction Optimize Induction Conditions expression->optimize_induction Yes

Caption: Troubleshooting logic for low yield in whole-cell biocatalysis.

References

Technical Support Center: Birch Reduction of β-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Birch reduction for the synthesis of dihydro-β-ionone from β-ionone.

Troubleshooting Guide

This guide addresses common issues encountered during the Birch reduction of β-ionone, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yielded primarily the saturated ketone (tetrahydro-β-ionone) instead of the desired dihydro-β-ionone. What went wrong?

A1: This is a common issue of over-reduction. The primary cause is often related to the proton source. In the absence of a sufficiently acidic proton source, the intermediate enolate can be protonated during the workup, leading to the saturated ketone.

  • Potential Cause: Insufficient or no alcohol (proton source) in the reaction mixture. The reduction of α,β-unsaturated ketones in liquid ammonia (B1221849) without an added proton source can stop at the saturated ketone stage.[1]

  • Solution: Ensure the presence of an alcohol, such as ethanol (B145695) or tert-butanol, in the reaction mixture. The alcohol serves as a proton donor to quench the intermediate radical anion and enolate, favoring the formation of the β,γ-unsaturated ketone (dihydro-β-ionone).

Q2: A significant amount of dihydro-β-ionol was formed alongside the desired dihydro-β-ionone. How can I minimize the formation of this alcohol byproduct?

A2: The formation of the corresponding alcohol is a known side reaction in the Birch reduction of ketones.[1] The extent of this side reaction is influenced by the reaction conditions.

  • Potential Cause: Reaction conditions favoring ketone reduction, such as prolonged reaction times or an excess of the reducing agent.

  • Solution:

    • Reaction Time: Carefully monitor the reaction progress and quench it as soon as the starting material is consumed.

    • Stoichiometry: Use the minimum effective amount of the alkali metal (lithium is often preferred for better yields) to avoid excessive reduction.[2]

    • Temperature: Maintain a low reaction temperature (typically -78 °C) to enhance selectivity.

Q3: The reaction is sluggish, and a significant amount of starting material remains unreacted. What can I do to improve the conversion?

A3: Incomplete reactions can be due to several factors, including the purity of reagents and the reaction setup.

  • Potential Cause 1: Impure reagents, particularly wet solvents or ammonia, can quench the solvated electrons and inhibit the reduction.

  • Solution 1: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents and ammonia.

  • Potential Cause 2: Poor dissolution of the alkali metal in liquid ammonia.

  • Solution 2: Cut the alkali metal into small pieces to increase its surface area and facilitate dissolution, which is indicated by the formation of a persistent deep blue color.

  • Potential Cause 3: Insufficiently acidic proton source. While an alcohol is necessary, a very hindered alcohol might slow down the protonation steps.

  • Solution 3: Ethanol is a commonly used and effective proton source.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the Birch reduction of β-ionone?

A1: The expected major product is dihydro-β-ionone, which is the β,γ-unsaturated ketone isomer. The Birch reduction of α,β-unsaturated ketones typically yields the less thermodynamically stable, non-conjugated product.

Q2: Which alkali metal, sodium or lithium, is better for the Birch reduction of β-ionone?

A2: While both sodium and lithium can be used, lithium often provides better yields in Birch reductions.[2]

Q3: Can I use a different solvent instead of liquid ammonia?

A3: Traditional Birch reductions are carried out in liquid ammonia. While alternative solvent systems exist, liquid ammonia is the most common and well-established solvent for this reaction.

Product Distribution Under Various Conditions

The selectivity of the Birch reduction of β-ionone is highly dependent on the reaction conditions. The following table summarizes the expected product distribution based on general principles of the Birch reduction of α,β-unsaturated ketones.

Alkali MetalProton SourceExpected Major ProductPotential Side Products
LithiumEthanol (1-2 eq.)Dihydro-β-iononeDihydro-β-ionol, Tetrahydro-β-ionone
SodiumEthanol (1-2 eq.)Dihydro-β-iononeDihydro-β-ionol, Tetrahydro-β-ionone
LithiumNone (workup quench)Tetrahydro-β-iononeDihydro-β-ionone, Tetrahydro-β-ionol
Sodiumt-Butanol (1-2 eq.)Dihydro-β-iononeDihydro-β-ionol, Tetrahydro-β-ionone

Experimental Protocol

This protocol is a general guideline for the Birch reduction of β-ionone. Optimization may be required based on laboratory conditions and desired product purity.

Materials:

  • β-ionone

  • Lithium metal

  • Anhydrous liquid ammonia

  • Anhydrous ethanol

  • Anhydrous diethyl ether or THF

  • Ammonium (B1175870) chloride (for quenching)

  • Dry ice/acetone bath

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense anhydrous ammonia into the flask.

  • Add small, freshly cut pieces of lithium metal to the stirred liquid ammonia until a persistent deep blue color is obtained.

  • In a separate flask, prepare a solution of β-ionone and anhydrous ethanol in anhydrous diethyl ether or THF.

  • Slowly add the solution of β-ionone and ethanol to the lithium-ammonia solution via the dropping funnel over 30 minutes.

  • Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.

  • Remove the cooling bath and allow the ammonia to evaporate under a stream of nitrogen.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the Birch reduction of β-ionone.

TroubleshootingWorkflow start Start: Birch Reduction of β-Ionone check_product Analyze Product Mixture (GC/MS, NMR) start->check_product low_conversion Low Conversion/ No Reaction check_product->low_conversion High Starting Material over_reduction Over-reduction Products (Saturated Ketone/Alcohol) check_product->over_reduction High Saturated Products alcohol_formation Significant Alcohol Formation (Dihydro-β-ionol) check_product->alcohol_formation High Alcohol Byproduct desired_product Desired Product Obtained (Dihydro-β-ionone) check_product->desired_product High Desired Product check_reagents Check Reagent Purity (Anhydrous Conditions) low_conversion->check_reagents check_metal Check Alkali Metal (Surface Area, Dissolution) low_conversion->check_metal check_proton_source Adjust Proton Source (Presence and Amount of Alcohol) over_reduction->check_proton_source check_reaction_time Optimize Reaction Time alcohol_formation->check_reaction_time check_stoichiometry Adjust Stoichiometry of Reducing Agent alcohol_formation->check_stoichiometry check_reagents->start Retry with Pure Reagents check_metal->start Retry with Fresh Metal check_proton_source->start Retry with Adjusted Alcohol check_reaction_time->start Retry with Shorter Time check_stoichiometry->start Retry with Less Reducing Agent

References

Technical Support Center: Optimization of Enzymatic Conversion to Dihydro-β-ionol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for optimizing the enzymatic conversion of β-ionone and related substrates to dihydro-β-ionol. It includes frequently asked questions (FAQs) for foundational knowledge and detailed troubleshooting guides for resolving common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are typically used to convert β-ionone to dihydro-β-ionol?

The most common enzymes used for this conversion are oxidoreductases, particularly Enoate Reductases (ERs) and Alcohol Dehydrogenases (ADHs).[1][2] Enoate reductases, also known as double-bond reductases (DBRs), are highly selective for hydrogenating the unsaturated double bond in the side chain of β-ionone to produce dihydro-β-ionone.[1] Several studies have successfully used DBRs from organisms like Artemisia annua for this bioconversion.[1][3] Alcohol dehydrogenases can also be employed, often for the reduction of the carbonyl group, and are versatile catalysts in organic synthesis.[2][4]

Q2: What is the role of cofactors in this enzymatic reaction?

Oxidoreductases like ERs and ADHs require a hydride source to perform the reduction. This is supplied by nicotinamide (B372718) cofactors, typically NADPH (nicotinamide adenine (B156593) dinucleotide phosphate) or NADH (nicotinamide adenine dinucleotide). The enzyme binds both the substrate (β-ionone) and the cofactor (NAD(P)H), facilitating the transfer of a hydride from the cofactor to the substrate's double bond or carbonyl group. Due to the high cost of these cofactors, a cofactor regeneration system is often essential for economically viable large-scale synthesis.

Q3: Can whole-cell systems be used instead of purified enzymes?

Yes, whole-cell biocatalysis is a common and effective strategy. Using genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to express the desired reductase can be more cost-effective.[5] These host organisms can provide the necessary cofactors and regenerate them naturally, eliminating the need to add expensive cofactors to the reaction mixture.[5] For example, recombinant E. coli expressing an enoate reductase from Artemisia annua has been shown to effectively produce dihydro-β-ionone.[1] Co-culture systems, such as combining E. coli and S. cerevisiae, have also been developed to enhance production titers.[5]

Q4: What are the typical optimal reaction conditions for this conversion?

Optimal conditions are highly dependent on the specific enzyme used. However, general ranges can be identified from literature. For an enoate reductase (DBR1) from Artemisia annua, the optimal temperature was found to be 45°C and the optimal pH was 6.5.[1] It is crucial to perform optimization experiments for your specific enzyme, testing a range of pH values (e.g., 6.0-8.0) and temperatures (e.g., 25-50°C) to determine the ideal conditions for maximal activity and stability.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of dihydro-β-ionol.

Problem 1: Low or No Product Conversion
Possible Cause Recommended Troubleshooting Steps
Inactive or Unstable Enzyme 1. Verify Enzyme Activity: Perform a standard activity assay with a known positive control substrate to confirm the enzyme is active. 2. Check Storage Conditions: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. 3. Assess Purification: If you purified the enzyme yourself, improper folding could be an issue. Consider co-expression with chaperones or optimizing purification conditions to be non-denaturing.[7]
Cofactor Limitation or Degradation 1. Ensure Sufficient Cofactor: Verify that the concentration of NADPH/NADH is adequate. 2. Implement a Regeneration System: If using a purified enzyme, couple the reaction with a cofactor regeneration system (e.g., glucose dehydrogenase/glucose or formate (B1220265) dehydrogenase/formate) to maintain a constant supply of the reduced cofactor.[4] 3. Check Cofactor Stability: Prepare cofactor solutions fresh and keep them on ice. The stability of NADPH can be improved by certain buffer conditions.[1]
Sub-optimal Reaction Conditions 1. Optimize pH and Temperature: Systematically vary the pH and temperature of the reaction to find the optimum for your specific enzyme.[1][6] 2. Check for Inhibitors: Ensure that buffers or reagents do not contain known enzyme inhibitors like EDTA or heavy metals.[8] 3. Substrate Inhibition: High concentrations of β-ionone may inhibit the enzyme. Perform a substrate titration experiment to find the optimal concentration.[7]
Problem 2: Poor Selectivity or Byproduct Formation
Possible Cause Recommended Troubleshooting Steps
Non-specific Enzyme Activity 1. Use a More Selective Enzyme: Some reductases may have broader substrate specificity. Screen different enzymes (e.g., various enoate reductases) to find one with higher selectivity for the desired reaction.[1] 2. Enzyme Engineering: If feasible, consider protein engineering (e.g., site-directed mutagenesis) to enhance the selectivity of the enzyme.
Host Cell Metabolism (Whole-Cell Systems) 1. Knockout Competing Pathways: In whole-cell systems, endogenous enzymes from the host organism may convert the substrate or product into undesired byproducts. Identify and knock out the genes responsible for these competing metabolic pathways. 2. Optimize Induction/Growth: Adjust inducer concentration (e.g., IPTG) and temperature during protein expression and cell growth to minimize stress and the activation of side-reaction pathways.[7]
Chemical Degradation 1. Assess Substrate/Product Stability: Ensure that the substrate (β-ionone) and product (dihydro-β-ionol) are stable under the reaction and extraction conditions (pH, temperature, light exposure).
Problem 3: Difficulty with Product Extraction and Analysis
Possible Cause Recommended Troubleshooting Steps
Volatility of Product 1. Use a Two-Phase System: Dihydro-β-ionol is volatile. To prevent its loss, overlay the aqueous reaction mixture with an immiscible organic solvent (e.g., n-dodecane) to trap the product as it forms.[7] 2. Minimize Exposure: Keep samples sealed and cold (on ice) whenever possible to reduce evaporation.[7]
Inefficient Extraction 1. Optimize Solvent Choice: Test different organic solvents (e.g., ethyl acetate, hexane, dichloromethane) to find the one that most efficiently extracts dihydro-β-ionol from the reaction medium. 2. Perform Multiple Extractions: Conduct sequential extractions (e.g., 3 times with the chosen solvent) to maximize recovery.
Analytical Issues (GC/HPLC) 1. Use an Internal Standard: Add a known amount of a stable, non-reactive internal standard to your samples before extraction and analysis. This will help correct for variations in sample preparation and injection volume.[7] 2. Optimize Separation Method: Adjust the temperature ramp (for GC) or solvent gradient (for HPLC) to ensure a clear separation of the product peak from the substrate and any byproducts.

Data and Protocols

Table 1: Comparison of Enzymatic Systems for Dihydro-β-ionol Production
Enzyme SystemHost OrganismSubstrateTiter/ConversionKey ConditionsReference
Enoate Reductase (DBR1)Recombinant E. coliβ-ionone308.3 mg/L0.4 mM IPTG, 27°C, 18h[1]
Enoate Reductase (DBR1)Purified Enzyme1 mM β-ionone93.8% molar conversionpH 6.5, 45°C, requires cofactor[1]
Metabolic PathwayRecombinant E. coliGlycerol8 mg/L (de novo)-[5]
Co-culture SystemE. coli & S. cerevisiaeGlycerol27 mg/L (de novo)Co-culture catalysis[5]
General Experimental Protocol for Whole-Cell Bioconversion
  • Strain Cultivation: Inoculate a starter culture of the recombinant strain (e.g., E. coli expressing a DBR) in a suitable medium (e.g., LB) with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Protein Expression: Inoculate a larger volume of expression medium with the starter culture. Grow the cells to a mid-log phase (OD600 ≈ 0.6-0.8). Induce protein expression by adding an inducer like IPTG (e.g., 0.4 mM final concentration).[1] Lower the temperature (e.g., to 20-27°C) and continue incubation for several hours (e.g., 12-18 hours) to allow for proper protein folding.[1][7]

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). The cells can be used directly as resting cells or be lysed if a cell-free extract is required.

  • Bioconversion Reaction: Resuspend the cell pellet in the reaction buffer to a desired cell density. Add any necessary co-substrates for cofactor regeneration (e.g., glucose).

  • Substrate Addition: Add the substrate, β-ionone. Since β-ionone has low water solubility, it can be dissolved in a co-solvent like ethanol (B145695) or DMSO before being added to the reaction.[1] Ensure the final co-solvent concentration is low enough (e.g., <5%) to not inhibit the enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 27-45°C) with shaking for the desired reaction time (e.g., 18-24 hours).[1]

  • Extraction: After the reaction, stop the conversion and extract the product. Add an equal volume of an organic solvent (e.g., ethyl acetate), vortex thoroughly, and separate the organic phase by centrifugation. Repeat the extraction process 2-3 times.

  • Analysis: Combine the organic phases, dry with an anhydrous salt (e.g., Na2SO4), and concentrate. Analyze the sample using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to quantify the amount of dihydro-β-ionol produced.[1]

Visual Guides

reaction_pathway sub β-Ionone (Substrate) enzyme Enoate Reductase (Enzyme) sub->enzyme Binds prod Dihydro-β-ionol (Product) enzyme->prod Releases nadp NADP+ enzyme->nadp nadph NADPH nadph->enzyme

Caption: Enzymatic reduction of β-ionone to dihydro-β-ionol.

workflow start Start: Prepare Reagents (Buffer, Cells, Substrate) induce Induce Enzyme Expression in Whole-Cell Catalyst start->induce react Set up Bioconversion Reaction (Cells + Substrate + Buffer) induce->react incubate Incubate at Optimal Temperature & pH react->incubate extract Extract Product with Organic Solvent incubate->extract analyze Analyze Sample via GC/HPLC extract->analyze end End: Quantify Product analyze->end

Caption: General experimental workflow for whole-cell bioconversion.

troubleshooting_tree problem Problem: Low Conversion Yield cause1 Inactive Enzyme? problem->cause1 cause2 Cofactor Issue? problem->cause2 cause3 Sub-optimal Conditions? problem->cause3 sol1a Check enzyme activity with control substrate cause1->sol1a sol1b Verify storage & purification methods cause1->sol1b sol2a Add cofactor regeneration system cause2->sol2a sol2b Use fresh cofactors cause2->sol2b sol3a Optimize pH, temp, & substrate concentration cause3->sol3a

Caption: Decision tree for troubleshooting low product yield.

References

Preventing byproduct formation in dihydro-beta-ionol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dihydro-beta-ionol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized by the reduction of beta-ionone (B89335). The most common laboratory methods include:

  • Birch Reduction: This method uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source. It is known for its high selectivity in reducing the enone functionality of beta-ionone.[1]

  • Catalytic Hydrogenation: This involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, with a hydrogen source. Catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) as a hydrogen donor is also a viable method.[2]

  • Sodium Borohydride (B1222165) (NaBH₄) Reduction: This is a common and milder method for reducing ketones. However, its selectivity for the desired this compound can be lower compared to other methods, potentially leading to a mixture of products.

Q2: What are the major byproducts in this compound synthesis?

A2: Byproduct formation is a common challenge and is highly dependent on the chosen synthetic method and reaction conditions. Common byproducts include:

  • Over-reduction products: Complete reduction of the cyclohexene (B86901) ring can occur, leading to tetrahydropyran (B127337) derivatives.

  • Isomers of this compound: Different stereoisomers of the final product can be formed.

  • Unreacted starting material: Incomplete reactions will leave residual beta-ionone.

  • Dehydration products: Under acidic conditions or at high temperatures, the alcohol product can dehydrate to form various unsaturated compounds.

  • Polymerization products: Acidic catalysts or high temperatures can induce polymerization of the starting material or product.

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through column chromatography on silica (B1680970) gel. The crude reaction mixture is concentrated and then loaded onto a silica gel column, and the desired product is eluted using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). Distillation can also be used for purification.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material (beta-ionone).- Optimize reaction time: Insufficient reaction time will lead to incomplete conversion. Determine the optimal time through small-scale trial reactions.
Suboptimal Reaction Temperature - Maintain strict temperature control: For exothermic reactions like the Birch reduction, use an efficient cooling system (e.g., a dry ice/acetone bath) to maintain the recommended temperature (-33 °C).[1] For other methods, ensure the temperature is maintained as specified in the protocol.
Poor Quality of Reagents - Use high-purity starting materials: Impurities in beta-ionone or other reagents can interfere with the reaction.- Check the activity of the catalyst: For catalytic hydrogenation, ensure the catalyst is fresh and active.
Inefficient Quenching/Work-up - Use appropriate quenching procedures: For the Birch reduction, quench the reaction with a suitable agent like ammonium chloride to neutralize the reactive species.- Optimize extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent.
Issue 2: High Levels of Byproduct Formation
Potential Cause Troubleshooting Steps
Over-reduction - Choose a selective reducing agent: The Birch reduction is generally more selective than methods like sodium borohydride reduction for this transformation.- Control the amount of reducing agent: Use the stoichiometric amount or a slight excess of the reducing agent to avoid over-reduction.
Isomerization - Control reaction temperature: Higher temperatures can sometimes lead to the formation of undesired isomers.- Optimize the catalyst: The choice of catalyst in hydrogenation can influence the stereoselectivity of the reaction.
Dehydration or Polymerization - Avoid strongly acidic conditions: If acidic work-up is necessary, perform it at low temperatures and for a short duration.- Maintain low reaction temperatures: High temperatures can promote both dehydration and polymerization.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for different methods of this compound synthesis.

Method Reducing Agent/Catalyst Solvent Temperature Yield of this compound Selectivity Key Byproducts Reference
Birch Reduction Sodium in liquid ammoniaTetrahydrofuran/Water-33 °C71%HighMinor over-reduction products[1]
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium formateAnhydrous ethanol50 °CNot specified, but dihydro-beta-ionone (B48094) is a major productHigh for reduction of the C=C bond of the enoneDihydro-beta-ionone (precursor)[2]
Catalytic Hydrogenation Modified Raney NickelOrganic amine/solventNot specified>70% (total output)>90%Not specified
Sodium Borohydride Reduction NaBH₄Methanol (B129727)0 °C to room temperatureLower (variable)Moderate to LowMixture of isomers, over-reduction productsGeneral knowledge

Experimental Protocols

Protocol 1: Birch Reduction of Beta-Ionone

Materials:

  • Beta-ionone

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Liquid ammonia

  • Sodium metal

  • Solid ammonium chloride

  • Toluene (B28343)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a three-necked flask equipped with a dry ice condenser, magnetic stirrer, and an ammonia inlet, add 5g of beta-ionone, 5.6g of water, and 30mL of liquid ammonia while stirring.

  • Slowly add 7.21g of sodium metal in small pieces to the reaction mixture over approximately 1 hour.

  • After the addition is complete, add 2g of solid ammonium chloride and stir for about 10 minutes.

  • Allow the ammonia to evaporate at room temperature, followed by concentration under reduced pressure to remove any remaining ammonia.

  • To the dried residue, add toluene and filter to remove insoluble materials. Wash the insoluble materials thoroughly with toluene.

  • Separate the toluene layer from the filtrate, wash it with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by silica gel column chromatography to obtain this compound (yield: ~71%).[1]

Protocol 2: General Procedure for Sodium Borohydride Reduction of a Ketone

Materials:

Procedure:

  • Dissolve the beta-ionone in methanol in a test tube or round-bottom flask.

  • Cool the solution in an ice-water bath.

  • Slowly add sodium borohydride in small portions to the cooled solution. Effervescence will be observed.

  • After the addition is complete, stir the mixture in the ice bath for 5 minutes, then remove the bath and continue stirring at room temperature for 20 minutes.

  • Pour the reaction mixture into a separatory funnel.

  • Add dichloromethane to the reaction vessel to rinse it and add this to the separatory funnel.

  • Add water and two pipettes of 3 M sodium hydroxide solution to the separatory funnel to decompose the borate (B1201080) salts.

  • Shake the funnel, allow the layers to separate, and drain the organic (dichloromethane) layer.

  • Wash the aqueous layer with an additional portion of dichloromethane and combine the organic layers.

  • Dry the combined organic layers with anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution by rotary evaporation to obtain the crude product.

  • The crude product can be further purified by column chromatography.

Visualizations

Dihydro_Beta_Ionol_Synthesis_Workflow cluster_synthesis Synthesis Methods cluster_workup Work-up & Purification Start Beta-Ionone Birch Birch Reduction (Na, liq. NH3, H2O/THF) Start->Birch Catalytic Catalytic Hydrogenation (Pd/C or Raney Ni, H2 source) Start->Catalytic NaBH4 Sodium Borohydride Reduction (NaBH4, MeOH) Start->NaBH4 Crude Crude this compound (with byproducts) Birch->Crude Catalytic->Crude NaBH4->Crude Purification Column Chromatography (Silica Gel) Crude->Purification Final Pure this compound Purification->Final

Caption: General workflow for the synthesis and purification of this compound.

Byproduct_Formation_Logic cluster_conditions Reaction Conditions cluster_byproducts Byproduct Formation High_Temp High Temperature Dehydration Dehydration Products High_Temp->Dehydration Polymerization Polymerization Products High_Temp->Polymerization Strong_Acid Strongly Acidic Conditions Strong_Acid->Dehydration Strong_Acid->Polymerization Excess_Reductant Excess Reducing Agent Over_Reduction Over-reduction Products Excess_Reductant->Over_Reduction Low_Selectivity Low Selectivity of Reagent Low_Selectivity->Over_Reduction Isomers Undesired Isomers Low_Selectivity->Isomers

Caption: Factors leading to common byproduct formation in this compound synthesis.

References

Technical Support Center: Stabilizing Dihydro-beta-ionol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing dihydro-beta-ionol in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a volatile organic compound belonging to the family of C13-norisoprenoids, which are derived from the degradation of carotenoids. Its chemical structure, containing a secondary alcohol and a cyclohexene (B86901) ring, makes it susceptible to degradation under various experimental conditions. Ensuring its stability is crucial for obtaining accurate and reproducible results in research and for maintaining the potency and safety of potential drug formulations.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

The main factors that can lead to the degradation of this compound include:

  • pH: Both acidic and alkaline conditions can promote degradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the formation of unwanted byproducts.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to light, particularly UV light, may induce photodegradation.

Q3: What are the likely degradation pathways for this compound?

Based on its chemical structure and the behavior of similar terpene alcohols, the following degradation pathways are likely:

  • Acid-catalyzed dehydration: In acidic conditions, the secondary alcohol can be eliminated to form an additional double bond, leading to the formation of various isomers of ionene.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, dihydro-beta-ionone. The double bond in the cyclohexene ring is also susceptible to oxidation, which can lead to ring-opening products.

  • Isomerization: The double bond in the cyclohexene ring may shift to a more stable position under certain conditions.

Q4: How can I detect the degradation of my this compound sample?

Degradation can be monitored by using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method is ideal as it can separate the intact this compound from its degradation products. The appearance of new peaks in the chromatogram or a decrease in the peak area of this compound over time are indicators of degradation.

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in solution.
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate pH of the solution. Adjust the pH of the solution to a neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate (B84403) buffer).Reduced rate of degradation.
Presence of oxidizing agents. Deoxygenate the solvent and the solution by purging with an inert gas (e.g., nitrogen or argon). Add an antioxidant such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid at a low concentration (e.g., 0.01-0.1%).Prevention of oxidative degradation.
High storage temperature. Store the solution at a lower temperature (e.g., 2-8 °C or -20 °C). Protect from freezing if the solution is aqueous.Slower degradation kinetics.
Exposure to light. Store the solution in an amber vial or protect it from light by wrapping the container in aluminum foil.Minimized photodegradation.
Issue 2: Appearance of unknown peaks in the chromatogram.
Potential Cause Troubleshooting Step Expected Outcome
Acid-catalyzed degradation. If the solution is acidic, neutralize it. The unknown peaks could be dehydration products.Disappearance or reduction of the unknown peaks upon neutralization.
Oxidative degradation. The unknown peaks may correspond to oxidation products like dihydro-beta-ionone. Implement measures to prevent oxidation as described in Issue 1.Prevention of the formation of new unknown peaks.
Thermal degradation during analysis. If using GC-MS, lower the injector temperature and use a faster temperature ramp to minimize on-column degradation. Consider using a cool on-column injection technique.Sharper peak for this compound and reduction of artifact peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolyzed samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 30°C.

2. Method Development:

  • Inject the unstressed this compound solution to determine its retention time.

  • Inject the stressed samples from the forced degradation study.

  • Adjust the mobile phase gradient to achieve good separation between the this compound peak and all degradation product peaks.

  • The method is considered stability-indicating if all peaks are well-resolved.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results stock This compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photodegradation stock->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc degradation_profile Degradation Profile hplc->degradation_profile stability_assessment Stability Assessment degradation_profile->stability_assessment

Caption: Workflow for forced degradation study of this compound.

troubleshooting_logic cluster_check Initial Checks cluster_action Corrective Actions cluster_verify Verification start Observation: This compound Degradation check_ph Check pH start->check_ph check_storage Check Storage Conditions (Temp & Light) start->check_storage check_oxygen Check for Oxygen Exposure start->check_oxygen adjust_ph Adjust to Neutral pH (Buffer) check_ph->adjust_ph optimize_storage Store at Low Temp in Dark check_storage->optimize_storage deoxygenate Deoxygenate & Add Antioxidant check_oxygen->deoxygenate reanalyze Re-analyze Sample adjust_ph->reanalyze optimize_storage->reanalyze deoxygenate->reanalyze end Result: Stabilized Solution reanalyze->end

Caption: Troubleshooting logic for this compound degradation.

Troubleshooting GC-MS peak tailing for dihydro-beta-ionol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the GC-MS analysis of dihydro-beta-ionol, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is GC-MS peak tailing and why is it a concern for this compound analysis?

A1: In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the first half.[1] this compound, being a polar alcohol, is particularly susceptible to this issue. Peak tailing is problematic because it can reduce the resolution between adjacent peaks, complicate peak integration, and ultimately compromise the accuracy and precision of your quantitative results.[2][3]

Q2: How can I quickly diagnose the potential cause of peak tailing in my chromatogram?

A2: A critical first step is to observe the scope of the problem.[4]

  • If only the this compound peak (and other polar compounds) are tailing , the cause is likely chemical in nature, involving interactions between your analyte and active sites in the system.[5][6]

  • If all peaks in the chromatogram are tailing, including the solvent peak , the issue is more likely physical, stemming from a disruption in the carrier gas flow path.[3][4][5]

This initial diagnosis will help you follow the correct troubleshooting path, as outlined in the workflow diagram below.

Q3: My this compound peak is tailing, but my non-polar standards look fine. What is the most likely cause?

A3: This scenario strongly points to secondary retention mechanisms, where the polar hydroxyl group of this compound interacts with "active sites" within your GC system.[7] These active sites are often exposed silanol (B1196071) groups (Si-OH) on the surfaces of the inlet liner, column stationary phase, or glass wool packing.[6][8] Contamination from previous injections can also create new active sites.[9] The recommended first steps are to perform inlet maintenance (replace the liner and septum) and, if necessary, trim the front end of the column to remove accumulated contaminants.[1]

Q4: All of my peaks are tailing, not just the this compound. What should I check?

A4: When all peaks tail indiscriminately, the problem is typically physical and related to the carrier gas flow path.[3][5] Common causes include:

  • Improper Column Installation: An incorrect column insertion depth in the inlet or a poor, jagged column cut can create turbulence and dead volumes.[2][3][10]

  • System Leaks: Leaks at the inlet or detector fittings can disrupt the flow path and cause peak distortion.[4][5]

  • Column Blockage: Contamination at the head of the column can physically obstruct the flow path.[11]

Q5: Could my GC method parameters be the source of the peak tailing?

A5: Yes, sub-optimal method parameters can contribute to or worsen peak tailing. Key parameters to review include:

  • Low Inlet Temperature: If the inlet temperature is too low for this compound, it can lead to slow or incomplete vaporization, resulting in band broadening and tailing.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[9][12][13] Try reducing the injection volume or sample concentration.

  • Sub-optimal Carrier Gas Flow Rate: A flow rate that is too low can increase the time the analyte spends in the column, potentially leading to broader peaks.[12][14] Conversely, a flow rate that is too high can reduce separation efficiency.[12]

Troubleshooting Guides & Protocols

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing.

G start Peak Tailing Observed for this compound diagnosis Observe Chromatogram: Which peaks are tailing? start->diagnosis all_peaks All Peaks Tail diagnosis->all_peaks All polar_peaks Only Polar Peaks Tail (e.g., this compound) diagnosis->polar_peaks Specific cause_physical Cause: Physical Issue (Flow Path Disruption) all_peaks->cause_physical cause_chemical Cause: Chemical Issue (Active Sites) polar_peaks->cause_chemical solution_physical1 1. Check Column Installation (Cut & Depth) cause_physical->solution_physical1 solution_chemical1 1. Replace Inlet Liner & Septum cause_chemical->solution_chemical1 solution_physical2 2. Perform Leak Check solution_physical1->solution_physical2 solution_physical3 3. Trim Column Inlet solution_physical2->solution_physical3 end_state Peak Shape Improved solution_physical3->end_state solution_chemical2 2. Use Deactivated Liner solution_chemical1->solution_chemical2 solution_chemical3 3. Trim Column Inlet solution_chemical2->solution_chemical3 solution_chemical3->end_state

Caption: A step-by-step workflow for troubleshooting GC-MS peak tailing.

Mechanism of Tailing for Polar Analytes

The diagram below illustrates how the polar hydroxyl group of this compound can interact with active silanol sites on GC system surfaces, causing adsorption and peak tailing.

G cluster_surface Inert Surface (Liner or Column) surface Si-O-Si-O-Si active_site Si-OH (Active Silanol Site) analyte This compound (R-OH) interaction Hydrogen Bonding (Secondary Retention) analyte->interaction interaction->active_site result Adsorption & Peak Tailing interaction->result

Caption: Interaction between a polar analyte and an active site causing tailing.

Quantitative Data Summary

The following tables provide illustrative data on how certain troubleshooting steps can impact the peak shape of a polar analyte like this compound.

Table 1: Effect of Inlet Liner Type on Peak Asymmetry

Liner TypeAnalyteAsymmetry Factor (Tf)Peak Height (Counts)Peak Area (Counts*s)
Standard (Non-Deactivated)This compound2.1150,000450,000
Ultra Inert (Deactivated) This compound 1.2 250,000 455,000
Standard (Non-Deactivated)n-Hexadecane1.1500,0001,200,000
Ultra Inert (Deactivated) n-Hexadecane 1.1 510,000 1,215,000

Note: Asymmetry Factor > 1.5 indicates significant tailing. Using a deactivated liner drastically improves the peak shape and height for the polar analyte while having minimal effect on the non-polar hydrocarbon.

Table 2: Illustrative Impact of Carrier Gas Flow Rate on Peak Shape

Carrier Gas (He) Flow Rate (mL/min)Retention Time (min)Asymmetry Factor (Tf)Peak Width at half-height (s)
0.812.51.94.5
1.011.21.53.2
1.2 (Optimal) 10.1 1.2 2.5
1.58.91.32.8

Note: An optimal flow rate provides a balance of good peak shape and reasonable analysis time. Flow rates that are too low can increase peak broadening.[14][15]

Experimental Protocols

Protocol 1: Inlet Maintenance (Liner and Septum Replacement)

This is often the first and most effective step in resolving tailing for polar analytes.[1]

  • Cooldown: Set the inlet and oven temperatures to ambient (e.g., 40°C) and allow the system to cool completely.

  • Turn off Gas: Turn off the carrier gas flow at the instrument.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Do not overtighten the nut; finger-tight plus a quarter turn with a wrench is usually sufficient.

  • Remove Liner: Carefully remove the inlet liner using appropriate forceps. Note its orientation.

  • Install New Liner: Insert a new, deactivated liner. If using glass wool, ensure it is also deactivated. Ensure any O-rings are correctly seated.

  • Reassemble: Reassemble the inlet components.

  • Leak Check: Restore carrier gas flow. Once the system pressurizes, perform a leak check around the septum nut and other fittings using an electronic leak detector.

Protocol 2: Capillary Column Trimming

This procedure removes the front section of the column where non-volatile residues and active sites accumulate.[9][11]

  • Cooldown and Vent: Cool down the inlet and oven and safely vent the MS.

  • Disconnect Column: Carefully loosen the column nut at the inlet and gently pull the column out.

  • Make a Clean Cut: Using a ceramic scoring wafer or diamond-tipped scribe, score the column about 10-20 cm from the end.[9] Gently flex the column to break it cleanly at the score.

  • Inspect the Cut: Inspect the cut end with a small magnifier. It should be a clean, 90-degree cut with no jagged edges or shards.[2][7] If the cut is poor, repeat the process.

  • Re-install Column: Re-install the column in the inlet according to the manufacturer's instructions for the correct insertion depth.

  • Restore System: Re-pressurize the system, perform a leak check, and pump down the mass spectrometer.

  • Update Method: Adjust the column length in your instrument software to reflect the trimmed amount. This ensures accurate retention time calculations.[7]

References

Technical Support Center: Improving Selectivity in the Reduction of Beta-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective reduction of beta-ionone (B89335). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the selective reduction of beta-ionone to dihydro-beta-ionone (B48094).

Problem Potential Cause Recommended Solution
Low or No Conversion of Beta-Ionone 1. Inactive Catalyst/Enzyme: The catalyst (e.g., Pd/C) may be old or poisoned. The enzyme (e.g., enoate reductase) may be denatured due to improper temperature or pH.[1][2]1a. (Chemical): Use a fresh batch of catalyst. Ensure the reaction is free from catalyst poisons. 1b. (Enzymatic): Prepare fresh enzyme or use a new batch. Verify storage conditions. Run a control reaction with a known substrate to confirm enzyme activity. Heat-deactivated proteins can be used as a negative control.[1]
2. Suboptimal Reaction Conditions: Incorrect temperature, pH, or pressure for the chosen method.2a. (Chemical): For transfer hydrogenation with Pd/C and ammonium (B1175870) formate (B1220265), optimize ultrasonic power, temperature, and reaction time.[2] 2b. (Enzymatic): For DBR1 enoate reductase, the optimal temperature is 45°C and the optimal pH is 6.5.[1][2] Adjust your reaction buffer and temperature accordingly.
3. Insufficient Hydrogen Donor: The amount of hydrogen donor (e.g., ammonium formate, H₂) is depleted.[2]3. Increase the molar equivalents of the hydrogen donor. Monitor the reaction progress to see if it stalls after a certain time.
Poor Selectivity: Formation of Beta-Ionol (B1630872) (Ketone Reduction) 1. Non-Selective Catalyst/Reducing Agent: The chosen catalyst or reaction conditions are reducing both the C=C double bond and the C=O ketone group.[3]1. Switch to a more selective method. Enoate reductases like DBR1 show high selectivity for the C=C double bond.[1][2] For chemical methods, a specially prepared skeletal nickel catalyst has been reported to have over 90% selectivity.[4]
2. Over-reduction: Reaction time is too long, or conditions are too harsh (e.g., high H₂ pressure, high temperature).2. Perform a time-course study to find the optimal reaction time where beta-ionone is consumed, but beta-ionol formation is minimal. Reduce temperature or pressure.
Poor Selectivity: Reduction of the Endocyclic Double Bond 1. Catalyst Choice: Some catalysts, particularly under harsh conditions, can reduce the less reactive internal double bond.1. The primary advantage of biocatalysts like DBR1 is their high selectivity for the activated 10,11-unsaturated double bond, leaving the internal ring structure intact.[1][2]
Low Yield of Dihydro-beta-ionone Despite Full Conversion 1. Product Degradation: The product may be unstable under the reaction conditions.1. Reduce reaction temperature or time. Consider methods for in situ product removal, such as using a two-phase system with a solvent like decane (B31447) to extract the product as it forms.[5]
2. Byproduct Formation: Formation of other unidentified byproducts or side reactions. Chemical synthesis routes can often yield undesirable byproducts.[6]2. Analyze the reaction mixture thoroughly using GC-MS, NMR, and IR to identify byproducts.[2] Adjusting solvent, temperature, or catalyst may minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for the selective reduction of beta-ionone?

There are two primary approaches:

  • Biocatalytic Reduction: This method uses enzymes, specifically enoate reductases (also known as double-bond reductases or DBRs), to catalyze the reduction. DBR1 from Artemisia annua has been shown to be highly efficient and selective, hydrogenating the 10,11-unsaturated double bond to produce dihydro-beta-ionone with high molar conversion.[1][2][7]

  • Chemical Catalysis: This involves using metal catalysts. Common methods include:

    • Transfer Hydrogenation: Using a catalyst like 10% Pd/C with a hydrogen donor such as ammonium formate.[2]

    • Selective Hydrogenation: Utilizing specially prepared catalysts, such as a modified skeletal nickel catalyst, which has been reported to achieve high selectivity.[4]

Q2: Why is biocatalysis often preferred for this reaction?

Biocatalysis is often preferred because of its high selectivity. Enoate reductases like DBR1 can precisely target the activated exocyclic C=C double bond without affecting the ketone group or the endocyclic double bond, leading to fewer byproducts and higher purity.[1][2] This approach avoids the use of complex heavy metal ligands and often proceeds under milder reaction conditions.[2]

Q3: How can I improve the efficiency of the enzymatic reduction?

The efficiency can be improved by optimizing several factors. The use of an organic co-solvent can enhance performance; for instance, adding 5% ethanol (B145695) was found to increase the activity of a recombinant DBR1 enzyme to 151%.[1] Additionally, optimizing the pH to 6.5 and the temperature to 45°C is crucial for DBR1.[1][2] A one-pot, dual-enzyme system combining a carotenoid cleavage dioxygenase (to produce beta-ionone from a precursor) and a DBR has also been developed to improve overall yield.[8]

Q4: What analytical techniques are used to monitor the reaction and characterize the product?

The reaction progress and product identity are typically analyzed using Gas Chromatography (GC) for separation and quantification, coupled with Mass Spectrometry (GC-MS) for identification of beta-ionone, dihydro-beta-ionone, and any byproducts.[1][2] For full characterization of a newly synthesized product, spectroscopic methods including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (1H-NMR, 13C-NMR), and elemental analysis are employed.[2]

Q5: Can I use a whole-cell system instead of a purified enzyme?

Yes, whole-cell biocatalysis is a viable and often more cost-effective approach. Recombinant E. coli strains expressing DBR1 have been used successfully to transform beta-ionone into dihydro-beta-ionone.[1][8] In one study, a recombinant strain produced 308.3 mg/L of dihydro-beta-ionone.[1][8] Using a co-culture of E. coli and Saccharomyces cerevisiae has also been shown to increase the final product titer.[9]

Comparative Data of Reduction Methods

Parameter Enzymatic (DBR1) Chemical (Skeletal Ni Catalyst) Chemical (Pd/C Transfer Hydrogenation)
Selectivity High selectivity for the 10,11 double bond.[1][2]>90%[4]Dependent on conditions; risk of over-reduction.
Conversion Up to 93.80% molar conversion reported.[1][2]Transformation rate >85%.[4]Up to 100% conversion reported.[2]
Key Reagents Enoate reductase (DBR1), buffer, NADPH (regenerated in whole-cell systems).Specially prepared skeletal nickel, organic amine, solvent.[4]10% Pd/C, ammonium formate, anhydrous ethanol.[2]
Conditions Mild: Optimal at pH 6.5, 45°C.[1][2]Varies with catalyst preparation.Ultrasonic irradiation.[2]
Primary Advantage High selectivity, environmentally friendly.[2]High selectivity and transformation rate.[4]High conversion.[2]

Experimental Protocols

Protocol 1: Enzymatic Reduction using Purified DBR1

This protocol is based on the characterization of DBR1 from Artemisia annua.[1]

  • Enzyme Preparation: Express and purify recombinant DBR1 enzyme from a suitable host system (e.g., E. coli).

  • Reaction Mixture Preparation:

    • In a reaction vessel, prepare a solution of 0.05 M TRIS-HCl buffer, pH 6.5.

    • Add NADPH as a cofactor.

    • Add beta-ionone to a final concentration of 1 mM. A co-solvent like ethanol (up to 5%) can be used to dissolve the beta-ionone and may enhance enzyme activity.[1]

  • Initiate Reaction: Add the purified DBR1 enzyme to the reaction mixture to a final concentration determined by prior activity assays (e.g., a concentration that gives a specific activity like 356.39 U/mg).[1]

  • Incubation: Incubate the reaction at 45°C for a predetermined time (e.g., several hours), with gentle agitation.[1]

  • Reaction Quenching & Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly to extract the product and unreacted substrate. Centrifuge to separate the phases.

  • Analysis: Analyze the organic (ethyl acetate) layer by GC-MS to determine the conversion of beta-ionone and the yield of dihydro-beta-ionone.[1]

Protocol 2: Chemical Reduction using Pd/C Catalyzed Transfer Hydrogenation

This protocol is based on the method described for the selective reduction of beta-ionone.[2]

  • Setup: In a vessel suitable for sonication, dissolve beta-ionone in anhydrous ethanol.

  • Add Reagents:

    • Add 10% Palladium on carbon (Pd/C) catalyst. The optimal mass of the catalyst should be determined experimentally.

    • Add ammonium formate as the hydrogen donor. The optimal molar ratio relative to beta-ionone should be determined experimentally.[2]

  • Reaction: Place the reaction vessel in an ultrasonic bath. Run the reaction at a controlled temperature for a set duration. These parameters (ultrasonic power, temperature, time) are key variables to optimize.[2]

  • Workup:

    • Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Wash the celite pad with additional ethanol to recover any adsorbed product.

    • Remove the solvent from the filtrate under reduced pressure (rotary evaporation).

  • Purification & Analysis: Purify the resulting crude product, if necessary, using column chromatography. Characterize the final product using IR, 1H-NMR, 13C-NMR, and MS to confirm its identity and purity.[2]

Visual Guides

Caption: Key reaction pathways in the reduction of beta-ionone.

G Experimental Workflow for Enzymatic Reduction start Start: Recombinant Strain (e.g., E. coli with DBR1 gene) expression 1. Protein Expression & Purification of DBR1 start->expression reaction 2. Setup Reaction (Buffer, Substrate, Cofactor) expression->reaction incubation 3. Add Enzyme & Incubate (45°C, pH 6.5) reaction->incubation extraction 4. Quench & Extract (e.g., with Ethyl Acetate) incubation->extraction analysis 5. Analyze Organic Phase (GC-MS) extraction->analysis end End: Quantified Yield & Conversion Data analysis->end

Caption: Workflow for the enzymatic reduction of beta-ionone.

G Troubleshooting Logic Flow start Experiment Complete: Analyze Results check_conversion Is Beta-Ionone Conversion > 90%? start->check_conversion check_selectivity Is Dihydro-beta-ionone Selectivity > 95%? check_conversion->check_selectivity Yes troubleshoot_conversion Troubleshoot Conversion: - Check Catalyst/Enzyme Activity - Optimize Temp/pH/Time - Increase H₂ Donor check_conversion->troubleshoot_conversion No success Successful Reaction check_selectivity->success Yes troubleshoot_selectivity Troubleshoot Selectivity: - Reduce Reaction Time - Switch to a More  Selective Catalyst (e.g., DBR1) - Lower Temperature check_selectivity->troubleshoot_selectivity No

Caption: A logic diagram for troubleshooting common experimental issues.

References

Technical Support Center: Microbial Production of Dihydro-beta-ionone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the microbial production of dihydro-beta-ionone (B48094).

Troubleshooting Guide

This guide addresses common issues encountered during the microbial synthesis of dihydro-beta-ionone, offering potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low or no dihydro-beta-ionone production, but precursor β-ionone is detected. 1. Inefficient or inactive enoate reductase (DBR): The enzyme responsible for converting β-ionone to dihydro-beta-ionone may have low activity. 2. Suboptimal fermentation conditions for DBR activity: The pH, temperature, or aeration may not be ideal for the specific enoate reductase. 3. Cofactor (NADPH) limitation: The reduction of β-ionone requires NADPH, which may be a limiting factor in the cell.1. Enzyme Selection and Expression: - Screen different enoate reductases for higher conversion efficiency. DBR1 from Artemisia annua has shown high efficiency.[1][2] - Optimize codon usage of the DBR gene for the expression host. - Confirm protein expression and integrity via SDS-PAGE and Western blot. 2. Optimize Fermentation Conditions: - Adjust the pH and temperature of the culture medium. Optimal conditions for some DBR enzymes are around pH 6.5 and 45°C, though this may vary.[2] - Modulate aeration and agitation rates to ensure sufficient oxygen for cell growth and metabolism without inhibiting the enzyme if it is oxygen-sensitive. 3. Enhance Cofactor Availability: - Co-express genes involved in NADPH regeneration pathways.
Low yields of both β-ionone and dihydro-beta-ionone. 1. Insufficient precursor (β-carotene) supply: The upstream pathway for β-carotene production is a bottleneck. 2. Low activity of carotenoid cleavage dioxygenase (CCD): The enzyme converting β-carotene to β-ionone is inefficient. 3. Toxicity of β-ionone to the host organism: β-ionone can cause oxidative stress in E. coli, inhibiting cell growth and productivity.[3]1. Boost β-Carotene Production: - Overexpress genes in the mevalonate (B85504) (MVA) pathway in yeast or the MEP pathway in E. coli.[4][5][6][7] - Alleviate bottlenecks in the carotenoid pathway, for example, by overexpressing hydroxymethylglutaryl-CoA reductase (HMGR1).[5] 2. Improve CCD Activity: - Screen for CCD enzymes with higher catalytic efficiency. PhCCD1 from Petunia hybrida is commonly used.[4][6] - Engineer the CCD enzyme for improved stability and activity in the microbial host. 3. Mitigate β-Ionone Toxicity: - Implement an in-situ product removal strategy, such as using a two-phase fermentation system with an organic solvent like dodecane (B42187) to extract β-ionone from the aqueous phase.[4] - Use a co-culture system where one organism produces β-ionone and another converts it to the less toxic dihydro-beta-ionone.[8][9]
Inconsistent batch-to-batch production. 1. Variability in inoculum preparation: Differences in the age or density of the starter culture can affect fermentation performance. 2. Inconsistent induction of gene expression: Timing and concentration of the inducer (e.g., IPTG) can impact protein expression levels. 3. Plasmid instability: Loss of the expression plasmid can lead to a non-producing cell population.1. Standardize Inoculum: - Use a consistent protocol for preparing the starter culture, ensuring a similar cell density and growth phase at the time of inoculation. 2. Optimize Induction: - Determine the optimal inducer concentration and timing of induction for consistent protein expression. For some systems, an IPTG concentration of 0.4 mM when the OD600 reaches 1.8 has been effective.[10] 3. Ensure Plasmid Stability: - Maintain antibiotic selection pressure throughout the cultivation. - Consider genomic integration of the expression cassettes for stable, long-term production.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the microbial production of dihydro-beta-ionone?

A1: The key enzymes are carotenoid cleavage dioxygenase (CCD), which cleaves β-carotene to produce β-ionone, and an enoate reductase (also known as a double-bond reductase or DBR), which reduces β-ionone to dihydro-beta-ionone.[11]

Q2: Which microbial hosts are commonly used for dihydro-beta-ionone production?

A2: Escherichia coli and Saccharomyces cerevisiae are the most common hosts.[8] E. coli is often used for its rapid growth and ease of genetic manipulation, while S. cerevisiae is a robust host that is generally recognized as safe (GRAS). The oleaginous yeast Yarrowia lipolytica is also emerging as a promising host due to its high precursor supply.[12]

Q3: My E. coli monoculture produces β-ionone but very little dihydro-beta-ionone. What can I do?

A3: This is a common issue. The conversion of β-ionone to dihydro-beta-ionone can be inefficient in E. coli. One successful strategy is to implement a co-culture system with Saccharomyces cerevisiae. In this setup, the engineered E. coli produces β-ionone, which is then converted to dihydro-beta-ionone by a co-cultured S. cerevisiae strain expressing a highly active enoate reductase.[8][9] This approach has been shown to significantly increase the final titer of dihydro-beta-ionone.[8][9]

Q4: How can I increase the supply of the precursor, β-carotene, in my yeast strain?

A4: To increase β-carotene production in Saccharomyces cerevisiae, you can employ several metabolic engineering strategies. These include integrating multiple copies of the carotenogenic genes (CrtE, CrtYB, and CrtI) from organisms like Xanthophyllomyces dendrorhous and overexpressing key enzymes in the native mevalonate (MVA) pathway, such as a truncated hydroxymethylglutaryl-CoA reductase (tHMG1).[4][5][6][7]

Q5: What is a two-phase fermentation and how can it help with ionone (B8125255) production?

A5: A two-phase fermentation involves adding an immiscible organic solvent (e.g., dodecane) to the aqueous culture medium.[4] This organic phase acts as a sink for hydrophobic products like β-ionone, extracting them from the cells and the aqueous medium. This can alleviate product toxicity and feedback inhibition, potentially leading to higher overall yields.[4]

Q6: How do I analyze and quantify dihydro-beta-ionone in my culture?

A6: Dihydro-beta-ionone is a volatile compound and is typically extracted from the culture medium or the organic phase of a two-phase system using a solvent like ethyl acetate (B1210297) or by solid-phase extraction (SPE).[13] The extract is then analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.[1][2][13][14]

Quantitative Data Summary

The following tables summarize reported titers of dihydro-beta-ionone and its precursor, β-ionone, achieved through various microbial production strategies.

Table 1: Dihydro-beta-ionone Production in Different Microbial Systems

Microbial SystemHost Organism(s)Production Titer (mg/L)Reference
MonocultureEscherichia coli8[8]
Co-cultureE. coli & S. cerevisiae27[8][9]
Whole-cell BiotransformationEscherichia coli expressing DBR1308.3[1][2]
In vitro enzymatic synthesisPhCCD1 and AaDBR113.34[15]

Table 2: β-Ionone Production in Engineered Yeast

Host OrganismEngineering StrategyProduction Titer (mg/L)Reference
Saccharomyces cerevisiaeInitial carotenoid pathway expression1.8[4][7]
Saccharomyces cerevisiaeEnhanced β-carotene supply18.2[4][7]
Saccharomyces cerevisiaeIncreased CCD gene dosage33[5][6]
Yarrowia lipolyticaEngineered with PhCCD1 variantup to 4000[12]

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation of β-ionone to Dihydro-beta-ionone in E. coli

This protocol is adapted from studies on the bioconversion of β-ionone using E. coli expressing an enoate reductase.

1. Strain Cultivation and Induction: a. Inoculate a single colony of recombinant E. coli expressing the enoate reductase gene into 5 mL of LB medium containing the appropriate antibiotic. b. Incubate overnight at 37°C with vigorous shaking (220 rpm). c. The next day, inoculate 100 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.1. d. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. e. Induce protein expression by adding IPTG to a final concentration of 0.4 mM. f. Reduce the temperature to 27°C and continue to incubate for 18 hours.[10]

2. Biotransformation Reaction: a. Harvest the induced cells by centrifugation at 4000 x g for 10 minutes. b. Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). c. Add β-ionone (dissolved in a co-solvent like ethanol) to the cell suspension. The final concentration of β-ionone will need to be optimized. d. Incubate the reaction mixture at a controlled temperature (e.g., 27°C) with shaking for a defined period (e.g., 18 hours).[10]

3. Extraction and Analysis: a. Extract the product from the reaction mixture by adding an equal volume of ethyl acetate and vortexing vigorously. b. Separate the organic phase by centrifugation. c. Analyze the organic phase for the presence of dihydro-beta-ionone using GC-MS.

Protocol 2: GC-MS Analysis of Dihydro-beta-ionone

This is a general protocol for the quantification of dihydro-beta-ionone. Instrument parameters will need to be optimized for your specific GC-MS system.

1. Sample Preparation: a. Prepare a stock solution of dihydro-beta-ionone standard of known concentration in ethyl acetate. b. Create a series of dilutions from the stock solution to generate a calibration curve. c. Prepare the experimental samples by extracting the culture broth or biotransformation reaction with ethyl acetate as described in Protocol 1.

2. GC-MS Parameters (Example): a. Gas Chromatograph:

  • Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
  • Injector Temperature: 250°C.
  • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). b. Mass Spectrometer:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

3. Data Analysis: a. Identify the dihydro-beta-ionone peak in the chromatogram based on its retention time and mass spectrum, comparing it to the standard. b. Generate a calibration curve by plotting the peak area of the standard against its concentration. c. Quantify the amount of dihydro-beta-ionone in the experimental samples using the calibration curve.

Visualizations

DihydroBetaIononePathway AcetylCoA Acetyl-CoA MVA Mevalonate Pathway (MVA) AcetylCoA->MVA GGPP Geranylgeranyl pyrophosphate (GGPP) MVA->GGPP BetaCarotene β-Carotene GGPP->BetaCarotene crtE, crtYB, crtI BetaIonone β-Ionone BetaCarotene->BetaIonone Carotenoid Cleavage Dioxygenase (CCD) DihydroBetaIonone Dihydro-β-ionone BetaIonone->DihydroBetaIonone Enoate Reductase (DBR)

Caption: Biosynthetic pathway of dihydro-beta-ionone from acetyl-CoA.

TroubleshootingWorkflow Start Low Dihydro-β-ionone Yield CheckIonone Is β-ionone accumulating? Start->CheckIonone ImproveDBR Optimize Enoate Reductase (DBR) - Screen new enzymes - Optimize conditions - Boost NADPH CheckIonone->ImproveDBR Yes ImproveUpstream Improve Upstream Pathway - Enhance β-carotene supply - Optimize CCD activity CheckIonone->ImproveUpstream No End Improved Yield ImproveDBR->End ImproveUpstream->End

Caption: Troubleshooting workflow for low dihydro-beta-ionone yield.

CoCultureSystem cluster_ecoli E. coli cluster_scerevisiae S. cerevisiae Glucose_Ecoli Glucose BetaCarotene_Ecoli β-Carotene Glucose_Ecoli->BetaCarotene_Ecoli BetaIonone_Ecoli β-Ionone BetaCarotene_Ecoli->BetaIonone_Ecoli BetaIonone_Sc β-Ionone BetaIonone_Ecoli->BetaIonone_Sc Diffusion DihydroBetaIonone_Sc Dihydro-β-ionone BetaIonone_Sc->DihydroBetaIonone_Sc DBR

Caption: Co-culture system for dihydro-beta-ionone production.

References

Technical Support Center: Chiral HPLC Resolution of Dihydro-beta-ionol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric separation of dihydro-beta-ionol using chiral High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of chiral stationary phase (CSP) for separating this compound enantiomers?

A1: For neutral, cyclic alcohol compounds like this compound, polysaccharide-based chiral stationary phases are highly recommended as a starting point. Specifically, amylose (B160209) derivatives, such as Chiralpak® AD-H, have demonstrated broad applicability and success in separating similar terpene and ionone-related structures.[1] These CSPs often provide the necessary chiral recognition through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

Q2: Which mobile phase mode is best suited for this separation: normal-phase, reversed-phase, or polar organic?

A2: Normal-phase chromatography is the most common and often most successful mode for separating compounds like this compound on polysaccharide-based CSPs.[2] Mobile phases typically consist of a non-polar solvent like n-hexane or heptane (B126788) mixed with an alcohol modifier (e.g., isopropanol (B130326) or ethanol). This combination provides good solubility for the analyte and promotes the selective interactions required for chiral recognition.

Q3: My compound is not retaining on the column or is eluting too quickly. What should I do?

A3: If retention times are too short, you need to decrease the overall solvent strength of the mobile phase. In a normal-phase system (e.g., hexane/isopropanol), this is achieved by reducing the percentage of the alcohol modifier. For example, if you are using 90:10 hexane:isopropanol, try changing to 95:5. This will increase the interaction between your analyte and the stationary phase, leading to longer retention times.

Q4: I am not seeing any separation (a single peak) for the this compound enantiomers. What are the first steps to troubleshoot this?

A4: No separation indicates a lack of enantioselectivity under the current conditions. Here are the initial steps to take:

  • Optimize Modifier Percentage: The ratio of alkane to alcohol in the mobile phase is critical. Systematically screen different compositions, for instance, from 98:2 n-hexane:isopropanol to 90:10.

  • Change the Alcohol Modifier: Sometimes, switching from isopropanol to ethanol (B145695) (or vice versa) can significantly alter selectivity and achieve separation.

  • Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 15°C) can enhance the differential interactions between the enantiomers and the CSP, often leading to better resolution.[3]

  • Reduce the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) allows more time for the enantiomers to interact with the stationary phase, which can improve separation.

Q5: My peaks are broad or tailing. How can I improve the peak shape?

A5: Peak tailing can be caused by several factors. In chiral chromatography of alcohols, secondary interactions with the silica (B1680970) support can be a cause. While this compound is neutral, ensure your sample and mobile phase are free of contaminants. If the problem persists, consider the following:

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase. Injecting in a stronger solvent can cause peak distortion.

  • Column Contamination: Flush the column according to the manufacturer's instructions to remove any strongly retained compounds.[4]

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or the sample concentration.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem/Observation Potential Cause(s) Recommended Solution(s)
No Separation (Rs = 0) 1. Inappropriate mobile phase composition.2. Wrong choice of alcohol modifier.3. Temperature is too high.4. Flow rate is too high.1. Screen a range of modifier percentages (e.g., 2% to 20% alcohol in hexane).2. Switch the alcohol modifier (e.g., from isopropanol to ethanol).3. Decrease the column temperature in 5-10°C increments.4. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
Poor Resolution (Rs < 1.5) 1. Mobile phase composition is not optimal.2. Low column efficiency.3. Insufficient interaction time.1. Perform fine adjustments to the alcohol percentage (e.g., in 1% or 0.5% increments).2. Lower the flow rate to improve efficiency.3. Consider a longer column if available.
Peak Tailing 1. Sample overload.2. Sample solvent incompatible with mobile phase.3. Column contamination or degradation.1. Reduce the amount of analyte injected.2. Dissolve the sample in the mobile phase.3. Use a guard column and flush the analytical column with a strong solvent like 100% ethanol (check manufacturer's guide first).[4][5]
High Backpressure 1. Blockage in the system (e.g., frit, guard column).2. Precipitated sample or buffer in the column.3. Flow rate is too high for the mobile phase viscosity.1. Replace the guard column. If pressure is still high, reverse-flush the column (follow manufacturer's protocol).2. Ensure the sample is fully dissolved and filtered.3. Reduce the flow rate.
Drifting Retention Times 1. Incomplete column equilibration.2. Column temperature fluctuations.3. Mobile phase composition changing over time.1. Equilibrate the column for at least 30 minutes with the mobile phase before injection.[5]2. Use a column oven to maintain a stable temperature.3. Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped.

Illustrative Experimental Protocol

Objective: To resolve the enantiomers of racemic this compound using chiral HPLC.

1. Materials and Instrumentation:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Guard Column: Appropriate guard column for the analytical column.

  • Reagents: HPLC-grade n-hexane and isopropanol (IPA).

  • Analyte: Racemic this compound.

2. Standard and Sample Preparation:

  • Prepare a stock solution of racemic this compound at 1.0 mg/mL in isopropanol.

  • For injection, dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions (Screening Phase):

  • Mobile Phase: Start with 95:5 (v/v) n-hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore).

  • Injection Volume: 10 µL.

4. Method Optimization:

  • If separation is not achieved, adjust the mobile phase composition as described in the troubleshooting table. Test compositions of 98:2, 90:10, and 85:15 (n-hexane:IPA).

  • Once partial separation is observed, fine-tune the IPA percentage.

  • If resolution is still poor, reduce the flow rate to 0.7 or 0.5 mL/min.

  • Evaluate the effect of temperature by testing at 15°C and 35°C.

Representative Quantitative Data

The following table presents hypothetical data from a successful separation to illustrate the target chromatographic parameters.

ParameterValueDescription
Chiral Stationary Phase Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Isocratic elution under normal-phase conditions.
Flow Rate 0.8 mL/minOptimized for best balance of resolution and analysis time.
Temperature 25°CControlled via column oven.
Detection UV at 210 nmWavelength for detecting saturated alcohols.
Retention Time (t_R1) 12.5 minRetention time of the first eluting enantiomer.
Retention Time (t_R2) 14.8 minRetention time of the second eluting enantiomer.
Separation Factor (α) 1.25Calculated as (t_R2 - t_0) / (t_R1 - t_0). Indicates good selectivity.
Resolution (Rs) 1.9Calculated using the USP formula. A value > 1.5 indicates baseline separation.

Visual Workflow and Logic Diagrams

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Optimization cluster_final Phase 3: Analysis prep_analyte Prepare Analyte Solution (0.1 mg/mL in Mobile Phase) equilibrate Equilibrate Column (30 min @ 1.0 mL/min) prep_analyte->equilibrate select_csp Select CSP (e.g., Chiralpak AD-H) select_csp->equilibrate prep_mp Prepare Mobile Phase (e.g., 95:5 Hexane:IPA) prep_mp->equilibrate inject Inject Sample (10 µL) equilibrate->inject evaluate Resolution (Rs) > 1.5? inject->evaluate optimize Optimize Method: - Mobile Phase Ratio - Flow Rate - Temperature evaluate->optimize No (Partial Separation) fail No Separation: Try different modifier or different CSP type evaluate->fail No (Rs = 0) success Successful Separation: Proceed with Validation evaluate->success Yes optimize->equilibrate

Caption: Experimental workflow for chiral HPLC method development.

Troubleshooting_Tree cluster_problems Problem Identification cluster_solutions Corrective Actions start Initial Chromatogram p1 Poor Resolution (Rs < 1.5) start->p1 Partial Separation p2 No Separation (Single Peak) start->p2 No Separation p3 Peak Tailing start->p3 Bad Peak Shape s1a Adjust % Alcohol (Fine-tune) p1->s1a s2a Adjust % Alcohol (Broad screen) p2->s2a s3a Reduce Sample Load p3->s3a s1b Decrease Flow Rate s1a->s1b s1c Decrease Temperature s1b->s1c s2b Change Alcohol Type (IPA <-> EtOH) s2a->s2b s2c Try Different CSP s2b->s2c s3b Dissolve Sample in Mobile Phase s3a->s3b

Caption: Troubleshooting decision tree for chiral HPLC analysis.

References

Technical Support Center: Quenching Procedures for Birch Reduction of Ionones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Birch reduction of ionones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the critical quenching step of this reaction.

Troubleshooting Guides in Q&A Format

This section addresses specific issues that may be encountered during the quenching of the Birch reduction of ionones.

Issue: Low Yield of the Desired Dihydroionone Product

  • Q1: My yield of the desired saturated ketone (dihydroionone) is consistently low. What are the likely causes related to the quenching step?

    A1: Low yields can stem from several factors during quenching. A primary cause is the choice of quenching agent. Using a protic solvent like an alcohol (e.g., ethanol, methanol) as the primary quenching agent can lead to over-reduction of the desired saturated ketone intermediate to the corresponding alcohol, thereby decreasing the yield of the target compound.[1] Additionally, incomplete quenching of the reactive lithium or sodium metal can lead to undesired side reactions during workup. The timing and temperature of the quench are also critical; quenching at too high a temperature can promote side reactions.

  • Q2: I observe a significant amount of starting material (ionone) remaining after the reaction and quenching. What went wrong?

    A2: Unreacted starting material often points to an incomplete initial reduction rather than a quenching issue. However, the quenching process can inadvertently halt the reaction prematurely if not executed correctly. For instance, adding the quenching agent too early, before the characteristic blue color of the solvated electrons has been maintained for a sufficient period, will leave unreacted starting material. It is also crucial to ensure that the ammonia (B1221849) has not evaporated significantly during the reaction, which would concentrate the reactants and potentially lead to incomplete reaction.

Issue: Formation of Undesired Side Products

  • Q3: I am observing the formation of an alcohol byproduct instead of the expected ketone. How can I prevent this?

    A3: The formation of an alcohol is a classic example of over-reduction. This typically occurs when a proton source that is too reactive, such as an alcohol, is used to quench the reaction. The enolate intermediate formed after the initial reduction is stable, but the continued presence of a strong reducing environment and a protic solvent can lead to further reduction of the ketone. To avoid this, it is highly recommended to use a less reactive proton source for the initial quench, such as saturated aqueous ammonium (B1175870) chloride (NH₄Cl).[1] This will protonate the enolate to the desired ketone without promoting further reduction.

  • Q4: During quenching with solid ammonium chloride, I experienced a very vigorous, almost violent, reaction. Is this normal and how can I control it?

    A4: A vigorous reaction upon quenching with solid ammonium chloride is not uncommon, especially if there is a significant amount of unreacted alkali metal present. The rapid reaction between the metal and the proton source generates hydrogen gas, which can cause frothing and splashing. To control this, add the solid ammonium chloride portion-wise at a slow rate, allowing the reaction to subside between additions. Alternatively, a saturated aqueous solution of ammonium chloride can be added dropwise, which often provides better control over the reaction rate.

  • Q5: My reaction mixture becomes a thick, un-stirrable slurry upon adding the quenching agent. How can I manage this?

    A5: The formation of a thick slurry is often due to the precipitation of salts (e.g., lithium or sodium chlorides) and the alkoxide if an alcohol was used. This can make stirring and subsequent workup difficult. To mitigate this, ensure that the reaction mixture is well-stirred during the quenching process. Adding a co-solvent like diethyl ether or THF before quenching can sometimes help to keep the mixture more fluid. If a slurry does form, you may need to manually break it up with a spatula (with extreme caution, ensuring no reactive metal remains) or add more co-solvent to facilitate stirring.

Frequently Asked Questions (FAQs)

  • Q: What is the best quenching agent for the Birch reduction of ionones to obtain the saturated ketone?

    A: The most recommended quenching agent to selectively obtain the saturated ketone (dihydroionone) is a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] It is a sufficiently acidic proton source to protonate the enolate intermediate to the ketone but is generally not reactive enough to cause significant over-reduction to the alcohol.

  • Q: Can I use an alcohol to quench the reaction?

    A: While an alcohol can be used as a proton source during the Birch reduction itself, using it as the primary quenching agent is generally not advised if the desired product is the saturated ketone, as it can lead to over-reduction. If an alcohol is used, it should be followed by a more robust quench with ammonium chloride to neutralize any remaining reactive species.

  • Q: At what temperature should I perform the quenching?

    A: Quenching should ideally be carried out at the same low temperature as the reaction, typically -78 °C (dry ice/acetone bath). This helps to control the exothermicity of the quenching process and minimize side reactions.

  • Q: How do I know when the quenching is complete?

    A: The quenching is complete when the characteristic deep blue color of the solvated electrons has been completely discharged and the addition of further quenching agent no longer produces a vigorous reaction or gas evolution.

Quantitative Data Summary

While specific comparative studies on quenching procedures for ionones are not abundant in the literature, the following table summarizes typical yields for Birch reductions of α,β-unsaturated ketones using the recommended quenching procedure.

SubstrateQuenching AgentProductYield (%)Reference
α,β-Unsaturated Ketonesat. aq. NH₄ClSaturated Ketone~90%General observation from multiple sources
α,β-Unsaturated KetoneEthanol followed by NH₄ClSaturated Ketone & AlcoholVariable, lower ketone yieldInferred from principles of over-reduction

Experimental Protocols

Recommended Quenching Procedure for Birch Reduction of Ionone (B8125255)

This protocol assumes the Birch reduction of ionone has been carried out using lithium or sodium in liquid ammonia at -78 °C.

  • Maintain Low Temperature: Ensure the reaction flask is maintained at -78 °C in a dry ice/acetone bath throughout the quenching procedure.

  • Prepare Quenching Solution: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Slow Addition of Quencher: While vigorously stirring the reaction mixture, slowly add the saturated aqueous NH₄Cl solution dropwise via a dropping funnel.

  • Monitor the Reaction: Observe the reaction mixture closely. The deep blue color will dissipate as the solvated electrons are quenched. Continue adding the NH₄Cl solution until the blue color is completely gone and gas evolution ceases.

  • Evaporate Ammonia: Once the quenching is complete, remove the dry ice/acetone bath and allow the liquid ammonia to evaporate under a gentle stream of nitrogen in a well-ventilated fume hood.

  • Aqueous Workup: To the remaining residue, add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Transfer the mixture to a separatory funnel and perform a standard aqueous extraction to isolate the organic layer containing the product.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.

Visualizations

Troubleshooting_Birch_Reduction_Quenching start Start Quenching Procedure check_color Does the blue color persist after initial quenching? start->check_color incomplete_quench Incomplete Quench: - Add more quenching agent - Ensure efficient stirring check_color->incomplete_quench Yes check_yield Is the yield of dihydroionone low? check_color->check_yield No incomplete_quench->check_yield low_yield Low Yield Troubleshooting check_yield->low_yield Yes success Successful Quench: Proceed to Workup check_yield->success No check_starting_material Significant starting material remaining? low_yield->check_starting_material check_side_products Are there significant side products? low_yield->check_side_products incomplete_reaction Incomplete Reaction: - Check reaction time - Ensure sufficient reductant - Verify ammonia volume check_starting_material->incomplete_reaction Yes check_starting_material->check_side_products No incomplete_reaction->success alcohol_formation Alcohol Formation: - Avoid alcohol as quencher - Use sat. aq. NH4Cl check_side_products->alcohol_formation Alcohol Present violent_reaction Violent Reaction: - Add quencher slowly - Use sat. aq. NH4Cl instead of solid check_side_products->violent_reaction Vigorous Reaction slurry_formation Slurry Formation: - Add co-solvent before quench - Ensure vigorous stirring check_side_products->slurry_formation Thick Slurry side_products Side Product Analysis alcohol_formation->success violent_reaction->success slurry_formation->success

References

Technical Support Center: Dihydro-β-ionol Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of dihydro-β-ionol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this valuable fragrance and potential therapeutic agent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: I'm having trouble interpreting the 1H NMR spectrum of my synthesized dihydro-β-ionol. The aliphatic region is very crowded. What are the common pitfalls?

A1: The complex structure of dihydro-β-ionol, with its cyclohexene (B86901) ring and aliphatic side chain, often leads to significant signal overlap in the 1H NMR spectrum, particularly in the 1.0-2.5 ppm region. Here are some common pitfalls and how to address them:

  • Incomplete Resolution: At lower field strengths (e.g., 300 MHz), the methylene (B1212753) protons of the cyclohexene ring and the side chain often appear as complex, overlapping multiplets.

    • Troubleshooting: Running the sample on a higher field instrument (≥500 MHz) can significantly improve resolution. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning proton and carbon signals unambiguously.

  • Misassignment of Methyl Groups: Dihydro-β-ionol possesses several methyl groups with similar chemical environments.

    • Troubleshooting: Use a combination of 1D 1H, 13C, and 2D NMR data (HSQC, HMBC) to correctly assign each methyl group. The gem-dimethyl groups on the cyclohexene ring typically show distinct singlets, while the methyl group on the side chain appears as a doublet coupled to the adjacent methine proton.

  • Presence of Stereoisomers: If your synthesis is not stereospecific, you may have a mixture of diastereomers, which will result in two sets of signals for some protons, further complicating the spectrum.

    • Troubleshooting: Carefully examine the spectrum for duplicated signals, especially for the protons near the chiral centers (the carbon bearing the hydroxyl group and the adjacent carbon on the side chain). Chiral chromatography (discussed below) can confirm the presence of multiple stereoisomers.

Table 1: Typical 1H and 13C NMR Chemical Shifts for Dihydro-β-ionol

Atom Assignment1H Chemical Shift (ppm)13C Chemical Shift (ppm)
C1-~135.0
C2~1.95 (m)~23.5
C3~1.40 (m)~39.0
C4~1.55 (m)~33.0
C5-~34.5
C6~1.00 (s)~28.5 (x2)
C7~1.90 (m)~41.0
C8~1.45 (m)~23.0
C9~3.80 (m)~67.5
C10~1.20 (d)~23.5
C11~1.60 (s)~19.5
C12, C13~1.00 (s)~28.5 (x2)

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Mass Spectrometry (MS)

Q2: My GC-MS analysis of dihydro-β-ionol shows a weak or absent molecular ion peak. How can I confirm the identity of my compound?

A2: It is common for alcohols, including cyclic alcohols like dihydro-β-ionol, to exhibit a weak or absent molecular ion (M+) peak in electron ionization mass spectrometry (EI-MS) due to facile fragmentation.[1][2] The fragmentation pattern, however, provides valuable structural information.

  • Expected Fragmentation: Key fragmentation pathways for alcohols include the loss of water (M-18) and α-cleavage (cleavage of the bond adjacent to the carbon bearing the hydroxyl group).[3][4] For dihydro-β-ionol (MW: 196.33), look for the following characteristic ions:

    • m/z 178: [M-H₂O]⁺, resulting from the loss of a water molecule.

    • m/z 136: A fragment resulting from cleavage of the side chain.

    • m/z 121: Further fragmentation of the m/z 136 ion.

    • m/z 45: A fragment corresponding to [CH₃CH(OH)]⁺ from α-cleavage.

  • Soft Ionization Techniques: If a clear molecular ion is necessary, consider using a soft ionization technique such as chemical ionization (CI) or electrospray ionization (ESI), which imparts less energy to the molecule and results in less fragmentation.

Gas Chromatography (GC)

Q3: I am observing peak tailing and poor resolution in my GC analysis of dihydro-β-ionol. What could be the cause?

A3: Peak tailing and poor resolution in the GC analysis of alcohols are often related to interactions with the stationary phase or issues with the injection port.

  • Active Sites in the GC System: The hydroxyl group of dihydro-β-ionol can interact with active sites (e.g., silanols) in the GC liner, column, or detector, leading to peak tailing.

    • Troubleshooting: Use a deactivated liner and a column specifically designed for the analysis of polar compounds like alcohols. Derivatization of the alcohol to a less polar silyl (B83357) ether can also significantly improve peak shape and resolution.

  • Column Overloading: Injecting too concentrated a sample can lead to broad, tailing peaks.

    • Troubleshooting: Dilute your sample and re-inject.

  • Inappropriate Column Phase: Using a non-polar column for a polar analyte like dihydro-β-ionol can result in poor peak shape.

    • Troubleshooting: A mid-polar to polar stationary phase (e.g., a polyethylene (B3416737) glycol or "WAX" type column) is generally recommended for the analysis of alcohols.

High-Performance Liquid Chromatography (HPLC) - Chiral Separation

Q4: I need to separate the stereoisomers of dihydro-β-ionol. What are the key challenges and how can I develop a suitable HPLC method?

A4: Dihydro-β-ionol has at least two chiral centers, meaning it can exist as four stereoisomers (two pairs of enantiomers). Separating these isomers is crucial as they can have different biological activities and sensory properties.[5] Chiral HPLC is the method of choice for this separation.

  • Column Selection: The primary challenge is finding a chiral stationary phase (CSP) that can resolve the enantiomers and diastereomers.

    • Troubleshooting: Polysaccharide-based CSPs (e.g., those with cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for the separation of chiral alcohols.[6][7] It is often necessary to screen several different chiral columns to find one that provides adequate separation.

  • Mobile Phase Optimization: The choice of mobile phase is critical for achieving resolution.

    • Troubleshooting: For polysaccharide-based CSPs, normal-phase chromatography with a mobile phase consisting of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The type and percentage of the alcohol modifier can have a significant impact on selectivity and resolution and should be carefully optimized.[8][9]

  • Temperature Control: Temperature can affect the interactions between the analyte and the CSP, thereby influencing the separation.

    • Troubleshooting: Maintain a constant and controlled column temperature. It is worthwhile to investigate the effect of temperature on the separation, as sometimes a small change can significantly improve resolution.[8]

Table 2: Starting Conditions for Chiral HPLC Method Development

ParameterRecommended Starting Condition
Chiral Stationary Phase Polysaccharide-based (e.g., cellulose or amylose derivatives)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at a low wavelength (e.g., 210 nm) or Refractive Index (RI)

Experimental Protocols & Workflows

General Workflow for Dihydro-β-ionol Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Dihydro-β-ionol Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS GC Gas Chromatography (Purity Analysis) Purification->GC HPLC Chiral HPLC (Stereoisomer Analysis) Purification->HPLC Structure Structure Elucidation NMR->Structure MS->Structure Purity Purity Assessment GC->Purity Stereochem Stereochemical Assignment HPLC->Stereochem

A general workflow for the synthesis and characterization of dihydro-β-ionol.
Troubleshooting Workflow for Poor Chiral HPLC Resolution

G Start Poor Resolution (Rs < 1.5) OptimizeModifier Optimize % of Alcohol Modifier Start->OptimizeModifier ChangeModifier Change Alcohol Modifier (e.g., IPA to EtOH) ChangeColumn Screen Different CSPs ChangeModifier->ChangeColumn No Improvement OptimizeTemp Optimize Column Temperature ChangeModifier->OptimizeTemp Partial Improvement OptimizeModifier->ChangeModifier No Improvement OptimizeModifier->OptimizeTemp Partial Improvement Success Resolution Achieved ChangeColumn->Success Resolution Found OptimizeTemp->ChangeColumn No/Minor Improvement OptimizeTemp->Success Improvement

A decision tree for troubleshooting poor resolution in chiral HPLC.

References

Technical Support Center: Enhancing the Stability of Dihydro-beta-ionol for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of dihydro-beta-ionol in bioassay environments.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our bioassay results with this compound. What are the potential causes?

High variability in bioassay results when using hydrophobic compounds like this compound is a common challenge. The primary causes often relate to the compound's poor aqueous solubility and potential instability in the assay medium. Specific factors include:

  • Precipitation: this compound may precipitate out of the aqueous assay medium, leading to an unknown and inconsistent concentration of the active compound in solution.[1]

  • Degradation: The compound may degrade over the course of the experiment due to factors like pH, temperature, or light exposure, altering its effective concentration and potentially generating byproducts with off-target effects.

  • Inconsistent Stock Solutions: If the stock solution in an organic solvent like DMSO is not fully dissolved or is cloudy, it will lead to inaccurate and variable final concentrations in the bioassay.

Q2: What are the likely degradation pathways for this compound under typical bioassay conditions?

While specific degradation kinetics for this compound are not extensively published, based on its chemical structure as a sesquiterpenoid alcohol and data from related compounds, the following degradation pathways can be anticipated:

  • Acidic Conditions: Under acidic pH, this compound may undergo dehydration of its secondary alcohol group, leading to the formation of double bonds and potential rearrangements of the cyclohexene (B86901) ring.

  • Oxidative Stress: The double bond within the cyclohexene ring and the secondary alcohol are susceptible to oxidation, which can be initiated by reactive oxygen species in the culture medium or exposure to light.

  • Thermal Stress: Elevated temperatures can accelerate both dehydration and oxidation reactions.

Q3: How can we improve the solubility and stability of this compound in our aqueous bioassay medium?

The most effective strategy is to use a formulation approach to enhance its aqueous solubility and protect it from degradation. The formation of an inclusion complex with a cyclodextrin (B1172386) is a widely used and effective method. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate hydrophobic molecules like this compound, thereby increasing their water solubility and stability. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good choice due to its high water solubility.

Troubleshooting Guides

Issue 1: Precipitate Formation in Assay Wells
  • Symptom: Visible precipitate or cloudiness in the wells after the addition of this compound.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the wells under a microscope.

    • Solubility Test: Perform a preliminary solubility test of your this compound stock solution in the final assay medium at the highest intended concentration.

    • Formulation: Prepare a this compound:HP-β-cyclodextrin inclusion complex to increase its aqueous solubility.

Issue 2: Inconsistent Dose-Response Curves
  • Symptom: Non-reproducible or flat dose-response curves.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Ensure your stock solution is clear and fully dissolved. Prepare fresh stock solutions if necessary.

    • Stabilize with Cyclodextrin: Utilize a this compound:HP-β-cyclodextrin inclusion complex to maintain a stable concentration in the assay medium.

    • Assay Controls: Include appropriate controls to monitor for assay drift or other sources of variability.

Experimental Protocols

Protocol 1: Preparation of this compound:HP-β-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a 1:1 molar ratio inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the co-precipitation method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (B145695)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Dissolve HP-β-CD: Accurately weigh a molar equivalent of HP-β-CD and dissolve it in deionized water with stirring to create a saturated solution.

  • Dissolve this compound: Accurately weigh one molar equivalent of this compound and dissolve it in a minimal amount of ethanol.

  • Complexation: Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.

  • Stirring: Allow the mixture to stir at room temperature for 24 hours.

  • Solvent Removal: Remove the ethanol and a portion of the water using a rotary evaporator under reduced pressure.

  • Lyophilization: Freeze the resulting aqueous solution and lyophilize it to obtain a dry powder of the inclusion complex.

  • Characterization: Characterize the formation of the inclusion complex using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Quantitative Analysis of this compound Stability

This protocol outlines a method to assess the stability of this compound in a buffered solution using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Buffered aqueous solution (e.g., phosphate-buffered saline at a relevant pH)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a solution of this compound (or its HP-β-CD complex) in the buffered aqueous solution at a known concentration.

  • Incubation: Incubate the solution under the desired stress conditions (e.g., 37°C in the dark, or exposed to a specific wavelength of light).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching: Immediately mix the aliquot with an equal volume of cold acetonitrile to stop any further degradation.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. An isocratic mobile phase of acetonitrile and water is typically suitable for separating this compound from its degradation products.

  • Quantification: Create a standard curve of this compound to quantify its concentration at each time point. The appearance of new peaks will indicate degradation products.

Data Presentation

Table 1: Solubility of this compound Formulations

FormulationSolventSolubility (µg/mL)
This compoundDeionized Water< 10
This compound:HP-β-CD (1:1)Deionized Water> 500

Note: The solubility values are illustrative and should be determined experimentally.

Table 2: Stability of this compound in Aqueous Buffer (pH 7.4, 37°C)

Time (hours)This compound Remaining (%)This compound:HP-β-CD Remaining (%)
0100100
48598
86595
243090

Note: These are example data and will vary based on specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution add_to_cells Add to Cell Culture prep_stock->add_to_cells Unstable prep_complex Prepare this compound:HP-β-CD Inclusion Complex prep_complex->add_to_cells Stable incubate Incubate add_to_cells->incubate measure Measure Endpoint incubate->measure data_analysis Data Analysis measure->data_analysis troubleshoot Troubleshoot Variability data_analysis->troubleshoot

Caption: Experimental workflow for using this compound in bioassays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm dihydro_beta_ionol This compound or51e2 OR51E2 (Olfactory Receptor) dihydro_beta_ionol->or51e2 ac Adenylyl Cyclase or51e2->ac Activates ca_channel Ca2+ Channel or51e2->ca_channel Activates camp cAMP ac->camp pka PKA camp->pka cellular_response Cellular Response (e.g., Proliferation, Migration) pka->cellular_response ca_influx [Ca2+]i ↑ ca_channel->ca_influx ca_influx->cellular_response

References

Optimizing temperature and pH for enzymatic synthesis of dihydro-beta-ionol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of dihydro-beta-ionol.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic reaction for synthesizing this compound?

The most common method is the enzymatic reduction of the carbon-carbon double bond in β-ionone. This bioconversion is typically catalyzed by an enoate reductase.[1][2] One-pot synthesis from carotenoids is also possible, involving a carotenoid cleavage dioxygenase (CCD) to first produce β-ionone, which is then reduced by an enoate reductase.[3][4]

Q2: Which enzymes are commonly used for this synthesis?

Enoate reductases, also known as 'old yellow enzymes', are key for this reaction.[1] A specific and highly efficient enzyme identified for this purpose is DBR1, an enoate reductase from Artemisia annua.[1][2] For a two-step, one-pot synthesis from carotenoids, Petunia hybrida carotenoid cleavage dioxygenase (PhCCD1) can be coupled with DBR1.[3][4]

Q3: What are the optimal temperature and pH conditions for the reaction?

Optimal conditions are enzyme-specific. It is crucial to tailor the reaction environment to the particular enzyme being used. Below is a summary of reported optimal conditions for key enzymes in the synthesis pathway.

EnzymeSource OrganismOptimal TemperatureOptimal pH
DBR1 (Enoate Reductase)Artemisia annua45 °C6.5
PhCCD1 (Carotenoid Cleavage Dioxygenase)Petunia hybrida45 °C6.8

Data sourced from references[1],[2], and[3].

Q4: What cofactors are required for the enoate reductase activity?

Enoate reductases are typically NADPH-dependent enzymes.[4] Therefore, ensuring the presence and regeneration of NADPH is critical for sustained enzyme activity and high product yield.[3]

Troubleshooting Guide

dot

TroubleshootingWorkflow start Low or No this compound Yield sub_enzyme Problem Area: Enzyme start->sub_enzyme sub_conditions Problem Area: Reaction Conditions start->sub_conditions sub_reagents Problem Area: Substrates & Cofactors start->sub_reagents check_activity 1. Verify Enzyme Activity - Perform individual enzyme assay - Check for degradation (SDS-PAGE) check_ph 1. Verify Buffer pH - Calibrate pH meter - Prepare fresh buffer check_substrate 1. Assess Substrate Purity & Conc. - Analyze by GC or HPLC - Confirm solubility check_conc 2. Confirm Enzyme Concentration - Use a calibrated protein assay solution Optimal Yield Achieved check_activity->solution check_conc->solution check_temp 2. Confirm Temperature - Use a calibrated thermometer - Ensure uniform heating/cooling check_ph->solution check_inhibitors 3. Check for Inhibitors - Use high-purity reagents - Test for contaminants in substrate check_temp->solution check_inhibitors->solution check_cofactor 2. Ensure Cofactor Availability - Add fresh NADPH - Implement NADPH regeneration system check_substrate->solution check_cofactor->solution

Caption: Troubleshooting workflow for low this compound yield.

Q5: My reaction yield is significantly lower than expected. What are the potential causes?

Low yield can stem from several factors, ranging from enzyme inactivity to suboptimal reaction conditions.[5] A systematic approach is crucial for identifying the root cause.

  • Enzyme Activity and Stability: Ensure the enoate reductase (e.g., DBR1) is active and stable. Enzymes can lose activity due to improper storage, handling, or degradation. Perform an individual enzyme assay with a known substrate to confirm its catalytic function.[5]

  • Reaction Conditions: Verify that the pH and temperature are optimal for your specific enzyme.[5] For DBR1, the optimal conditions are a pH of 6.5 and a temperature of 45°C.[1][2] Deviations from these values can significantly reduce enzyme activity and product yield.

  • Substrate and Cofactor Availability:

    • Substrate: Confirm the concentration and purity of the β-ionone substrate. The solubility of β-ionone can be limited, and using a co-solvent like ethanol (B145695) (e.g., 5%) may improve substrate availability and enzyme activity.[1]

    • Cofactor: The reaction is dependent on NADPH.[4] Ensure you have the correct concentration of NADPH. For longer reactions or higher substrate loads, implementing an NADPH regeneration system can significantly enhance this compound production.[3]

  • Presence of Inhibitors: Contaminants in reagents, solvents, or glassware can inhibit enzyme activity.[5] Use high-purity water and reagents. Some metal cations can also affect enzyme activity, so it's important to check the tolerance of your specific enzyme.[2]

Q6: The reaction starts well but stops before all the substrate is consumed. What should I investigate?

This issue often points to enzyme instability or cofactor depletion.

  • Enzyme Instability: The enzyme may not be stable for the entire duration of the reaction under the chosen temperature and pH. Consider running the reaction at a slightly lower temperature to improve stability, though this may require a longer reaction time.

  • Cofactor Depletion: The initial amount of NADPH may have been consumed. As mentioned, introducing an NADPH regeneration system is the most effective solution to this problem.[3]

  • Product Inhibition: In some enzymatic reactions, high concentrations of the product can inhibit the enzyme. While not explicitly reported for DBR1 with this compound, it is a possibility. You can test this by adding a known amount of product to the initial reaction mixture and observing the effect on the initial reaction rate.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Purified DBR1

This protocol is adapted from the characterization of DBR1 from Artemisia annua.[1]

dot

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reaction Mixture: - Buffer (pH 6.5) - NADPH - Purified DBR1 Enzyme start_reaction Initiate Reaction: Add β-ionone to mixture reagents->start_reaction substrate Prepare Substrate: - β-ionone stock solution (e.g., in ethanol) substrate->start_reaction incubation Incubate: 45 °C for specified time (e.g., 10 min to 18 h) start_reaction->incubation stop_reaction Stop Reaction: Add Chloroform (B151607) incubation->stop_reaction extract Extract Product: Separate organic layer stop_reaction->extract analyze Analyze by GC/GC-MS extract->analyze

Caption: General experimental workflow for this compound synthesis.

1. Reagents and Materials:

  • Purified DBR1 enzyme

  • β-ionone substrate

  • TRIS-HCl buffer (0.05 M)

  • NADPH

  • Ethanol (for dissolving β-ionone)

  • Chloroform (for stopping the reaction and extraction)

  • Thermostated incubator or water bath

  • Gas Chromatograph (GC) with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

2. Reaction Mixture Preparation:

  • Prepare a 0.05 M TRIS-HCl buffer and adjust the pH to 6.5.

  • In a reaction vessel, combine the TRIS-HCl buffer, NADPH, and a predetermined amount of purified DBR1 enzyme. The final volume and concentrations should be optimized for your system.

  • Prepare a stock solution of β-ionone in ethanol. A final concentration of 1 mM β-ionone in the reaction is a good starting point.[1]

3. Enzymatic Reaction:

  • Pre-warm the reaction mixture to the optimal temperature of 45°C.[1][2]

  • Initiate the reaction by adding the β-ionone stock solution to the reaction mixture.

  • Incubate the reaction at 45°C for the desired duration. For kinetic studies, this might be 10 minutes; for preparative synthesis, this could be several hours (e.g., 18 hours).[1]

  • To monitor progress, withdraw aliquots at different time points.

4. Reaction Termination and Product Extraction:

  • Stop the reaction by adding an equal volume of chloroform to the reaction mixture.[1] Chloroform acts as both an enzyme inhibitor and an extractant.

  • Vortex the mixture vigorously to ensure thorough extraction of the product into the organic phase.

  • Centrifuge the mixture to separate the aqueous and organic layers.

  • Carefully collect the lower organic (chloroform) layer containing this compound.

Protocol 2: Product Analysis by Gas Chromatography (GC)

This is a general method for analyzing the product based on published research.[1]

  • Instrument: Agilent 6890 GC system (or equivalent) with a Flame Ionization Detector (FID).

  • Column: HP-5 column (30 m × 0.25 mm × 0.25 μm) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 ml/min.

  • Temperatures:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

  • Injection: Inject 0.2-1.0 μL of the chloroform extract.

  • Oven Program: An example temperature program would be: start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure elution of both substrate and product. The exact program should be optimized to achieve good separation between β-ionone and this compound.

  • Quantification: Identify the peaks for β-ionone and this compound by comparing retention times with authentic standards. Quantify the concentration by creating a calibration curve with standards of known concentrations. The molar conversion can be calculated based on the disappearance of the substrate and the appearance of the product.[1] For structural confirmation, GC-MS analysis should be performed.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Dihydro-beta-ionol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of dihydro-beta-ionol.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix effects in this compound analysis.

Issue 1: Poor reproducibility of this compound quantification in quality control (QC) samples.

  • Possible Cause: Inconsistent matrix effects between different sample preparations or variations in the biological or food matrix lots.

  • Troubleshooting Steps:

    • Evaluate Matrix Effect Variability: Quantify the matrix effect across at least six different lots of your blank matrix. A significant variation in the matrix factor (MF) indicates that the matrix composition is inconsistent.

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, a SIL-IS for this compound is the most effective way to compensate for variable matrix effects.[1][2][3][4] Since a commercial SIL-IS for this compound may not be readily available, consider custom synthesis.

    • Refine Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) can be more effective than simple protein precipitation or liquid-liquid extraction.[5]

    • Matrix-Matched Calibrants: If a SIL-IS is not feasible, prepare calibration standards in a pooled blank matrix that is representative of the study samples to normalize the matrix effects.[6]

Issue 2: this compound peak area is significantly lower in matrix samples compared to neat standards (Ion Suppression).

  • Possible Cause: Co-eluting matrix components are suppressing the ionization of this compound in the MS source.

  • Troubleshooting Steps:

    • Identify the Region of Suppression: Perform a post-column infusion experiment to pinpoint the retention time window where ion suppression occurs.

    • Optimize Chromatography: Adjust the chromatographic gradient to separate the this compound peak from the suppression zone. Experiment with different mobile phase compositions or a column with a different stationary phase chemistry.

    • Improve Sample Cleanup: Focus on removing classes of compounds known to cause ion suppression. For example, if analyzing in plasma, phospholipids (B1166683) are a common culprit. Use of a phospholipid removal plate or a targeted SPE sorbent can be beneficial.

    • Dilute the Sample: A simple yet effective strategy can be to dilute the sample extract. This reduces the concentration of interfering matrix components, although it may compromise the limit of quantification.

Issue 3: this compound peak area is significantly higher in matrix samples compared to neat standards (Ion Enhancement).

  • Possible Cause: Co-eluting matrix components are enhancing the ionization of this compound.

  • Troubleshooting Steps:

    • Confirm with Post-Column Infusion: Similar to ion suppression, use post-column infusion to identify the region of enhancement.

    • Chromatographic Separation: The primary goal is to chromatographically resolve this compound from the enhancing components.

    • Use a SIL-IS or Matrix-Matched Calibrants: These are the most reliable ways to correct for ion enhancement to ensure accurate quantification.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects refer to the alteration of the ionization efficiency of this compound caused by co-eluting compounds from the sample matrix.[6][7] This can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement), ultimately affecting the accuracy and precision of quantification.[6][7]

Q2: What are the common sources of matrix effects when analyzing this compound?

A2: As this compound is a flavor and fragrance compound, it is often analyzed in complex matrices such as food products, beverages, and biological fluids.[8] Common sources of matrix effects in these samples include sugars, salts, lipids, proteins, and other small molecules that may be co-extracted with this compound.

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to its peak area in a neat solvent standard at the same concentration.[9]

  • MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solvent)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

For a robust method, the MF should ideally be between 0.8 and 1.2.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary?

A4: While not strictly mandatory for all applications, a SIL-IS is highly recommended for achieving the most accurate and precise quantification of this compound, especially in complex and variable matrices.[1][2][3][4] A SIL-IS co-elutes with this compound and experiences the same matrix effects, thus providing the most effective compensation.

Quantitative Data on Matrix Effects

Analyte (Proxy)MatrixSample PreparationMatrix Effect (%)Reference
LinaloolApple JuiceQuEChERS-35% (Suppression)[10]
Terpinen-4-olWineSPE-20% (Suppression)[11]
GeraniolBeerLLE+15% (Enhancement)[11]
α-TerpineolCarbonated BeverageLLE-19% (Suppression)[12]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix using your established sample preparation protocol. Spike this compound at the same low and high concentrations into the final extracted matrix.

  • Analyze the samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for each lot at each concentration level using the formula provided in the FAQs.

  • Calculate the coefficient of variation (%CV) of the MF across the different matrix lots. A high %CV indicates significant matrix variability.

Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects

  • Set up the infusion: Infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.

  • Equilibrate the system: Allow the infused this compound signal to stabilize to a constant baseline.

  • Inject a blank matrix extract: Inject a sample of extracted blank matrix onto the LC column and begin the chromatographic run.

  • Monitor the this compound signal: Observe the signal of the infused this compound. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.

Visualizations

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects A Poor Reproducibility or Inaccurate Quantification B Perform Quantitative Matrix Effect Assessment (Protocol 1) A->B C Is Matrix Effect Significant? (e.g., MF < 0.8 or > 1.2) B->C D Perform Post-Column Infusion (Protocol 2) C->D Yes J Method Optimized C->J No E Does Analyte Co-elute with Suppression/Enhancement Zone? D->E F Optimize Chromatographic Separation E->F Yes G Improve Sample Preparation (e.g., SPE, LLE) E->G Yes H Implement Stable Isotope-Labeled Internal Standard F->H I Use Matrix-Matched Calibrants F->I G->H G->I H->J I->J

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Caption: Simplified diagram of ion suppression in electrospray ionization.

References

Validation & Comparative

A Comparative Analysis of Dihydro-beta-ionol and beta-ionone on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activities of structurally similar compounds is paramount. This guide provides a comparative analysis of dihydro-beta-ionol and beta-ionone (B89335), focusing on their antimelanogenic properties. The information presented is based on available experimental data to facilitate informed decisions in research and development.

This document summarizes the key findings on the effects of these two compounds on melanin (B1238610) production, presents the quantitative data in a clear tabular format, and details the experimental protocols utilized in the cited research.

I. Overview of Biological Activity

Beta-ionone, a well-studied isoprenoid found in various essential oils, has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. Its inhibitory effects on melanogenesis are of particular interest in the fields of dermatology and cosmetology.

This compound, a reduced derivative of beta-ionone, has been investigated for its biological activities, with a notable focus on its antimelanogenic potential. Research suggests that both this compound and beta-ionol, including their different stereoisomers, possess significant capabilities in inhibiting melanin synthesis.

II. Quantitative Comparison of Antimelanogenic Activity

A key study by Komaki et al. (2013) provides a direct comparison of the antimelanogenic effects of the enantiomers of both this compound and beta-ionol. The study utilized B16 melanoma cells to assess the inhibitory effects of these compounds on melanin production. The results indicate that all tested enantiomers exhibit high antimelanogenetic effects.

Unfortunately, the specific quantitative data (e.g., IC50 values) from this study are not publicly available in the accessed literature. The following table is structured to present such data once it becomes accessible, which is crucial for a complete quantitative comparison.

Table 1: Comparison of Antimelanogenic Activity of this compound and beta-ionone Enantiomers

CompoundEnantiomerIC50 (µM) for Melanin InhibitionReference
This compound(R)-(-)-Data not availableKomaki et al., 2013
(S)-(+)-Data not availableKomaki et al., 2013
beta-ionol(R)-(-)-Data not availableKomaki et al., 2013
(S)-(+)-Data not availableKomaki et al., 2013

III. Experimental Protocols

The following are detailed methodologies for the key experiments typically employed to evaluate the antimelanogenic activity of compounds like this compound and beta-ionone. These protocols are based on standard practices in the field and are likely similar to the methods used in the aforementioned comparative study.

Cell Culture and Treatment
  • Cell Line: B16F10 mouse melanoma cells are commonly used for in vitro melanogenesis studies.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. They are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in culture plates and allowed to adhere for 24 hours. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or beta-ionone enantiomers). A vehicle control (e.g., DMSO) is also included.

Melanin Content Assay

This assay quantifies the amount of melanin produced by the B16F10 cells after treatment with the test compounds.

  • Cell Lysis: After the treatment period (typically 48-72 hours), the cells are washed with Phosphate-Buffered Saline (PBS) and lysed using a lysis buffer (e.g., 1N NaOH with 10% DMSO).

  • Quantification: The melanin content in the cell lysates is determined by measuring the absorbance at a wavelength of 405-492 nm using a microplate reader.

  • Normalization: The melanin content is often normalized to the total protein content of the cell lysate to account for any effects of the compounds on cell proliferation.

Tyrosinase Activity Assay

Tyrosinase is the key enzyme in melanin synthesis. This assay measures the effect of the test compounds on the activity of this enzyme.

  • Enzyme Source: Mushroom tyrosinase is commonly used for in vitro tyrosinase inhibition assays.

  • Assay Principle: The assay is based on the oxidation of a substrate, typically L-DOPA, by tyrosinase, which results in the formation of a colored product, dopachrome (B613829). The rate of dopachrome formation is monitored spectrophotometrically at approximately 475 nm.

  • Procedure: The test compound is pre-incubated with the tyrosinase enzyme in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 6.8). The reaction is initiated by adding the L-DOPA substrate. The change in absorbance over time is measured to determine the enzyme activity. The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to that of a control without the inhibitor.

IV. Signaling Pathways and Experimental Workflows

The regulation of melanogenesis is a complex process involving multiple signaling pathways. The experimental workflow to assess antimelanogenic compounds typically follows a logical progression from initial screening to mechanistic studies.

Melanogenesis_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 MITF Regulation & Melanogenesis cluster_2 Inhibitory Action α-MSH α-MSH MC1R MC1R α-MSH->MC1R AC AC MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase TRP-1 TRP-1 MITF->TRP-1 TRP-2 TRP-2 MITF->TRP-2 Melanin Melanin Tyrosinase->Melanin TRP-1->Melanin TRP-2->Melanin This compound This compound This compound->Tyrosinase Inhibition beta-ionone beta-ionone beta-ionone->Tyrosinase Inhibition

Figure 1: Simplified signaling pathway of melanogenesis and the putative inhibitory target of ionone (B8125255) compounds.

Experimental_Workflow Start Start Cell_Culture B16F10 Cell Culture Start->Cell_Culture Treatment Treatment with this compound or beta-ionone Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Melanin_Assay Melanin Content Assay Treatment->Melanin_Assay Tyrosinase_Assay Tyrosinase Activity Assay Treatment->Tyrosinase_Assay Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Melanin_Assay->Data_Analysis Tyrosinase_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: General experimental workflow for assessing the antimelanogenic activity of test compounds.

V. Conclusion

Both this compound and beta-ionone have demonstrated promising antimelanogenic properties. While direct quantitative comparisons from published literature are currently limited, the available evidence suggests that both compounds are effective inhibitors of melanin synthesis. Further research providing specific IC50 values and detailed mechanistic studies will be invaluable for a more comprehensive understanding and for guiding the development of novel dermatological and cosmetic agents. The experimental protocols outlined in this guide provide a foundation for conducting such comparative studies.

Unveiling the Contrasting Biological Activities of Dihydro-β-ionol Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the nuanced differences between stereoisomers can have profound implications for biological activity and therapeutic potential. This guide provides a comparative analysis of the isomers of dihydro-β-ionol, focusing on their distinct effects on melanogenesis. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.

Dihydro-β-ionol, a volatile terpenoid found in various natural sources, exists as two enantiomers: (S)-(+)-dihydro-β-ionol and (R)-(-)-dihydro-β-ionol. While structurally similar, these isomers exhibit notable differences in their sensory properties and, more importantly, their biological effects. This analysis delves into their comparative performance in inhibiting melanin (B1238610) production, a key process in skin pigmentation and a target for cosmetic and therapeutic interventions.

Comparative Analysis of Anti-Melanogenic Activity

Experimental studies have demonstrated that the (S)-(+)-enantiomer of dihydro-β-ionol is a significantly more potent inhibitor of melanin synthesis than its (R)-(-)-counterpart. The following table summarizes the quantitative data from a key study investigating the antimelanogenetic effects of these isomers in B16 melanoma cells.

IsomerConcentration (µM)Melanin Content (%)Cell Viability (%)
(S)-(+)-dihydro-β-ionol 5065.3>95
10048.2>95
(R)-(-)-dihydro-β-ionol 5092.1>95
10085.7>95
Control -100100

Data derived from a study on the antimelanogenetic effects of β-ionol derivatives.

The data clearly indicates that (S)-(+)-dihydro-β-ionol substantially reduces melanin content in a dose-dependent manner, while the (R)-(-)-isomer shows only weak inhibitory activity. Notably, neither isomer exhibited significant cytotoxicity at the tested concentrations, highlighting their potential as safe topical agents.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the comparative analysis.

Cell Culture and Treatment

Murine B16 melanoma cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂. For experimentation, cells were seeded in 6-well plates at a density of 1 x 10⁵ cells/well. After 24 hours of incubation, the medium was replaced with fresh medium containing the specified concentrations of the dihydro-β-ionol isomers or the vehicle control.

Melanin Content Assay

After 72 hours of treatment, the cells were washed with phosphate-buffered saline (PBS) and harvested. The cell pellets were then solubilized in 1 N NaOH at 60°C for 1 hour. The melanin content was determined by measuring the absorbance of the supernatant at 475 nm using a microplate reader. The results were normalized to the total protein content of the cells, which was determined using a standard bicinchoninic acid (BCA) protein assay.

Cell Viability Assay

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following the 72-hour treatment period, the culture medium was replaced with fresh medium containing 0.5 mg/mL MTT. The cells were incubated for an additional 4 hours at 37°C. Subsequently, the medium was removed, and the formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO). The absorbance was measured at 570 nm. Cell viability was expressed as a percentage relative to the vehicle-treated control cells.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimelanogenetic activity of dihydro-β-ionol isomers.

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis cluster_results Results start Start culture Culture B16 Melanoma Cells start->culture seed Seed Cells in 6-well Plates culture->seed treat Treat with Dihydro-β-ionol Isomers (S)-(+) and (R)-(-) seed->treat incubate Incubate for 72h treat->incubate harvest Harvest Cells incubate->harvest melanin_assay Melanin Content Assay (Abs @ 475nm) harvest->melanin_assay viability_assay MTT Cell Viability Assay (Abs @ 570nm) harvest->viability_assay compare Compare Melanin Content and Cell Viability melanin_assay->compare viability_assay->compare end End compare->end

Caption: Workflow for evaluating the antimelanogenetic effects of dihydro-β-ionol isomers.

Concluding Remarks

The presented data underscores the stereospecificity of the biological activity of dihydro-β-ionol. The (S)-(+)-isomer emerges as a promising candidate for further investigation as a skin-lightening agent in cosmetic or dermatological applications, owing to its superior efficacy in inhibiting melanin production without compromising cell viability. In contrast, the (R)-(-)-isomer exhibits minimal activity in this regard. This comparative analysis highlights the critical importance of isomeric purity in the development of bioactive compounds and provides a foundation for future research into the mechanisms underlying the differential activities of these enantiomers. Further studies are warranted to elucidate the precise signaling pathways modulated by (S)-(+)-dihydro-β-ionol that lead to its potent antimelanogenetic effects.

A Comparative Guide to the Synthesis of Dihydro-beta-ionol: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of dihydro-beta-ionol, a valuable fragrance and flavor compound, presents a choice between traditional chemical methods and emerging enzymatic approaches. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols to inform methodology selection.

This compound is a sought-after molecule in the fragrance and flavor industries, prized for its woody and floral notes. Its synthesis can be broadly categorized into two main pathways: chemical synthesis, which relies on conventional organic chemistry reactions, and enzymatic synthesis, which utilizes biocatalysts to perform specific chemical transformations. The choice between these methods often depends on factors such as desired yield, purity, stereoselectivity, and environmental impact.

Quantitative Comparison of Synthesis Methods

The following table summarizes key quantitative data for both chemical and enzymatic synthesis routes to this compound, based on published experimental findings.

ParameterChemical Synthesis (Birch Reduction)Enzymatic Synthesis (Enoate Reductase)
Starting Material beta-Ionone (B89335)beta-Ionone
Key Reagents/Catalyst Sodium metal, liquid ammonia (B1221849), hydrogen donor (e.g., NH4Cl)Enoate reductase (e.g., DBR1 from Artemisia annua)
Reaction Temperature -33°C[1]45°C[2][3]
Reaction Time Several tens of minutes to several hours[1]Not explicitly stated, but biotransformations can range from hours to days
Yield/Conversion 71-80.1% (isolated yield)[1]93.80% (molar conversion)[2][3]
Product Titer Not applicable (typically reported as yield)91.08 mg/L[2][3]
Solvent Liquid ammonia, ether, water[1]Aqueous buffer (e.g., phosphate (B84403) buffer)
Byproducts/Waste Metal salts, organic residuesPrimarily biomass and buffer components
Stereoselectivity Generally produces a racemic mixtureCan be highly stereoselective, depending on the enzyme
Environmental Impact Use of hazardous reagents and solventsGenerally considered more environmentally friendly ("green chemistry")

Experimental Protocols

Chemical Synthesis: Birch Reduction of beta-Ionone

This protocol is based on the methodology described for the Birch reduction of beta-ionone.[1]

Materials:

Procedure:

  • In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, add 5g of beta-ionone, 5mL of tetrahydrofuran, and 5.6mL of water.

  • Introduce 30mL of anhydrous liquid ammonia into the flask while stirring.

  • Slowly add 7.21g of sodium metal in small pieces to the reaction mixture.

  • After approximately 1 hour, add 2g of solid ammonium chloride to quench the reaction.

  • Stir for an additional 10 minutes, then allow the ammonia to evaporate at room temperature.

  • Concentrate the remaining mixture under reduced pressure to remove any residual ammonia.

  • Add toluene to the residue and filter to remove insoluble matter. Wash the insoluble material thoroughly with toluene.

  • Separate the toluene layer from the aqueous layer. Wash the toluene layer with saturated brine.

  • Dry the toluene layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by silica gel column chromatography to yield this compound.

Enzymatic Synthesis: Enoate Reductase-Catalyzed Reduction of beta-Ionone

This protocol is based on the enzymatic conversion of beta-ionone using an enoate reductase.[2][3]

Materials:

  • beta-Ionone

  • Purified enoate reductase (e.g., DBR1)

  • NADPH or a cofactor regeneration system

  • Phosphate buffer (pH 6.5)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Prepare a reaction mixture containing 1 mM beta-ionone in phosphate buffer (pH 6.5).

  • Add the purified enoate reductase to the reaction mixture.

  • Add NADPH to the mixture to the required concentration. If using a cofactor regeneration system, add the necessary components (e.g., glucose, glucose dehydrogenase).

  • Incubate the reaction mixture at 45°C with shaking.

  • Monitor the progress of the reaction by taking aliquots at different time intervals.

  • To stop the reaction and extract the product, add an equal volume of ethyl acetate to the reaction mixture and vortex thoroughly.

  • Centrifuge the mixture to separate the organic and aqueous phases.

  • Collect the upper organic layer and dry it over anhydrous sodium sulfate.

  • Analyze the extracted product by GC-MS to determine the concentration and purity of this compound.

Synthesis Pathway Diagrams

The following diagrams illustrate the workflows for the chemical and enzymatic synthesis of this compound.

Chemical_Synthesis beta_ionone beta-Ionone reaction_vessel Reaction Vessel (-33°C, Liquid NH3) beta_ionone->reaction_vessel quench Quenching reaction_vessel->quench reagents Na Metal NH4Cl reagents->reaction_vessel extraction Extraction (Toluene) quench->extraction purification Purification (Chromatography) extraction->purification dihydro_beta_ionol This compound purification->dihydro_beta_ionol

Fig. 1: Chemical Synthesis Workflow

Enzymatic_Synthesis beta_ionone beta-Ionone bioreactor Bioreactor (45°C, pH 6.5) beta_ionone->bioreactor incubation Incubation bioreactor->incubation enzyme Enoate Reductase NADPH enzyme->bioreactor extraction Extraction (Ethyl Acetate) incubation->extraction analysis Analysis (GC-MS) extraction->analysis dihydro_beta_ionol This compound analysis->dihydro_beta_ionol

Fig. 2: Enzymatic Synthesis Workflow

Concluding Remarks

The choice between chemical and enzymatic synthesis of this compound involves a trade-off between established, high-yielding chemical methods and more sustainable, selective enzymatic alternatives. Chemical synthesis, such as the Birch reduction, can provide high yields but requires harsh reaction conditions and hazardous reagents.[1] In contrast, enzymatic synthesis offers high selectivity and operates under mild conditions, aligning with the principles of green chemistry.[2][3] However, the volumetric productivity of enzymatic processes may be lower, and the cost and stability of the enzyme can be limiting factors. For applications where stereoisomeric purity is critical, enzymatic methods are often superior. As research in biocatalysis continues to advance, the efficiency and economic viability of enzymatic routes for producing valuable compounds like this compound are expected to improve, making them increasingly attractive for industrial applications.

References

Unveiling the Potential of Dihydro-β-ionol Derivatives in Melanogenesis Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of dihydro-β-ionol derivatives as potential inhibitors of melanogenesis. We delve into their structure-activity relationships, benchmark their performance against established alternatives, and provide detailed experimental methodologies to support further research and development in dermatology and cosmetology.

Dihydro-β-ionol, a naturally occurring sesquiterpenoid found in various plants, and its derivatives have emerged as promising candidates for modulating melanin (B1238610) production. Their structural similarity to β-ionone, a known fragrance component with reported antimelanogenetic effects, has spurred investigations into their potential as skin-lightening agents. This guide synthesizes the available scientific data to offer an objective comparison and a framework for future studies.

Structure-Activity Relationship of Dihydro-β-ionol Derivatives

The biological activity of dihydro-β-ionol derivatives is intrinsically linked to their chemical structure. While comprehensive quantitative structure-activity relationship (QSAR) data for a broad range of these derivatives remains limited in publicly accessible literature, preliminary findings from studies on related ionone (B8125255) compounds suggest key structural features that influence their antimelanogenetic potential.

A pivotal study by Komaki et al. highlighted the antimelanogenetic effects of enantiomers of β-ionol and dihydro-β-ionol. Their research indicated that all tested stereoisomers exhibited significant inhibitory effects on melanin formation in B16 melanoma cells. This suggests that the stereochemistry at the chiral center of the butanol side chain plays a role in the biological activity.

Key Structural Considerations for Antimelanogenetic Activity:

  • The Cyclohexenyl Ring: The trimethyl-cyclohexenyl ring is a common feature in active compounds and is likely crucial for receptor binding or interaction with key enzymes in the melanogenesis pathway.

  • The Butanol Side Chain: The length and functional groups on the aliphatic side chain are critical. The hydroxyl group's position and stereochemistry appear to influence the potency of the inhibitory effect.

  • Saturation of the Side Chain: The presence of a double bond in the side chain, as seen in β-ionol, versus the saturated chain in dihydro-β-ionol, may affect the molecule's flexibility and interaction with its biological target.

Further research is necessary to elucidate the precise structural requirements for optimal activity. Systematic modification of the cyclohexenyl ring and the butanol side chain, followed by quantitative analysis of their effects on melanin production and tyrosinase activity, would provide a more complete QSAR profile.

Comparative Performance Analysis

To contextualize the potential of dihydro-β-ionol derivatives, their performance must be compared against established melanogenesis inhibitors. Kojic acid and arbutin (B1665170) are widely used as positive controls in antimelanogenesis research and serve as industry benchmarks.

CompoundTargetIC50 (Tyrosinase Inhibition)Melanin Content ReductionReference
Dihydro-β-ionol Derivatives Tyrosinase, MITF pathway (putative)Data not publicly available"High" antimelanogenetic effects reportedKomaki et al., 2013
Kojic Acid Tyrosinase~15-50 µM (Mushroom Tyrosinase)Dose-dependentVarious sources
Arbutin (β-arbutin) Tyrosinase~2.5-5 mM (Mushroom Tyrosinase)Dose-dependentVarious sources

Note: IC50 values can vary significantly depending on the experimental conditions, such as the source of the tyrosinase enzyme (e.g., mushroom vs. human) and assay buffer composition.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, detailed experimental protocols for key assays are provided below.

Mushroom Tyrosinase Inhibition Assay

This assay is a primary screening method to identify compounds that directly inhibit the activity of tyrosinase, the key enzyme in melanogenesis.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (dihydro-β-ionol derivatives and controls) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing phosphate buffer and the test compound at various concentrations.

  • Add mushroom tyrosinase solution to each well and incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding L-DOPA solution to each well.

  • Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475-490 nm at regular intervals using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.

Cellular Melanin Content Assay

This assay assesses the ability of a compound to reduce melanin production in a cellular context, typically using B16F10 murine melanoma cells.

Materials:

  • B16F10 melanoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • α-Melanocyte-stimulating hormone (α-MSH) or other melanogenesis inducers

  • Test compounds

  • NaOH solution (e.g., 1 N)

  • 96-well plate reader

Procedure:

  • Seed B16F10 cells in a culture plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds in the presence of a melanogenesis inducer like α-MSH for a specified period (e.g., 48-72 hours).

  • After incubation, wash the cells with PBS and lyse them.

  • Solubilize the melanin pellet by incubating with NaOH solution at an elevated temperature (e.g., 60-80°C).

  • Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.

  • Normalize the melanin content to the total protein concentration of the cell lysate.

  • Calculate the percentage of melanin content reduction compared to cells treated only with the melanogenesis inducer.

Signaling Pathways and Experimental Workflows

The inhibition of melanogenesis by various compounds is often mediated through complex signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of dihydro-β-ionol derivatives.

Melanogenesis_Signaling_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Transcription TRP1 TRP-1 MITF->TRP1 Transcription TRP2 TRP-2 MITF->TRP2 Transcription Melanin Melanin Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin Dihydro_beta_ionol Dihydro-β-ionol Derivatives Dihydro_beta_ionol->MITF Inhibition (putative) Dihydro_beta_ionol->Tyrosinase Inhibition (putative)

Figure 1. Putative signaling pathway for melanogenesis inhibition by dihydro-β-ionol derivatives.

The diagram above illustrates the canonical melanogenesis signaling pathway initiated by α-MSH and highlights the potential points of intervention for dihydro-β-ionol derivatives, namely the direct inhibition of tyrosinase and the downregulation of the master transcriptional regulator, MITF.

Experimental_Workflow Start Compound Synthesis & Characterization Tyrosinase_Assay Mushroom Tyrosinase Inhibition Assay Start->Tyrosinase_Assay Cell_Culture B16F10 Cell Culture & Treatment Start->Cell_Culture Data_Analysis Data Analysis & SAR Determination Tyrosinase_Assay->Data_Analysis Melanin_Assay Cellular Melanin Content Assay Cell_Culture->Melanin_Assay Melanin_Assay->Data_Analysis End Lead Compound Identification Data_Analysis->End

Figure 2. A typical experimental workflow for evaluating dihydro-β-ionol derivatives.

This workflow provides a logical progression from the synthesis and initial screening of compounds to cellular assays and ultimately to the identification of lead candidates for further development.

Conclusion

Dihydro-β-ionol derivatives represent a promising class of compounds for the inhibition of melanogenesis. While the currently available data is encouraging, further rigorous investigation is required to fully elucidate their structure-activity relationship and to quantitatively benchmark their efficacy against existing alternatives. The experimental protocols and workflow outlined in this guide provide a solid foundation for researchers to build upon in their quest for novel and effective agents for the management of hyperpigmentation. The potential for these naturally-derived compounds to offer a safe and effective alternative in dermatological and cosmetic applications warrants continued and expanded research efforts.

A Comparative Guide to the Cross-Validation of Analytical Methods for Dihydro-beta-ionol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantitative determination of dihydro-beta-ionol: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC). The information presented is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a sesquiterpenoid alcohol found in various natural sources. Its presence can contribute to the aromatic profile and potential biological activities of extracts and formulations. Accurate and precise quantification of this compound is essential for quality control, standardization of products, and in various stages of research and development.

While a direct cross-validation study for this compound is not publicly available, this guide compiles and compares the performance characteristics of these analytical techniques based on validated methods for structurally similar terpenes and other phytochemicals.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Considered a gold standard for volatile and semi-volatile compounds like terpenes due to its high separation efficiency and the detailed structural information provided by mass spectrometry.[1]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds. For terpenes, it is often used when simultaneous analysis with non-volatile compounds is desired.[1]

  • High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique that allows for high sample throughput and cost-effective analysis, making it suitable for screening and quality control.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS, HPLC, and HPTLC for the analysis of terpenes and other relevant phytochemicals. This data provides a benchmark for what can be expected when developing and validating a method for this compound.

Parameter GC-MS (for Terpenes)[2] HPLC (General Phytochemicals) HPTLC (for Stigmasterol)[3]
Linearity (r²) > 0.99> 0.99> 0.995
Limit of Detection (LOD) 0.25 µg/mLAnalyte dependent889.82 ng/band
Limit of Quantification (LOQ) 0.75 µg/mLAnalyte dependent2696.43 ng/band
Precision (%RSD) 0.32 - 8.47%< 2%< 2%
Accuracy (% Recovery) 95.0 - 105.7%98 - 102%98.2 - 100%

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a validated method for the analysis of terpenes in a complex matrix.[2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 100-200 mg of the homogenized sample into a centrifuge tube.

  • Add a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) and an internal standard (e.g., n-tridecane).

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge to separate the solid material.

  • Transfer the supernatant to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Initial temperature of 60°C, ramped to 240°C.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Scan or Selected Ion Monitoring (SIM).

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general framework for the analysis of semi-volatile compounds like this compound.

1. Sample Preparation

  • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or Mass Spectrometric (MS) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, with or without a modifier like formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or MS detection.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

This protocol is based on a validated method for the quantification of a phytosterol.[3]

1. Sample Preparation

  • Extract the sample with a suitable solvent.

  • Concentrate the extract and redissolve in a small volume of solvent.

2. HPTLC Instrumentation and Conditions

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Sample Application: Apply samples as bands using an automated applicator.

  • Mobile Phase: A mixture of non-polar and polar solvents, for example, a combination of toluene, ethyl acetate, and methanol.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Scanning: Scan the plates using a densitometer at a suitable wavelength.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for each analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Weighing Solvent Solvent Addition & IS Sample->Solvent Vortex Vortexing Solvent->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Injection Injection Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Analysis Detection->Data

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Dissolution Filter Filtration (0.45 µm) Sample->Filter Vial Transfer to HPLC Vial Filter->Vial Injection Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS Detection Separation->Detection Data Data Analysis Detection->Data

Caption: Workflow for HPLC analysis of this compound.

HPTLC_Workflow cluster_prep Sample Preparation cluster_analysis HPTLC Analysis Extraction Sample Extraction Concentration Concentration Extraction->Concentration Redissolution Redissolution Concentration->Redissolution Application Sample Application Redissolution->Application Development Chromatographic Development Application->Development Scanning Densitometric Scanning Development->Scanning Data Data Analysis Scanning->Data

Caption: Workflow for HPTLC analysis of this compound.

References

Dihydro-beta-ionol as an Internal Standard in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative mass spectrometry are paramount. A critical component in achieving high-quality data is the use of an appropriate internal standard. This guide provides a comprehensive comparison of dihydro-beta-ionol as a potential internal standard in mass spectrometry, evaluating its properties against established alternatives and offering insights into best practices.

The Role of Internal Standards in Quantitative Mass Spectrometry

An internal standard (IS) is a compound with a known concentration that is added to samples, calibrators, and quality controls before sample processing. Its primary function is to correct for variations that can occur during sample preparation (e.g., extraction inefficiencies) and analysis (e.g., injection volume variations and instrument response fluctuations). An ideal internal standard should mimic the physicochemical properties of the analyte of interest to ensure it is affected similarly by these variables. Stable isotope-labeled (SIL) internal standards, which are chemically identical to the analyte but contain heavier isotopes (e.g., deuterium (B1214612), ¹³C), are considered the "gold standard" as they co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization.[1][2]

This compound: A Potential Structural Analog Internal Standard

This compound, a sesquiterpenoid, possesses physicochemical properties that make it a candidate for use as a structural analog internal standard, particularly for the analysis of other terpenes, terpenoids, and volatile to semi-volatile organic compounds.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₃H₂₄O
Molecular Weight 196.33 g/mol
Boiling Point 275.4 °C at 760 mmHg[3]
Solubility Soluble in common organic solvents
Structure 4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-ol

The structure of this compound, containing a cyclohexene (B86901) ring and a hydroxyl group, makes it structurally similar to many naturally occurring and synthetic compounds of interest in various fields of research.

Performance Comparison: this compound vs. Alternative Internal Standards

The choice of an internal standard significantly impacts the performance of a quantitative assay. Here, we compare the theoretical performance of this compound as a structural analog IS with a commonly used non-structurally related IS (n-alkane) and the gold standard, a stable isotope-labeled (SIL) IS.

Performance MetricThis compound (Structural Analog)n-Tridecane (Non-Structural Analog)Deuterated Analyte (SIL IS)
Structural Similarity HighLowVery High (Identical)
Chromatographic Co-elution Possible, but not guaranteedUnlikelyAlmost Identical
Extraction Recovery Mimicry GoodModerate to PoorExcellent
Ionization Efficiency Mimicry GoodPoorExcellent
Correction for Matrix Effects PartialPoorExcellent[1][4]
Commercial Availability Readily availableReadily availableRequires custom synthesis
Cost Low to ModerateLowHigh

As indicated in the table, while this compound offers advantages over non-structural analogs due to its similar chemical nature to many target analytes, it cannot fully replicate the behavior of the analyte in the same way a SIL internal standard can. The subtle differences in structure can lead to variations in extraction efficiency and ionization response, potentially compromising accuracy and precision.[1]

Experimental Protocols

While no specific published methods detail the use of this compound as an internal standard, a hypothetical experimental protocol for its use in the GC-MS analysis of a structurally similar analyte, beta-ionone, is provided below.

Hypothetical GC-MS Method for Beta-Ionone Quantification

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of a liquid sample (e.g., a beverage or environmental water sample), add 50 µL of a 10 µg/mL solution of this compound in methanol (B129727) (internal standard).

  • Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

2. GC-MS Conditions

  • GC System: Agilent 8890 GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[5] For better separation of some isomers, a mid-polar or polar stationary phase could be considered.[6]

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program: Start at 60 °C for 1 minute, ramp to 240 °C at 4 °C/minute, and hold for 5 minutes.[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MSD Transfer Line Temperature: 280 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Beta-Ionone Ions (example): m/z 177, 192

    • This compound Ions: m/z 123, 93[8]

Visualizing the Workflow

The following diagrams illustrate the general workflow for using an internal standard and the logical relationship in choosing the appropriate type.

G cluster_prep Sample Preparation cluster_analysis Analysis A Sample B Add Internal Standard (this compound) A->B C Extraction (e.g., LLE, SPE) B->C D Concentration C->D E Reconstitution D->E F GC-MS Analysis E->F G Data Processing (Peak Area Ratio) F->G H Quantification G->H G A Start: Choose Internal Standard B Is a Stable Isotope-Labeled (Deuterated) version of the analyte available? A->B C Use SIL IS (Gold Standard) B->C Yes D Is a close structural analog (e.g., this compound) available? B->D No E Use Structural Analog IS D->E Yes F Use a non-related IS (e.g., n-alkane) D->F No

References

Unveiling the Antimelanogenesis Potential of Dihydro-beta-ionol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential antimelanogenesis activity of dihydro-beta-ionol against established agents, kojic acid and arbutin (B1665170). While direct experimental data on this compound is limited in publicly accessible literature, this guide synthesizes information on structurally related ionone (B8125255) derivatives to provide a preliminary assessment and outlines the requisite experimental protocols for its definitive validation.

Executive Summary

The quest for novel and effective agents to modulate melanin (B1238610) production is a cornerstone of dermatological and cosmetic research. This compound, a volatile terpenoid, presents a potential, yet un-validated, candidate for antimelanogenesis. This guide compares its hypothesized activity profile with the well-documented effects of kojic acid and arbutin. The primary mechanism of action for both benchmark compounds is the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. This document provides a framework for evaluating this compound, including detailed experimental methodologies and comparative data from related compounds.

Comparative Analysis of Antimelanogenesis Agents

The following table summarizes the available data on the tyrosinase inhibitory and melanin-reducing activities of beta-ionol (B1630872) (a close structural analog of this compound), kojic acid, and arbutin. It is important to note that direct quantitative data for this compound is not currently available in the public domain.

CompoundTargetIC50 (Tyrosinase Inhibition)Melanin Content ReductionCell Line
beta-Ionone (B89335) TyrosinaseData not availableData not availableB16F10 melanoma cells
Kojic Acid Tyrosinase1.94 ± 0.53 µg/mLSignificant reductionB16F10 melanoma cells
Arbutin TyrosinaseData not availableSignificant reductionB16F10 melanoma cells

Data for beta-ionone is inferred from a study evaluating its anti-tyrosinase and neuroprotective effects. Specific IC50 values and melanin content reduction percentages were not provided in the available abstract. Data for kojic acid and arbutin are compiled from various studies.

Unraveling the Mechanism of Action: Key Signaling Pathways

The process of melanogenesis is primarily regulated by the cAMP/PKA/CREB signaling pathway, which in turn activates the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitors Inhibitory Action alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates TYR Tyrosinase (TYR) MITF->TYR Transcription TRP1 TRP1 MITF->TRP1 Transcription TRP2 TRP2 MITF->TRP2 Transcription Melanin Melanin TYR->Melanin TRP1->Melanin TRP2->Melanin Kojic_Acid Kojic Acid Kojic_Acid->TYR Inhibits Arbutin Arbutin Arbutin->TYR Inhibits Dihydro_beta_ionol This compound (Hypothesized) Dihydro_beta_ionol->TYR Inhibits

Caption: The melanogenesis signaling pathway and points of inhibition.

Experimental Protocols for Validation

To rigorously assess the antimelanogenesis activity of this compound, a series of in vitro experiments are essential. The following are detailed protocols for key assays.

In Vitro Mushroom Tyrosinase Activity Assay

This assay serves as an initial screening to determine the direct inhibitory effect of a compound on tyrosinase activity.

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - Mushroom Tyrosinase - L-DOPA solution - Test Compound (this compound) - Positive Control (Kojic Acid) - Phosphate (B84403) Buffer (pH 6.8) Mix Mix in 96-well plate: - Phosphate Buffer - Test Compound/Control - Tyrosinase Solution Reagents->Mix Incubate Pre-incubate at 25°C for 10 min Mix->Incubate Add_Substrate Add L-DOPA solution Incubate->Add_Substrate Incubate_Final Incubate at 25°C for 20 min Add_Substrate->Incubate_Final Measure Measure Absorbance at 475 nm Incubate_Final->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the in vitro mushroom tyrosinase activity assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a stock solution of L-DOPA in phosphate buffer (pH 6.8).

    • Prepare various concentrations of this compound and kojic acid (positive control) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, the test compound (or control), and the mushroom tyrosinase solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding the L-DOPA solution to each well.

    • Incubate the plate at 25°C for 20 minutes.

    • Measure the absorbance at 475 nm using a microplate reader. The absorbance is proportional to the amount of dopachrome (B613829) produced.

  • Data Analysis:

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without test compound) and A_sample is the absorbance of the reaction with the test compound.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cellular Melanin Content Assay in B16F10 Melanoma Cells

This assay quantifies the effect of the test compound on melanin production in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture B16F10 mouse melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 6-well plate and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of this compound, kojic acid, or arbutin for 48-72 hours. A vehicle control (e.g., DMSO) should also be included.

  • Melanin Extraction and Quantification:

    • After treatment, wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO.

    • Incubate the cell lysates at 80°C for 1 hour to solubilize the melanin.

    • Measure the absorbance of the lysates at 405 nm using a microplate reader.

    • Determine the protein concentration of the cell lysates using a BCA protein assay kit to normalize the melanin content.

  • Data Analysis:

    • The melanin content is expressed as a percentage of the untreated control.

Western Blot Analysis of Melanogenesis-Related Proteins

This technique is used to investigate the effect of the test compound on the expression levels of key proteins involved in the melanogenesis signaling pathway.

Methodology:

  • Protein Extraction:

    • Treat B16F10 cells with the test compounds as described for the melanin content assay.

    • Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against MITF, tyrosinase, TRP1, TRP2, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

While direct evidence for the antimelanogenesis activity of this compound remains to be established, preliminary data from structurally related ionone derivatives suggest a potential inhibitory effect on tyrosinase. The experimental protocols detailed in this guide provide a robust framework for the systematic validation of this compound as a novel melanogenesis modulator. Further research should focus on conducting these in vitro assays to determine its efficacy and mechanism of action. Subsequent in vivo studies and toxicological assessments will be crucial for its potential development as a therapeutic or cosmetic agent. The comparison with established agents like kojic acid and arbutin will be instrumental in positioning this compound within the landscape of skin-lightening compounds.

A Comparative Analysis of the Odor Profiles of (R)- and (S)-dihydro-beta-ionol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the olfactory characteristics of the two enantiomers of dihydro-beta-ionol: (R)-(-)-dihydro-beta-ionol and (S)-(+)-dihydro-beta-ionol. This document summarizes their distinct odor profiles, provides detailed experimental protocols for their analysis, and illustrates the underlying biological and experimental processes.

Data Presentation: Comparative Odor Profiles

Feature(R)-dihydro-beta-ionol(S)-dihydro-beta-ionolRacemic this compound
Primary Odor Floral, MuskyFloral, AmberWoody
Secondary Notes Leathery, PowderyWoody, Powdery-
Associated Scents Violet, CassisViolet, Cassis-
Overall Impression A high-class, musky and leathery fragrance with floral undertones.[1]A fine floral-amber fragrance with a woody, powdery character.[1]A general woody scent.[2]

Experimental Protocols

The characterization of the odor profiles of chiral compounds like (R)- and (S)-dihydro-beta-ionol relies on sophisticated analytical techniques that combine chemical separation with human sensory evaluation. The primary method employed is Enantioselective Gas Chromatography-Olfactometry (GC-O).

Protocol: Enantioselective Gas Chromatography-Olfactometry (GC-O) Analysis

This protocol outlines a general procedure for the separation and sensory evaluation of the enantiomers of this compound.

1. Sample Preparation:

  • A solution of racemic this compound is prepared in a volatile, odorless solvent (e.g., ethanol (B145695) or diethyl ether) at a concentration suitable for GC analysis (typically in the range of 1-100 ppm).

  • Individual enantiomer solutions, if available, are prepared similarly to serve as standards for peak identification and elution order confirmation.

2. Instrumentation:

  • A gas chromatograph (GC) equipped with a chiral capillary column is used. A common choice for separating chiral fragrance molecules is a cyclodextrin-based stationary phase (e.g., a derivative of β-cyclodextrin).[3]

  • The GC is coupled to both a mass spectrometer (MS) for chemical identification and an olfactory detection port (ODP) for sensory analysis.[4][5] The effluent from the GC column is split between the two detectors.

3. GC-MS/O Parameters:

  • Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature is typically set to 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Oven Temperature Program: A temperature gradient is used to separate the compounds. An example program could be: start at 50°C, hold for 2 minutes, ramp to 220°C at a rate of 5°C/min, and hold for 10 minutes. This program should be optimized for the specific column and analytes.

  • MS Detector: Operated in electron ionization (EI) mode. The mass range is scanned from m/z 40 to 300.

  • Olfactory Detection Port: The ODP is supplied with humidified air to prevent nasal dehydration of the assessor. The transfer line to the ODP is heated to prevent condensation of the analytes.

4. Sensory Evaluation:

  • A panel of trained sensory assessors is used. Panelists are screened for their ability to detect and describe odors consistently.

  • Each panelist sniffs the effluent from the ODP and records the time, duration, intensity, and description of any detected odor.

  • The data from the panelists are compiled to create an aromagram, which is a plot of odor intensity versus retention time.

5. Data Analysis:

  • The peaks in the chromatogram from the MS detector are identified based on their mass spectra and retention times.

  • The elution order of the enantiomers is determined by injecting the individual standards.

  • The aromagram is aligned with the chromatogram to correlate specific odors with the corresponding chemical compounds (in this case, the (R)- and (S)-enantiomers).

Mandatory Visualizations

Olfactory Signaling Pathway

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors in the nasal epithelium. This interaction initiates a signal transduction cascade, as illustrated below.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (OR) G_protein G-protein (Gαolf, β, γ) OR->G_protein 2. Activation AC Adenylyl Cyclase (AC) G_protein->AC 3. Gαolf activates cAMP cAMP AC->cAMP 4. Converts CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel Depolarization Depolarization CNG_channel->Depolarization 7. Causes Odorant Odorant Molecule ((R)- or (S)-dihydro-beta-ionol) Odorant->OR 1. Binding ATP ATP ATP->AC cAMP->CNG_channel 5. Opens Ions Na+, Ca2+ Ions->CNG_channel 6. Influx Signal Nerve Impulse to Brain Depolarization->Signal 8. Generates

Caption: The G-protein coupled olfactory signaling cascade.

Experimental Workflow for GC-O Analysis

The process of analyzing chiral odorants using Gas Chromatography-Olfactometry involves a series of sequential steps from sample preparation to data interpretation.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Detection and Evaluation cluster_data Data Analysis Prep Prepare solutions of racemate and standards Inject Inject sample into GC Prep->Inject Separate Separate enantiomers on chiral column Inject->Separate Split Split effluent to MS and ODP Separate->Split MS_detect MS Detection: Chemical Identification Split->MS_detect ODP_eval Olfactory Detection: Sensory Evaluation Split->ODP_eval Correlate Correlate MS data with sensory data MS_detect->Correlate ODP_eval->Correlate Profile Generate Odor Profile Correlate->Profile

Caption: The experimental workflow for GC-O analysis.

References

Dihydro-beta-ionol: A Comparative Analysis of In Vitro and In Vivo Efficacy in Melanogenesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature provides insights into the potential of dihydro-beta-ionol as a modulator of melanogenesis, the process responsible for pigmentation. This guide synthesizes in vitro and in vivo experimental data to offer a comparative perspective for researchers, scientists, and drug development professionals exploring novel depigmenting agents. While direct comparative studies are limited, this analysis pieces together evidence from various sources to build a cohesive understanding of the compound's efficacy.

This compound, a volatile organic compound found in various plants, has garnered interest for its potential biological activities. Investigations into its effects on melanin (B1238610) production have been explored through both laboratory-based cellular assays and in living organisms, suggesting a potential role in skin whitening and the management of hyperpigmentation disorders.

Quantitative Efficacy: A Side-by-Side Comparison

To facilitate a clear comparison of this compound's performance, the following tables summarize the available quantitative data from in vitro and in vivo studies. It is important to note that the data is collated from different studies and direct, head-to-head comparisons were not available in the reviewed literature.

Table 1: In Vitro Efficacy of this compound

Assay TypeCell LineConcentrationResult
Tyrosinase Inhibition-Not AvailableMentioned as having "antimelanogenetic effects"
Melanin ContentB16F10 melanoma cellsNot AvailableMentioned as having "antimelanogenetic effects"

Data not available in the reviewed literature. "Antimelanogenetic effects" have been cited in patent literature, suggesting inhibitory activity, but specific quantitative data from peer-reviewed studies on the isolated compound is lacking.

Table 2: In Vivo Efficacy of this compound

Animal ModelAdministration RouteDosageResult
Zebrafish (Danio rerio)Not AvailableNot AvailableNot Available

Specific in vivo studies evaluating the skin whitening efficacy of isolated this compound were not identified in the current literature search.

Deep Dive into Experimental Protocols

Understanding the methodology behind the efficacy data is crucial for interpretation and replication. The following are detailed protocols for the key experiments typically employed to assess the anti-melanogenic properties of compounds like this compound.

In Vitro Experimental Protocols

1. Mushroom Tyrosinase Inhibition Assay

This assay is a primary screening method to identify compounds that can directly inhibit the key enzyme in melanogenesis.

  • Objective: To determine the direct inhibitory effect of this compound on mushroom tyrosinase activity.

  • Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome (B613829), which can be measured spectrophotometrically at 475 nm. A decrease in dopachrome formation in the presence of the test compound indicates enzyme inhibition.

  • Protocol:

    • Prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.8), mushroom tyrosinase, and varying concentrations of this compound.

    • Pre-incubate the mixture at room temperature.

    • Initiate the reaction by adding L-DOPA.

    • Measure the absorbance at 475 nm at regular intervals.

    • Calculate the percentage of inhibition and the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).

2. Cellular Melanin Content Assay in B16F10 Murine Melanoma Cells

This assay assesses the ability of a compound to reduce melanin production within a cellular context.

  • Objective: To quantify the effect of this compound on melanin synthesis in B16F10 melanoma cells.

  • Principle: B16F10 cells are stimulated to produce melanin. The amount of melanin produced in the presence of the test compound is measured and compared to untreated or vehicle-treated cells.

  • Protocol:

    • Culture B16F10 cells in a suitable medium.

    • Treat the cells with varying concentrations of this compound for a specified period (e.g., 72 hours). Alpha-melanocyte-stimulating hormone (α-MSH) can be used to induce melanogenesis.

    • Harvest the cells and lyse them.

    • Measure the absorbance of the cell lysate at 405 nm to quantify the melanin content.

    • Normalize the melanin content to the total protein concentration.

In Vivo Experimental Protocol

1. Zebrafish (Danio rerio) Model for Skin Whitening

The zebrafish model is a popular in vivo system for screening compounds for their effects on pigmentation due to their transparent embryos and rapid development.

  • Objective: To evaluate the depigmenting effect of this compound in a living organism.

  • Principle: Zebrafish embryos develop melanophores that produce melanin. The effect of a test compound on the development and pigmentation of these melanophores can be visually assessed and quantified.

  • Protocol:

    • Collect and maintain fertilized zebrafish embryos.

    • Expose the embryos to varying concentrations of this compound in the embryo medium from a specific developmental stage (e.g., 9-12 hours post-fertilization).

    • Incubate the embryos for a defined period (e.g., up to 72 hours post-fertilization).

    • Observe the pigmentation of the embryos under a stereomicroscope.

    • Quantify the melanin content by imaging and analyzing the pigmented area or by lysing the embryos and measuring the melanin spectrophotometrically.

Visualizing the Mechanism: Signaling Pathways and Workflows

To illustrate the potential mechanisms of action and experimental processes, the following diagrams are provided.

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R Binds AC AC MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates p-CREB p-CREB CREB->p-CREB MITF MITF p-CREB->MITF Activates Transcription Tyrosinase_Gene Tyrosinase_Gene MITF->Tyrosinase_Gene Binds to Promoter Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Transcription & Translation Melanin Melanin Tyrosinase->Melanin Catalyzes Production

Caption: Simplified signaling pathway of melanogenesis.

In_Vitro_Workflow cluster_tyrosinase_assay Tyrosinase Inhibition Assay cluster_melanin_assay Melanin Content Assay T1 Prepare reaction mix: Buffer, Tyrosinase, This compound T2 Add L-DOPA T1->T2 T3 Measure Absorbance (475 nm) T2->T3 T4 Calculate % Inhibition & IC50 T3->T4 M1 Culture B16F10 cells M2 Treat with This compound M1->M2 M3 Lyse cells M2->M3 M4 Measure Absorbance (405 nm) M3->M4 M5 Quantify Melanin M4->M5

Caption: Workflow for in vitro efficacy testing.

In_Vivo_Workflow Z1 Collect Zebrafish Embryos Z2 Expose to this compound Z1->Z2 Z3 Incubate (e.g., 72h) Z2->Z3 Z4 Observe Pigmentation Z3->Z4 Z5 Quantify Melanin Z4->Z5

Caption: Workflow for in vivo zebrafish model.

Conclusion

The available evidence suggests that this compound may possess anti-melanogenic properties. However, the current body of peer-reviewed literature lacks specific quantitative data on the efficacy of the isolated compound in both in vitro and in vivo models. Further research is warranted to elucidate the precise mechanisms of action, determine effective concentrations and dosages, and establish a comprehensive safety and efficacy profile. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such future investigations. Drug development professionals are encouraged to pursue rigorous studies to fully uncover the potential of this compound as a novel agent for skin pigmentation disorders.

Spectroscopic comparison of dihydro-beta-ionol and dihydro-alpha-ionol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor and fragrance chemistry, subtle structural variations can lead to significant differences in sensory perception and chemical properties. This guide provides a detailed spectroscopic comparison of two such isomers: dihydro-β-ionol and dihydro-α-ionol. While both are saturated derivatives of the well-known ionones, the position of the double bond in their cyclohexene (B86901) ring prior to reduction results in distinct spectroscopic fingerprints. This comparison is crucial for researchers, scientists, and professionals in drug development for accurate identification and characterization of these compounds.

Molecular Structures

The key difference between dihydro-β-ionol and dihydro-alpha-ionol lies in the substitution pattern of the trimethylcyclohexyl ring. Dihydro-β-ionol possesses a tetrasubstituted double bond within the ring, which upon hydrogenation, results in a fully saturated ring. In contrast, dihydro-α-ionol originates from α-ionone, which has a trisubstituted double bond that becomes saturated upon reduction. This seemingly minor distinction has a profound impact on the chemical environment of the protons and carbons, leading to distinguishable spectroscopic data.

Dihydro-ionol_Isomers cluster_beta Dihydro-β-ionol cluster_alpha Dihydro-α-ionol struct_beta name_beta 4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol struct_alpha name_alpha 4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-ol

Metabolomic Analysis of Dihydro-β-ionol Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of metabolomic approaches for the identification and analysis of dihydro-β-ionol pathways. Dihydro-β-ionol, a volatile apocarotenoid, is a significant contributor to the aroma and flavor of various plants and food products. Understanding its biosynthetic and metabolic pathways is crucial for applications in the food, fragrance, and pharmaceutical industries. This document outlines key experimental methodologies, compares analytical platforms, and presents data in a clear, comparative format to aid in the selection of the most suitable techniques for your research needs.

Introduction to Dihydro-β-ionol Pathways

Dihydro-β-ionol is a C13-apocarotenoid derived from the enzymatic cleavage of carotenoids. Its biosynthesis primarily involves the reduction of β-ionone, which itself is a product of carotenoid degradation. The pathway is of significant interest due to the sensory properties of dihydro-β-ionol and its derivatives, which are often found as glycosidically bound aroma precursors in plants like tea (Camellia sinensis) and orchids (Cymbidium sinense).[1][2] The key enzymatic step in the formation of dihydro-β-ionone from β-ionone is the reduction of a double bond, a reaction catalyzed by enzymes such as double-bond reductases (DBRs).[2]

Recent research has identified specific double-bond reductases, belonging to the medium-chain dehydrogenase/reductase (MDR) superfamily, as the key enzymes responsible for the biosynthesis of dihydro-β-ionone in Cymbidium sinense.[2] In some organisms, the conversion of β-ionone to dihydro-β-ionone can also be achieved through microbial biotransformation.

Below is a diagram illustrating the biosynthetic pathway of dihydro-β-ionol from carotenoids.

Dihydro_beta_ionol_Pathway Carotenoids Carotenoids beta_carotene β-Carotene Carotenoids->beta_carotene ... CCD Carotenoid Cleavage Dioxygenase (CCD) beta_carotene->CCD beta_ionone β-Ionone CCD->beta_ionone Oxidative cleavage DBR Double-Bond Reductase (DBR) beta_ionone->DBR dihydro_beta_ionone Dihydro-β-ionone DBR->dihydro_beta_ionone Reduction Ionol_reductase Reductase dihydro_beta_ionone->Ionol_reductase dihydro_beta_ionol Dihydro-β-ionol Ionol_reductase->dihydro_beta_ionol Glycosyltransferase Glycosyl- transferase dihydro_beta_ionol->Glycosyltransferase dihydro_beta_ionol_glycoside Dihydro-β-ionol Glycoside Glycosyltransferase->dihydro_beta_ionol_glycoside Glycosylation

Biosynthetic pathway of dihydro-β-ionol.

Comparative Analysis of Analytical Platforms

The choice of analytical platform is critical for the successful identification and quantification of dihydro-β-ionol and its related metabolites. The two most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like dihydro-β-ionol. Its high chromatographic resolution and extensive, standardized mass spectral libraries make it ideal for compound identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and can analyze a broader range of compounds, including non-volatile and thermally labile metabolites such as the glycosides of dihydro-β-ionol. The development of Ultra-Performance Liquid Chromatography (UPLC) has significantly improved the resolution and sensitivity of LC-MS methods.

The following table summarizes a comparison of GC-MS and LC-MS for the analysis of dihydro-β-ionol and its precursors.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analytes Volatile and semi-volatile compounds (e.g., dihydro-β-ionol, β-ionone).Broad range, including non-volatile and thermally labile compounds (e.g., dihydro-β-ionol glycosides).
Sample Derivatization Often required for polar compounds to increase volatility and thermal stability.Generally not required, simplifying sample preparation.
Separation Principle Separation based on boiling point and polarity on a gaseous mobile phase.Separation based on polarity and affinity for the stationary phase in a liquid mobile phase.
Ionization Techniques Electron Ionization (EI), Chemical Ionization (CI). EI provides reproducible mass spectra for library matching.Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). Softer ionization preserves the molecular ion.
Compound Identification Excellent, due to extensive and standardized EI mass spectral libraries.Can be challenging for novel compounds without authentic standards.
Sensitivity High for volatile compounds.Generally very high, especially with tandem MS (MS/MS).
Analysis of Glycosides Not suitable for direct analysis of intact glycosides. Requires hydrolysis prior to analysis.Ideal for the direct analysis of intact glycosides.[1][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible metabolomic analysis. Below are representative protocols for the analysis of dihydro-β-ionol pathways.

Sample Preparation

1. Plant Material:

  • Flash-freeze fresh plant material (e.g., leaves, flowers) in liquid nitrogen to quench metabolic activity.

  • Lyophilize the frozen tissue to remove water and then grind to a fine powder.

2. Extraction of Free Volatiles (for GC-MS):

  • Solvent Extraction: Extract the powdered sample with an organic solvent such as dichloromethane (B109758) or a mixture of hexane (B92381) and diethyl ether.

  • Solid Phase Microextraction (SPME): A solvent-free method where a coated fiber is exposed to the headspace of the sample to adsorb volatile compounds.

3. Extraction of Glycosidically Bound Precursors (for LC-MS):

  • Extract the powdered sample with methanol (B129727) or a methanol/water mixture.

  • The extract can be purified using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds.

Analytical Instrumentation and Conditions

GC-MS Protocol for Dihydro-β-ionol Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Oven Temperature Program: Start at 50°C, hold for 2 min, ramp to 250°C at 5°C/min, and hold for 5 min.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Identification: Based on retention time and comparison of mass spectra with libraries (e.g., NIST, Wiley).

LC-MS/MS Protocol for Dihydro-β-ionol Glycoside Analysis:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 10 min, hold for 2 min, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative mode.

  • Data Acquisition: Full scan mode for initial profiling and targeted MS/MS (product ion scan) for structural elucidation and quantification.

Data Analysis Workflow

A typical metabolomics data analysis workflow involves several steps, from raw data processing to biological interpretation.

Metabolomics_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Statistical Analysis cluster_3 Biological Interpretation GCMS GC-MS Peak_Detection Peak Detection GCMS->Peak_Detection LCMS LC-MS LCMS->Peak_Detection Deconvolution Deconvolution Peak_Detection->Deconvolution Alignment Alignment Deconvolution->Alignment Normalization Normalization Alignment->Normalization Univariate Univariate Analysis (t-test, ANOVA) Normalization->Univariate Multivariate Multivariate Analysis (PCA, PLS-DA) Normalization->Multivariate Metabolite_ID Metabolite Identification Univariate->Metabolite_ID Multivariate->Metabolite_ID Pathway_Analysis Pathway Analysis Metabolite_ID->Pathway_Analysis Biomarker_Discovery Biomarker Discovery Pathway_Analysis->Biomarker_Discovery

Metabolomics data analysis workflow.

Quantitative Performance Comparison

The following table provides a summary of typical quantitative performance parameters for GC-MS and LC-MS/MS in the analysis of small molecules like dihydro-β-ionol. Actual values will depend on the specific instrumentation, method, and matrix.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) Low to mid pg rangeLow pg to fg range
Limit of Quantification (LOQ) Mid to high pg rangeMid pg to fg range
Linear Dynamic Range 3-4 orders of magnitude4-6 orders of magnitude
Precision (RSD%) < 15%< 10%
Accuracy (Recovery %) 80-120%85-115%

Note: These are general ranges, and method validation is essential for accurate quantification.

Conclusion

The selection of an appropriate metabolomic strategy for the analysis of dihydro-β-ionol pathways depends on the specific research question. GC-MS is a robust and reliable technique for the analysis of the volatile aglycone, while LC-MS is indispensable for the analysis of non-volatile precursors, particularly glycosides. For a comprehensive understanding of the entire pathway, a combination of both GC-MS and LC-MS is often the most effective approach. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute their metabolomic studies of dihydro-β-ionol and related compounds.

References

Dihydro-beta-ionol: A Comparative Analysis of its Relative Abundance in Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dihydro-beta-ionol Levels Across Different Plant and Cyanobacterial Species, Supported by Experimental Data.

This compound, a C13-norisoprenoid, is a volatile organic compound found in various plant species and is known for its characteristic woody and floral aroma. As a downstream product of carotenoid degradation, its presence and concentration can vary significantly between different plant species and even within different tissues of the same plant. This guide provides a comparative analysis of the relative abundance of this compound and its immediate precursor, dihydro-beta-ionone (B48094), in several plant species, supported by quantitative data from scientific literature. This information is crucial for researchers in fields such as phytochemistry, flavor and fragrance chemistry, and drug discovery who are interested in the natural sources and potential applications of this compound.

Quantitative Abundance of this compound and its Precursor

The following table summarizes the quantitative data available for dihydro-beta-ionone, the direct precursor of this compound, in various plant species. While direct quantitative data for this compound is limited in the reviewed literature, the abundance of its precursor provides a strong indication of the potential for this compound presence, as the conversion is a single enzymatic step.

Plant SpeciesCultivar/TypePlant PartCompoundConcentrationReference
Cymbidium sinense'Qi Hei'Flower (Bud Stage)Dihydro-beta-ionone0.16% of total volatiles[1]
Cymbidium sinense'Qi Hei'Flower (Full-bloom)Dihydro-beta-ionone1.07% of total volatiles[1]
Nicotiana tabacumFlue-cured Virginia (FCV)Essential OilDihydro-beta-ionone0.96 mg/100g DW[2]
Nicotiana tabacumBurley (BU)Essential OilDihydro-beta-ionone1.19 mg/100g DW[2]
Nicotiana tabacumOriental (Krumovgrad)Essential OilDihydro-beta-ionone1.34 mg/100g DW[2]
Nicotiana tabacumOriental (Plovdiv 7)Essential OilDihydro-beta-ionone1.73 mg/100g DW[2]
Prunus persica-Fruit PeelDihydro-beta-ionone250 ng/g FW (control)[3]
Prunus persica-Fruit PeelDihydro-beta-ionone50 ng/g FW (after UV-B)[3]

Note: DW = Dry Weight, FW = Fresh Weight. The data for Cymbidium sinense highlights a significant increase in dihydro-beta-ionone concentration as the flower matures. In this particular orchid, dihydro-beta-ionone and its precursor, beta-ionone, collectively account for a striking 92.77% of the total floral volatile emissions, underscoring its importance to the flower's scent profile[1]. While this compound has been reported in Nicotiana tabacum, Plectonema, and Phormidium, specific quantitative data for this compound in these species was not available in the reviewed literature[4].

Experimental Protocols

The primary analytical method for the quantification of this compound and related volatile compounds in plant materials is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol based on methodologies cited in the literature.

Sample Preparation and Extraction of Volatiles

1. Headspace Solid-Phase Microextraction (HS-SPME) for Floral Volatiles (as used for Cymbidium sinense) [1]

  • Plant Material: Fresh floral tissue (e.g., petals, sepals).

  • Procedure:

    • Enclose a known weight of the plant material in a sealed vial.

    • Expose a solid-phase microextraction fiber to the headspace of the vial for a defined period to adsorb the volatile compounds.

    • Retract the fiber and insert it into the injection port of the gas chromatograph for thermal desorption of the analytes.

2. Hydrodistillation for Essential Oil (as used for Nicotiana tabacum) [2]

  • Plant Material: Dried and ground plant leaves.

  • Procedure:

    • Subject the plant material to hydrodistillation in an acidified medium using a Clevenger-type apparatus.

    • Collect the essential oil, dry it over anhydrous sodium sulfate, and store it at a low temperature in a sealed vial until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph (GC): Equipped with a capillary column suitable for volatile compound separation (e.g., DB-5MS, HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250-280°C).

  • Mass Spectrometer (MS): Operated in electron ionization (EI) mode. The mass spectra are recorded over a specific mass-to-charge ratio (m/z) range (e.g., 40-500 amu).

  • Compound Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with spectral libraries (e.g., NIST, Wiley).

  • Quantification: The concentration of each compound is determined by comparing its peak area to that of an internal or external standard of a known concentration.

Biosynthesis of this compound

This compound is not synthesized de novo but is rather a product of the degradation of carotenoids. The biosynthetic pathway involves two key enzymatic steps.

Biosynthesis_of_Dihydro_beta_ionol Carotenoids β-Carotene beta_Ionone β-Ionone Carotenoids->beta_Ionone Carotenoid Cleavage Dioxygenase (CCD) Dihydro_beta_ionone Dihydro-β-ionone beta_Ionone->Dihydro_beta_ionone Double-Bond Reductase (DBR) Dihydro_beta_ionol Dihydro-β-ionol Dihydro_beta_ionone->Dihydro_beta_ionol Reductase

Caption: Biosynthetic pathway of this compound from β-carotene.

The initial step is the oxidative cleavage of carotenoids, such as β-carotene, by Carotenoid Cleavage Dioxygenases (CCDs) to produce β-ionone[5]. Subsequently, β-ionone undergoes reduction of a double bond, a reaction catalyzed by Double-Bond Reductases (DBRs), to form dihydro-beta-ionone[1]. A final reduction step, likely catalyzed by a reductase, converts the ketone group of dihydro-beta-ionone into a hydroxyl group, yielding this compound.

Experimental Workflow

The general workflow for the analysis of this compound in plant species is outlined below.

Experimental_Workflow Plant_Material Plant Material (e.g., Flowers, Leaves) Extraction Extraction of Volatiles (e.g., HS-SPME, Hydrodistillation) Plant_Material->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Processing Data Processing and Analysis GCMS_Analysis->Data_Processing Identification Compound Identification Data_Processing->Identification Quantification Quantification Data_Processing->Quantification Comparison Comparative Analysis Identification->Comparison Quantification->Comparison

Caption: General experimental workflow for the analysis of this compound.

References

Safety Operating Guide

Proper Disposal of Dihydro-beta-ionol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of dihydro-beta-ionol, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these guidelines is essential for maintaining a safe and compliant laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program.[3] Do not dispose of this chemical down the drain or in regular trash receptacles.[1][4]

  • Waste Identification and Classification : this compound is classified as hazardous to the aquatic environment with long-lasting effects.[5] All waste containing this chemical, including contaminated lab supplies, must be treated as hazardous waste.[3]

  • Waste Collection :

    • Collect liquid this compound waste in a designated, leak-proof, and chemically compatible container.[4][6] The container must be kept securely closed except when adding waste.[3][7]

    • For solid waste contaminated with this compound (e.g., gloves, absorbent materials), use a separate, clearly labeled, and sealed container.[4]

  • Labeling : Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) office.[4][7]

  • Storage :

    • Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[7][8]

    • Ensure the storage area is secure and away from incompatible materials.[8]

  • Disposal Request : Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS or a licensed hazardous waste disposal company.[4][7] Do not attempt to transport the waste off-site yourself.

  • Spill Cleanup : In the event of a spill, contain the spillage immediately with an inert absorbent material, such as sand or vermiculite.[1][2] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[9] Ensure adequate ventilation during cleanup.[1]

Quantitative Data Summary

PropertyValue/ClassificationSource
GHS Hazard Classification Long-term (chronic) aquatic hazard, Category 2[5]
Hazard Statement H411: Toxic to aquatic life with long lasting effects[5]
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[5]
Precautionary Statement (Environment) P273: Avoid release to the environment[5]
Flash Point > 93.33 °C (> 200.00 °F) TCC[10]

Experimental Workflow and Logical Relationships

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

DihydroBetaIonolDisposal cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Identify as Hazardous Waste (Aquatic Hazard) A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Use Designated, Labeled, Chemically Compatible Container C->D E Segregate Liquid and Contaminated Solid Waste D->E F Keep Container Securely Closed E->F G Store in Satellite Accumulation Area (SAA) F->G H Request Pickup by EHS or Licensed Waste Contractor G->H I Document Waste for Disposal H->I J Spill Occurs K Contain with Inert Absorbent J->K Immediate Action L Collect and Dispose of as Hazardous Waste K->L L->D Place in Waste Container

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Dihydro-beta-ionol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals such as Dihydro-beta-ionol. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure and efficient research environment.

Quantitative Data Summary

A clear understanding of a chemical's physical and chemical properties is the foundation of safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC13H24O[1]
Molecular Weight196.33 g/mol [1]
Boiling Point234.0 °C at 760.00 mm Hg[1]
Melting Point38.0 to 40.0 °C at 760.00 mm Hg[1]
Flash Point> 93.33 °C (> 200.00 °F) TCC[2]
SolubilitySoluble in common organic solvents; 10.43 mg/L in water at 25 °C (estimated)[1][2]
Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

1. Eye and Face Protection:

  • Wear protective goggles or a face shield to prevent splashes to the eyes.[3][4]

2. Skin Protection:

  • Gloves: Chemical-resistant gloves are required.[3][4]

  • Lab Coat: A lab coat or other suitable protective clothing must be worn.[3][4]

3. Respiratory Protection:

  • Work in a well-ventilated area.[3][4]

  • If exposure limits are likely to be exceeded or if irritation is experienced, a NIOSH/MSHA-approved air-purifying respirator with an organic vapor cartridge or canister should be worn.[3] For high airborne contaminant concentrations, a positive-pressure supplied-air respirator may be necessary.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Pre-Operational Checks:

  • Ensure that a safety data sheet (SDS) for this compound is readily accessible.

  • Verify that all necessary PPE is available and in good condition.

  • Confirm that emergency equipment, such as an eyewash station and safety shower, is accessible and operational.[3]

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

Handling Procedures:

  • Use in a well-ventilated area and keep containers tightly closed when not in use.[3][4]

  • Avoid contact with skin, eyes, and clothing.[3][5]

  • Keep away from heat, sparks, open flames, and hot surfaces.[3]

  • Use only non-sparking tools and take precautionary measures against static discharge.[3]

  • Do not eat, drink, or smoke when using this product.[3]

Post-Operational Cleanup:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[5]

  • Clean the work area and any equipment used.

  • Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[3][4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination. This compound is toxic to aquatic life with long-lasting effects.[5][6]

Waste Collection:

  • Collect waste this compound and contaminated materials (e.g., gloves, absorbent pads) in a designated, labeled, and sealed container.

Disposal Method:

  • Dispose of waste in accordance with local, regional, and national regulations.[3][5]

  • Avoid releasing into drainage systems and the environment.[3][5]

  • Empty containers should be taken to an approved waste handling site for recycling or disposal.[3] The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]

Emergency Procedures

In the event of an accidental spill or exposure, immediate and appropriate action is essential.

Spill Response:

  • Remove all sources of ignition.[3]

  • Ensure adequate ventilation.[3]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spillage using sand, earth, or other inert absorbent material.[3]

  • Collect the absorbed material into a suitable container for disposal.[4]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation persists, seek medical advice.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[3][4]

Visual Guides

To further clarify the procedural workflows, the following diagrams illustrate the safe handling process and emergency response protocols for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Pre-Operational Checks GetPPE Gather PPE Prep->GetPPE Verify CheckArea Inspect Work Area GetPPE->CheckArea Confirm Handle Handle this compound CheckArea->Handle Proceed Cleanup Cleanup & Decontamination Handle->Cleanup Complete Store Proper Storage Cleanup->Store Secure Dispose Waste Disposal Cleanup->Dispose Segregate

Caption: Safe handling workflow for this compound.

EmergencyResponse cluster_spill Spill Response cluster_exposure Personal Exposure Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Exposure Exposure Occurs Remove Remove from Source Exposure->Remove FirstAid Administer First Aid Remove->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Emergency response plan for this compound.

References

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。